2-Chloro-9-methyl-9H-purin-6-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-9-methylpurin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN5/c1-12-2-9-3-4(8)10-6(7)11-5(3)12/h2H,1H3,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMKMJLOOAHOKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=C(N=C21)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70220410 | |
| Record name | 9H-Purin-6-amine, 2-chloro-9-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7013-21-0 | |
| Record name | 9H-Purin-6-amine, 2-chloro-9-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007013210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Purin-6-amine, 2-chloro-9-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-9-methyl-9H-purin-6-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological applications of 2-Chloro-9-methyl-9H-purin-6-amine. This substituted purine derivative is a valuable building block in medicinal chemistry and drug discovery, particularly in the development of novel therapeutics. This document consolidates key data, outlines experimental methodologies, and presents logical workflows to support ongoing research and development efforts.
Chemical and Physical Properties
This compound is a purine analog characterized by a chlorine atom at the C2 position, an amino group at the C6 position, and a methyl group at the N9 position of the purine ring. These substitutions are critical for its chemical reactivity and biological activity.
Table 1: Summary of Chemical and Physical Data
| Property | Value | Source |
| IUPAC Name | 2-chloro-9-methylpurin-6-amine | [1][2] |
| Synonyms | This compound | [2][3] |
| CAS Number | 7013-21-0 | [1][2][3] |
| Molecular Formula | C6H6ClN5 | [1][2][3] |
| Molecular Weight | 183.60 g/mol | [1][2] |
| Physical Form | White to light-yellow powder or crystals | [3] |
| Purity | Typically ≥95% | [1][3] |
| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C | [3] |
| Canonical SMILES | CN1C=NC2=C(N)N=C(Cl)N=C21 | [1] |
| InChI Key | XBMKMJLOOAHOKH-UHFFFAOYSA-N | [1] |
Experimental Protocols
The synthesis of substituted purines like this compound often involves multi-step processes. Below is a representative protocol for the synthesis of a structurally related compound, which illustrates the general chemical transformations involved.
Synthesis of 2-chloro-9-methyl-9H-purine
This protocol describes the methylation of 2-chloro-9H-purine, a precursor to the target compound.
Objective: To synthesize 2-chloro-9-methyl-9H-purine via N-methylation of 2-chloro-9H-purine.
Materials:
-
2-chloro-9H-purine (1.30 mmol)
-
Potassium carbonate (K2CO3) (3.9 mmol)
-
Iodomethane (2.6 mmol)
-
Water
-
Dichloromethane (DCM)
-
Brine
Procedure:
-
A mixture of 2-chloro-9H-purine (200 mg, 1.30 mmol), K2CO3 (540 mg, 3.9 mmol), and iodomethane (370 mg, 2.6 mmol) is prepared.
-
The mixture is stirred at 0 °C for 2 hours.[4]
-
Following the reaction period, 50 mL of water is added to the mixture.
-
The product is extracted with dichloromethane (3 x 100 mL).[4]
-
The combined organic layers are washed with brine.
-
The organic solvent is concentrated in vacuo.
-
The resulting residue is purified by Preparative High-Performance Liquid Chromatography (Prep-HPLC) to yield the desired product.[4]
Biological Activity and Potential Applications
Purine analogs are a well-established class of compounds with significant therapeutic potential, particularly in oncology. The introduction of a halogen at the C2 position, as seen in this compound, can enhance the biological activity and metabolic stability of the molecule.
Purine nucleoside analogues are known to exert broad-spectrum anticancer effects, especially against indolent lymphoid malignancies.[5][6] The primary mechanisms of action for this class of compounds include the inhibition of DNA synthesis and the induction of apoptosis.[5][6] The structural modifications on the purine ring can influence the compound's interaction with various cellular targets, such as kinases and other enzymes involved in nucleotide metabolism.
The title compound serves as a key intermediate for the synthesis of more complex molecules with tailored biological activities. By modifying the substituents at the C2, C6, and N9 positions, researchers can develop libraries of compounds for screening against various therapeutic targets.
Mandatory Visualizations
Diagram 1: Synthesis Workflow
Caption: Synthetic pathway for 2-chloro-9-methyl-9H-purine.
Diagram 2: Relationship of Chemical Structure to Biological Application
Caption: Structure-activity relationship and potential applications.
Safety Information
Hazard Statements:
-
H319: Causes serious eye irritation.[3]
Precautionary Statements:
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Signal Word: Warning[3]
Pictogram: GHS07[3]
Conclusion
This compound is a synthetically versatile purine derivative with significant potential in the field of drug discovery. Its chemical properties, dictated by the specific substitutions on the purine core, make it an important precursor for the development of novel therapeutic agents, particularly in the realm of oncology. The methodologies and data presented in this guide are intended to facilitate further research and application of this compound in medicinal chemistry and pharmaceutical development.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 9H-Purin-6-amine, 2-chloro-9-methyl- | C6H6ClN5 | CID 145989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 7013-21-0 [sigmaaldrich.com]
- 4. 2-chloro-9-methyl-9H-purine synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Amino-6-chloro-9-(3'-O-methyl-beta-D-ribofuranosyl)-9H-purine | Nucleoside Antimetabolite(Analog) | | Invivochem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: 2-Chloro-9-methyl-9H-purin-6-amine (CAS 7013-21-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-9-methyl-9H-purin-6-amine, with the CAS number 7013-21-0, is a substituted purine derivative. Purines are fundamental heterocyclic compounds in nucleic acids and various coenzymes, making their analogs a significant area of interest in medicinal chemistry. As a 2,6,9-trisubstituted purine, this molecule belongs to a class of compounds extensively investigated for their potential as kinase inhibitors, particularly targeting cyclin-dependent kinases (CDKs), and as anticancer agents. This technical guide provides a comprehensive overview of the available technical data for this compound, including its chemical properties, a plausible synthesis protocol, and an analysis of the biological activities of closely related analogs, offering insights into its potential therapeutic applications.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. This data is compiled from publicly available chemical databases.
| Property | Value | Source |
| CAS Number | 7013-21-0 | PubChem[1] |
| Molecular Formula | C₆H₆ClN₅ | PubChem[1] |
| Molecular Weight | 183.60 g/mol | PubChem[1] |
| IUPAC Name | 2-chloro-9-methylpurin-6-amine | PubChem[1] |
| Canonical SMILES | CN1C=NC2=C(N)N=C(Cl)N=C21 | PubChem[1] |
| InChI Key | XBMKMJLOOAHOKH-UHFFFAOYSA-N | PubChem[1] |
| Appearance | White solid (predicted) | Inferred |
| Purity | >95% (Commercially available) | Fluorochem[2] |
Synthesis of this compound
Experimental Protocol
Step 1: Synthesis of 2-Chloro-9-methyl-9H-purine
This protocol is adapted from a known procedure for the methylation of 2-chloropurine.
-
Materials: 2-chloro-9H-purine, iodomethane, potassium carbonate (K₂CO₃), dichloromethane (DCM), brine.
-
Procedure:
-
To a stirred solution of 2-chloro-9H-purine (1.0 eq.) in DCM at 0 °C, add potassium carbonate (3.0 eq.).
-
Slowly add iodomethane (2.0 eq.) to the reaction mixture.
-
Stir the mixture at 0 °C for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-chloro-9-methyl-9H-purine.
-
Step 2: Synthesis of this compound
This protocol is a general method for the amination of 6-chloropurines.
-
Materials: 2-chloro-9-methyl-9H-purine, aqueous ammonia.
-
Procedure:
-
Place 2-chloro-9-methyl-9H-purine (1.0 eq.) in a sealed pressure vessel.
-
Add an excess of concentrated aqueous ammonia.
-
Heat the sealed vessel at a temperature between 100-150 °C for several hours to overnight. The reaction should be monitored by TLC or LC-MS.
-
After completion, cool the reaction vessel to room temperature and carefully vent.
-
Concentrate the reaction mixture under reduced pressure to remove excess ammonia and water.
-
The resulting solid can be purified by recrystallization or column chromatography to yield this compound.
-
Biological Activity
While specific biological activity data for this compound is not extensively reported in the searched literature, the broader class of 2,6,9-trisubstituted purines has been widely explored for its therapeutic potential, primarily as inhibitors of protein kinases.
Derivatives of 2-aminopurines are known to be potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for anticancer drug development. The biological activity of several closely related analogs is presented in the table below to provide a comparative context for the potential activity of this compound.
| Compound | Target | IC₅₀ (µM) | Cell Line | Activity | Reference |
| (RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine | MCF-7 | 2.75 ± 0.02 | Human breast cancer | Anticancer | [3] |
| 4-((6-([1,1'-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide | CDK2 | 0.044 | - | Kinase Inhibition | [4] |
| 4-((6-([1,1'-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide | CDK1 | 86 | - | Kinase Inhibition | [4] |
| AT7519 | CDK2 | 0.044 | - | Kinase Inhibition | [5] |
| (R)-roscovitine | CDK2 | 0.1 | - | Kinase Inhibition | [5] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for many biologically active 2,6,9-trisubstituted purines is the competitive inhibition of the ATP-binding pocket of protein kinases. By occupying the same site as ATP, these small molecules prevent the phosphorylation of substrate proteins, thereby disrupting downstream signaling pathways.
In the context of cancer, inhibition of CDKs by purine analogs leads to cell cycle arrest, typically at the G1/S or G2/M checkpoints. This cessation of proliferation can ultimately trigger apoptosis (programmed cell death). The diagram below illustrates a simplified, hypothetical signaling pathway that could be modulated by a 2,6,9-trisubstituted purine targeting a cyclin-dependent kinase.
Conclusion
This compound is a member of the pharmacologically significant class of 2,6,9-trisubstituted purines. While specific biological data for this compound is limited in the public domain, the extensive research on its analogs strongly suggests its potential as a kinase inhibitor with possible applications in oncology. The provided synthesis protocol, based on established chemical transformations, offers a viable route for its preparation for further investigation. Future research should focus on the biological screening of this specific compound to determine its inhibitory potency against a panel of kinases and its cytotoxic effects on various cancer cell lines. Such studies will be crucial in elucidating its therapeutic potential and advancing the development of novel purine-based drugs.
References
- 1. CN101469012B - Method for synthesizing 2-amino-6-methoxy-9-(beta-D-aralino)-9H-purine - Google Patents [patents.google.com]
- 2. Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers [mdpi.com]
- 3. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN113234077B - Synthesis method of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
"2-Chloro-9-methyl-9H-purin-6-amine" molecular structure and weight
An In-Depth Technical Guide to 2-Chloro-9-methyl-9H-purin-6-amine
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a representative synthetic approach for this compound, a substituted purine derivative of interest to researchers in medicinal chemistry and drug development.
Molecular Structure and Properties
This compound is a purine derivative characterized by a chlorine atom at the C2 position, an amine group at the C6 position, and a methyl group at the N9 position of the purine ring.
Physicochemical Data
The key computed physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C6H6ClN5 | [1] |
| Molecular Weight | 183.60 g/mol | [1] |
| IUPAC Name | 2-chloro-9-methylpurin-6-amine | [1] |
| CAS Number | 7013-21-0 | [1] |
| Canonical SMILES | CN1C=NC2=C1C(=NC(=N2)Cl)N | [1] |
| InChI Key | XBMKMJLOOAHOKH-UHFFFAOYSA-N | [1] |
| Monoisotopic Mass | 183.0311729 Da | [1] |
Molecular Structure Diagram
The 2D chemical structure of this compound is depicted below, illustrating the arrangement of atoms and functional groups.
Caption: 2D structure of this compound.
Experimental Protocols
Representative Synthesis Workflow
The synthesis of this compound can be conceptualized as a multi-step process starting from a suitable purine precursor, such as 2,6-dichloropurine. The workflow involves sequential nucleophilic substitution reactions to introduce the methyl and amine functionalities.
Caption: Generalized synthetic workflow for this compound.
Detailed Methodologies
Step 1: Synthesis of 2,6-Dichloro-9-methyl-9H-purine (Intermediate)
This step involves the selective methylation of the N9 position of 2,6-dichloropurine. A common method for the N-alkylation of purines is the reaction with an alkyl halide in the presence of a non-nucleophilic base.
-
Reactants : 2,6-Dichloropurine, a methylating agent (e.g., iodomethane), and a base (e.g., potassium carbonate).
-
Solvent : A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Procedure : 2,6-Dichloropurine is dissolved in the chosen solvent, followed by the addition of the base. The methylating agent is then added dropwise to the suspension, typically at a controlled temperature (e.g., 0 °C to room temperature). The reaction mixture is stirred for a specified period until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification : Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layers are combined, washed, dried, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.
Step 2: Synthesis of this compound (Final Product)
The intermediate, 2,6-dichloro-9-methyl-9H-purine, undergoes a nucleophilic aromatic substitution at the C6 position with ammonia. The C6 position is generally more reactive towards nucleophilic attack than the C2 position in dichloropurines.
-
Reactants : 2,6-Dichloro-9-methyl-9H-purine and a source of ammonia (e.g., aqueous or alcoholic ammonia solution).
-
Solvent : An alcohol such as methanol or ethanol is commonly used.
-
Procedure : The intermediate is dissolved in the alcoholic solvent and placed in a sealed pressure vessel. An excess of the ammonia solution is added, and the vessel is heated to a temperature typically ranging from 80 to 120 °C for several hours. The progress of the reaction can be monitored by TLC or HPLC.
-
Work-up and Purification : After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent system or by column chromatography to yield the final product, this compound.
It is important to note that reaction conditions such as temperature, reaction time, and the choice of base and solvent should be optimized to maximize the yield and purity of the desired product. Characterization of the final compound would be performed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its identity and purity.
References
An In-Depth Technical Guide to 2-Chloro-9-methyl-9H-purin-6-amine
This technical guide provides a comprehensive overview of 2-Chloro-9-methyl-9H-purin-6-amine, a substituted purine derivative of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, and insights into its synthesis and potential biological relevance.
Core Compound Identity
IUPAC Name: 2-chloro-9-methylpurin-6-amine[1]
Synonyms:
Physicochemical Properties
The quantitative physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| Molecular Formula | C₆H₆ClN₅ | PubChem[1] |
| Molecular Weight | 183.60 g/mol | PubChem[1] |
| Exact Mass | 183.0311729 Da | PubChem[1] |
| CAS Number | 7013-21-0 | PubChem[1] |
| Topological Polar Surface Area | 69.6 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| XLogP3 | 0.9 | PubChem[1] |
Synthesis and Experimental Protocols
General Experimental Protocol for N9-Alkylation of a Purine Derivative:
This protocol is a representative example based on the synthesis of related substituted purines and may require optimization for the specific synthesis of this compound.
-
Reactant Preparation: A solution of 2-chloro-9H-purin-6-amine (1 equivalent) is prepared in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Deprotonation: A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1-1.5 equivalents), is added portion-wise to the solution at 0 °C to facilitate the deprotonation of the purine nitrogen. The reaction mixture is typically stirred for 30-60 minutes at this temperature.
-
Alkylation: The methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.1-1.5 equivalents), is added dropwise to the reaction mixture.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for several hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with an appropriate organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure this compound.
-
Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Biological Significance and Potential Signaling Pathways
Purine analogs are a well-established class of compounds with a broad range of biological activities, most notably as anticancer and antiviral agents. The mechanism of action for many purine nucleoside analogs involves their role as antimetabolites.[2] These compounds can mimic endogenous purines and become incorporated into DNA or RNA, leading to the inhibition of nucleic acid synthesis and the induction of apoptosis in rapidly dividing cells.[2]
The introduction of a chlorine atom at the C2 position of the purine ring, as seen in this compound, can be a strategic modification. Halogenation at this position has been shown to confer resistance to deamination by adenosine deaminase (ADA).[3] ADA is an enzyme that inactivates many purine nucleoside analogs, and its inhibition can prolong the half-life and enhance the therapeutic efficacy of these compounds.
While a specific signaling pathway for this compound is not yet elucidated in the public domain, it is plausible that its biological effects, if any, would be mediated through pathways involved in nucleotide metabolism and DNA replication. As a purine analog, it could potentially interact with various enzymes such as kinases that phosphorylate nucleosides and polymerases that incorporate nucleotides into DNA.
Visualizations
General Synthetic Strategy for Substituted Purines
The following diagram illustrates a generalized workflow for the synthesis of substituted purine analogs, highlighting the key steps of ring formation and subsequent functionalization.
Caption: A generalized workflow for the synthesis of this compound.
Logical Relationship of Purine Analogs in Cancer Therapy
The diagram below illustrates the general mechanism of action for purine analogs as anticancer agents, leading to the inhibition of DNA synthesis and induction of apoptosis.
Caption: General mechanism of action for purine analogs in cancer therapy.
References
"2-Chloro-9-methyl-9H-purin-6-amine" solubility and stability data
An In-depth Technical Guide on the Physicochemical Properties of 2-Chloro-9-methyl-9H-purin-6-amine.
Introduction
This compound is a substituted purine derivative. As with many compounds in early-stage drug discovery and biomedical research, publicly available, detailed quantitative data on its solubility and stability can be sparse. This guide provides a framework for understanding and determining these critical parameters for this compound and similar purine analogs. It outlines standard experimental protocols and offers a generalized view of the data that researchers would seek to generate.
Physicochemical Data
While specific experimental values for this compound are not extensively published, the following tables represent the typical data sets that would be generated during its physicochemical characterization. The values presented are illustrative placeholders based on common characteristics of similar purine derivatives.
Solubility Data
The solubility of a compound is a critical factor in its biological activity and formulation. It is typically determined in a range of aqueous and organic solvents.
| Solvent | Temperature (°C) | pH | Solubility (mg/mL) | Method |
| Water | 25 | 7.4 | Data not available | HPLC-UV |
| PBS (Phosphate-Buffered Saline) | 25 | 7.4 | Data not available | Shake-Flask |
| DMSO (Dimethyl Sulfoxide) | 25 | N/A | Data not available | HPLC-UV |
| Ethanol | 25 | N/A | Data not available | Shake-Flask |
Stability Data
Stability testing assesses the degradation of a compound under various conditions, which is crucial for determining its shelf-life and potential degradation pathways.
| Condition | Parameter | Duration | % Degradation | Degradants Identified | Method |
| Aqueous Buffer | pH 3.0, 25°C | 48 hours | Data not available | Data not available | LC-MS |
| Aqueous Buffer | pH 7.4, 25°C | 48 hours | Data not available | Data not available | LC-MS |
| Aqueous Buffer | pH 9.0, 25°C | 48 hours | Data not available | Data not available | LC-MS |
| Photostability | 1.2 million lux hours | N/A | Data not available | Data not available | ICH Q1B |
| Thermal Stress | 60°C | 7 days | Data not available | Data not available | HPLC-UV |
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of a research compound like this compound.
Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)
-
Preparation : Prepare saturated solutions by adding an excess of the compound to various solvents (e.g., water, PBS, DMSO) in glass vials.
-
Equilibration : Agitate the vials at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation : Separate the undissolved solid from the solution via centrifugation or filtration.
-
Quantification : Dilute an aliquot of the supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation : Determine the solubility based on the measured concentration and the dilution factor.
Protocol 2: Chemical Stability in Aqueous Buffers
-
Solution Preparation : Prepare stock solutions of the compound in a co-solvent like DMSO.
-
Incubation : Dilute the stock solution into aqueous buffers of different pH values (e.g., acidic, neutral, basic) to a final concentration. Incubate these solutions at a controlled temperature.
-
Time-Point Sampling : At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Analysis : Quench any further degradation by adding a suitable solvent. Analyze the samples by a stability-indicating LC-MS method to determine the remaining percentage of the parent compound and identify any major degradation products.
-
Data Interpretation : Plot the percentage of the remaining compound against time to determine the degradation kinetics.
Visualizations
The following diagrams illustrate common workflows and pathways relevant to the characterization of a novel chemical entity.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Experimental Workflow for Aqueous Stability Assessment.
Caption: Hypothetical Signaling Pathway for a Purine Analog.
Conclusion
While specific, publicly available quantitative data for this compound is limited, this guide provides the necessary framework for its characterization. The detailed protocols for solubility and stability assessment are standard in the pharmaceutical and chemical research industries. The provided workflows and hypothetical signaling pathway serve as a practical guide for researchers initiating studies on this compound or other novel purine derivatives. The generation of robust solubility and stability data is a foundational step in the progression of any compound through the research and development pipeline.
The Multifaceted Biological Activities of 2-Chloro-9-methyl-9H-purin-6-amine Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The purine scaffold, a fundamental component of nucleic acids, has long been a fertile ground for the development of therapeutic agents. Among the vast landscape of purine analogs, derivatives of 2-chloro-9-methyl-9H-purin-6-amine have emerged as a promising class of compounds with a diverse range of biological activities, particularly in the realms of oncology and kinase inhibition. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their potential as anticancer agents and kinase inhibitors.
Anticancer Activity: Targeting Proliferation and Inducing Apoptosis
Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanisms underlying their anticancer activity involve the induction of apoptosis (programmed cell death) and cell cycle arrest, thereby halting the uncontrolled proliferation of cancer cells.
Quantitative Analysis of Cytotoxic Activity
The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values, which represent the concentration of the compound required to inhibit cell growth by 50%. The following table summarizes the reported activities of key derivatives against the MCF-7 human breast cancer cell line and other cancer cell lines.
| Compound ID | Derivative Structure | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| 1 | N-(1-benzylpiperidin-4-yl)-2-chloro-9-methyl-9H-purin-6-amine | MCF-7 | Cytotoxicity | 21.5 | [1] |
| 2 | (RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine | MCF-7 | Cytotoxicity | 2.75 ± 0.02 | [2] |
| 3 | 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivative 5 | Huh7 (Liver) | SRB | 17.9 | [3] |
| 4 | 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivative 6 | Huh7 (Liver) | SRB | 14.2 | [3] |
| 5 | 2,6,9-trisubstituted purine 11b | K562 (Leukemia) | Proliferation | 0.7-1.3 | [4] |
Table 1: Cytotoxic Activity of this compound Derivatives. [1][2][3][4]
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MCF-7 human breast cancer cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48 hours. A vehicle control (DMSO) should be included.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the logarithm of the compound concentration.
Kinase Inhibition: A Key Mechanism of Action
A significant body of evidence points to the inhibition of various protein kinases as a primary mechanism of action for these purine derivatives. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.
Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. Several 2,6,9-trisubstituted purine derivatives have been identified as potent CDK inhibitors.
Other Kinase Targets
Beyond CDKs, these derivatives have shown inhibitory activity against other oncogenic kinases, including Bcr-Abl, Bruton's tyrosine kinase (BTK), and FMS-like tyrosine kinase 3 (FLT3).
Quantitative Analysis of Kinase Inhibitory Activity
The following table summarizes the inhibitory activities of representative purine derivatives against various kinases.
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 6 | [6-(3-chloroanilino)-2-(2-hydroxymethyl-4-hydroxypyrrolidyl)-9-isopropylpurine] | CDK2 | 0.3 |
| 7 | 2,6,9-trisubstituted purine 11b | Bcr-Abl | 0.015 |
| 8 | 2,6,9-trisubstituted purine 4f | Bcr-Abl | 0.070 |
| 9 | 2,6,9-trisubstituted purine 5j | BTK | 0.41 |
| 10 | 2,6,9-trisubstituted purine 5b | FLT3-ITD | 0.38 |
Table 2: Kinase Inhibitory Activity of 2,6,9-Trisubstituted Purine Derivatives. [1][2][4]
Experimental Protocol: ADP-Glo™ Kinase Assay for CDK2 Inhibition
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
CDK substrate (e.g., Histone H1)
-
ATP
-
Test inhibitor
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add the CDK2/Cyclin A2 enzyme, substrate, and the test inhibitor at various concentrations in a suitable kinase buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition and determine the IC50 value.[5][6]
Signaling Pathways and Mechanisms of Action
The anticancer effects of this compound derivatives are mediated through the modulation of key cellular signaling pathways that control cell survival, proliferation, and death.
Induction of Apoptosis
These compounds have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of caspases, a family of proteases that execute the apoptotic program.
Caption: Induction of Apoptosis by Purine Derivatives.
Cell Cycle Arrest
By inhibiting CDKs, these purine derivatives can halt the cell cycle at specific checkpoints, most notably the G1/S transition. This prevents the cells from entering the DNA synthesis (S) phase and ultimately leads to a cessation of proliferation.
Caption: G1/S Cell Cycle Arrest by Purine Derivatives.
Modulation of Key Signaling Cascades
The biological effects of these compounds are also linked to their ability to modulate critical intracellular signaling pathways, including:
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, survival, and metabolism. Inhibition of this pathway can suppress tumor growth.
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival.
-
STAT Pathway: This pathway is crucial for cytokine signaling and is often constitutively active in cancer.
Caption: Modulation of Key Signaling Pathways.
Synthesis of 2,6,9-Trisubstituted Purine Derivatives
The synthesis of these derivatives typically starts from commercially available 2,6-dichloropurine. A common synthetic route involves sequential nucleophilic substitution reactions at the C6 and C2 positions, followed by N9-alkylation.
General Synthetic Workflow
Caption: General Synthetic Workflow.
Experimental Protocol: Synthesis of N-(1-benzylpiperidin-4-yl)-2-chloro-9-methyl-9H-purin-6-amine (Compound 1)
This protocol describes a representative synthesis of a bioactive derivative.
Step 1: Synthesis of 2,6-dichloro-9-methyl-9H-purine
-
To a solution of 2,6-dichloropurine in a suitable solvent (e.g., DMF), add a base (e.g., K₂CO₃) and methyl iodide.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work up the reaction to isolate the N9-methylated product.
Step 2: Synthesis of N-(1-benzylpiperidin-4-yl)-2-chloro-9-methyl-9H-purin-6-amine
-
To a solution of 2,6-dichloro-9-methyl-9H-purine in a suitable solvent (e.g., n-butanol), add 1-benzylpiperidin-4-amine and a base (e.g., triethylamine).
-
Reflux the reaction mixture for several hours.
-
Cool the reaction and purify the product by crystallization or column chromatography.
Conclusion and Future Directions
Derivatives of this compound represent a versatile and potent class of compounds with significant potential in cancer therapy and for the treatment of other diseases driven by aberrant kinase activity. Their ability to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways underscores their multifaceted mechanism of action. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity for specific kinase targets, thereby minimizing off-target effects. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these promising purine derivatives.
References
- 1. Purine-Metabolising Enzymes and Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
A Technical Guide to 2-Chloro-Substituted Purine Analogues: A Case Study of 2-Chloro-9-methyl-9H-purin-6-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Purine nucleoside analogues represent a cornerstone in the treatment of various malignancies, particularly hematological cancers.[1][2] Their mechanism of action primarily involves the disruption of DNA synthesis and repair, ultimately inducing apoptosis in rapidly dividing cells.[2][3] This technical guide provides an in-depth overview of 2-chloro-substituted purine analogues, a significant subclass of these therapeutic agents. While focusing on the structural framework of 2-Chloro-9-methyl-9H-purin-6-amine, this document will draw upon data from more extensively studied related compounds to illustrate the core principles of this drug class, including their synthesis, mechanism of action, and the experimental protocols used for their evaluation.
Introduction to Purine Nucleoside Analogues
Purine nucleoside analogues are a class of antimetabolite drugs structurally similar to natural purines, which are essential building blocks for DNA and RNA.[4] By mimicking endogenous nucleosides, these compounds can interfere with cellular machinery, leading to cytotoxic effects, particularly in cancer cells.[4] The United States Food and Drug Administration (FDA) has approved several purine analogues, including mercaptopurine, thioguanine, fludarabine monophosphate, deoxycoformycin, and cladribine, for the treatment of various cancers.[1] The introduction of a halogen, such as chlorine, at the C2 position of the purine ring can enhance the drug's efficacy by making it resistant to deamination by enzymes like adenosine deaminase (ADA).[5]
The Case of this compound
This compound is a specific purine derivative with the chemical formula C6H6ClN5.[6] While detailed biological data for this particular compound is not extensively available in public literature, its structure serves as a valuable model for understanding the key features of 2-chloro-substituted purine analogues. The core structure consists of a purine ring with a chlorine atom at the 2-position, an amine group at the 6-position, and a methyl group at the 9-position.
Chemical Structure of this compound:
-
IUPAC Name: 2-chloro-9-methylpurin-6-amine[6]
-
CAS Number: 7013-21-0[6]
-
Molecular Formula: C6H6ClN5[6]
-
Molecular Weight: 183.60 g/mol [6]
Synthesis of 2-Chloro-Substituted Purine Analogues
The synthesis of 2-chloro-substituted purine analogues often involves multi-step chemical reactions. A common precursor for many of these compounds is 2-amino-6-chloropurine.[7][8] The synthesis of the target compound or its derivatives can be achieved through various methods, including nucleophilic aromatic substitution.
For instance, a general approach to synthesizing N-substituted 2-chloro-9-alkyl-purin-6-amines involves the reaction of a 2,6-dichloro-9-alkyl-purine with an appropriate amine.[9]
Representative Synthetic Workflow
The following diagram illustrates a generalized synthetic pathway for creating a library of 2,6,9-trisubstituted purine derivatives, which could be adapted for the synthesis of this compound.
Mechanism of Action
The primary mechanism of action for purine nucleoside analogues involves the inhibition of DNA synthesis and the induction of apoptosis.[2][3] These compounds are typically administered as prodrugs and require intracellular phosphorylation to their active triphosphate forms.
General Signaling Pathway
The following diagram depicts the general mechanism of action for a purine nucleoside analogue.
Quantitative Data on Related Purine Analogues
While specific quantitative data for this compound is scarce, the following table summarizes the in vitro activity of other relevant 2-chloro-purine derivatives against various cancer cell lines. This data is presented to provide a comparative context for the potential efficacy of this class of compounds.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 2-chloro-arabinoadenosine | U937 | Proliferation | 16 | [5] |
| Nelarabine | U937 | Proliferation | 3 | [5] |
| Compound 4f | K562 (CML) | Kinase Assay (Bcr-Abl) | 0.07 | [10] |
| Compound 5j | Ramos (BL) | Kinase Assay (BTK) | 0.41 | [10] |
| Compound 5b | MV4-11 (AML) | Kinase Assay (FLT3-ITD) | 0.38 | [10] |
Experimental Protocols
This section provides an overview of common experimental protocols used to evaluate the synthesis and biological activity of purine nucleoside analogues.
General Synthesis Protocol for 2,6,9-Trisubstituted Purines
The following is a generalized protocol based on the synthesis of related compounds.[9]
-
Dissolution: Dissolve the starting material (e.g., 2,6-dichloro-9-isopropyl-9H-purine) in a suitable solvent such as dimethylformamide (DMF).
-
Addition of Amine: Add the desired amine (e.g., ethylamine hydrochloride) and a base (e.g., triethylamine) to the reaction mixture.
-
Heating: Stir the resulting solution at an elevated temperature (e.g., 90°C) for a specified period (e.g., 3 hours).
-
Extraction: After cooling, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over a drying agent (e.g., Na2SO4), and evaporate the solvent in vacuo. The crude product can be further purified by chromatography.
Cell Proliferation Assay
This protocol outlines a standard method for assessing the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (and a vehicle control) for a specified duration (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or a luminescence-based assay) to each well and incubate as per the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Experimental Workflow for In Vitro Evaluation
The following diagram illustrates a typical workflow for the in vitro evaluation of a novel purine analogue.
Conclusion
While this compound itself is not a widely studied compound, its structure provides a valuable entry point for understanding the broader class of 2-chloro-substituted purine analogues. These compounds continue to be a promising area of research in oncology, with ongoing efforts to synthesize novel derivatives with improved efficacy and safety profiles. The methodologies and principles outlined in this guide provide a foundational understanding for researchers and drug development professionals working in this field. Further investigation into the specific biological activities of compounds like this compound may yet reveal novel therapeutic potential.
References
- 1. Purine nucleoside antimetabolites in development for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Purine nucleoside analogs in the treatment of rarer chronic lymphoid leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. mdpi.com [mdpi.com]
- 6. 9H-Purin-6-amine, 2-chloro-9-methyl- | C6H6ClN5 | CID 145989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. WO1993015075A1 - Preparation of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 8. 2-Amino-6-chloropurine | C5H4ClN5 | CID 5360349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of 2-Chloro-9-methyl-9H-purin-6-amine and its Analogs in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the mechanism of action of 2-Chloro-9-methyl-9H-purin-6-amine in cancer cells is limited in publicly available literature. This guide provides a comprehensive overview based on the activities of its close structural analogs and the well-documented pharmacology of the broader class of 2,6,9-trisubstituted purines.
Introduction
This compound is a synthetic purine derivative. The purine scaffold is a cornerstone in medicinal chemistry, with numerous analogs developed as anticancer agents. These agents typically function as antimetabolites, interfering with nucleic acid synthesis, or as inhibitors of key cellular enzymes, particularly protein kinases. The subject compound belongs to the class of 2,6,9-trisubstituted purines, which has been a focus of extensive research in oncology for its potent and often selective inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells.
This technical guide will elucidate the presumptive mechanism of action of this compound by examining the biological activities of its immediate derivatives and related 2,6,9-trisubstituted purine analogs.
Core Chemical Structure and Analogs
The core structure of this compound provides a versatile scaffold for chemical modification. The biological activity of this class of compounds is significantly influenced by the substituents at the C2, C6, and N9 positions of the purine ring.
Caption: General chemical scaffold of 2,6,9-trisubstituted purines.
For this compound, the substitutions are:
-
R1 (C2): Chlorine
-
R2 (C6): Amine
-
R3 (N9): Methyl
Primary Mechanism of Action: Cyclin-Dependent Kinase (CDK) Inhibition
The most prominent mechanism of action for 2,6,9-trisubstituted purines is the inhibition of cyclin-dependent kinases (CDKs). CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle. The aberrant activity of CDKs is a hallmark of many cancers, making them attractive therapeutic targets.
A close analog, N-Benzyl-2-chloro-9-methyl-9H-purin-6-amine (also known as CDK2-IN-13 ), has been identified as a CDK2 inhibitor.
The Role of CDK2 in the Cell Cycle
CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, governs the G1/S transition and S phase progression of the cell cycle. Inhibition of CDK2 leads to a blockage at this checkpoint, preventing DNA replication and ultimately inducing cell cycle arrest.
Caption: Signaling pathway of CDK2 inhibition by purine analogs.
Induction of Apoptosis
In addition to cell cycle arrest, 2,6,9-trisubstituted purines have been shown to induce apoptosis (programmed cell death) in cancer cells. This is often a downstream consequence of prolonged cell cycle arrest and can be mediated through various intrinsic and extrinsic pathways.
Quantitative Data on Biological Activity
The anticancer activity of purine derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound Name | Cancer Cell Line | Assay Type | IC50 (µM) |
| N-(1-benzylpiperidin-4-yl)-2-chloro-9-methyl-9H-purin-6-amine | MCF-7 (Breast) | Cytostatic | 21.5 |
| N-Benzyl-2-chloro-9-methyl-9H-purin-6-amine (CDK2-IN-13) | - | Kinase | 12 |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the anticancer activity of purine derivatives.
In Vitro Cytotoxicity Assay (e.g., MTT or SRB Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (GI50).
-
Cell Plating: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The compound is serially diluted to various concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
Staining:
-
MTT Assay: MTT reagent is added and incubated, followed by the addition of a solubilizing agent.
-
SRB Assay: Cells are fixed with trichloroacetic acid, washed, and stained with sulforhodamine B.
-
-
Data Acquisition: The absorbance is read using a microplate reader.
-
Analysis: The GI50 values are calculated by plotting the percentage of cell growth inhibition against the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of the compound on cell cycle distribution.
-
Cell Treatment: Cells are treated with the compound at various concentrations for a defined period (e.g., 24-48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified.
Caption: Workflow for in vitro cytotoxicity screening.
Conclusion
While direct and extensive research on the specific mechanism of action of this compound is not yet prevalent in the literature, the available data on its close analogs strongly suggests that its anticancer effects are likely mediated through the inhibition of cyclin-dependent kinases, particularly CDK2. This leads to cell cycle arrest at the G1/S checkpoint and can subsequently induce apoptosis. The 2,6,9-trisubstituted purine scaffold continues to be a promising area for the development of novel kinase inhibitors for cancer therapy. Further investigation into the specific kinase inhibitory profile and in vivo efficacy of this compound is warranted.
The Strategic Role of 2-Chloro-9-methyl-9H-purin-6-amine in the Synthesis of Potent Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The purine scaffold is a cornerstone in the development of kinase inhibitors, owing to its structural resemblance to the adenosine triphosphate (ATP) molecule, allowing for competitive inhibition at the kinase hinge region. Among the various purine precursors, 2-chloro-9-methyl-9H-purin-6-amine stands out as a versatile and strategically important starting material for the synthesis of a diverse array of potent and selective kinase inhibitors. This technical guide provides an in-depth overview of the utilization of this precursor in the synthesis of kinase inhibitors, complete with experimental protocols, quantitative data on inhibitor potency, and visualizations of relevant signaling pathways and experimental workflows.
Introduction to this compound as a Precursor
This compound offers two primary points for chemical modification: the chlorine atom at the C2 position and the amino group at the C6 position. The chlorine atom is amenable to various cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the introduction of a wide range of substituents. The amino group at the C6 position can also be functionalized, although it is often maintained for its hydrogen bonding potential with the kinase hinge region. The methyl group at the N9 position provides a stable anchor and influences the solubility and pharmacokinetic properties of the final inhibitor.
Synthetic Strategies and Key Reactions
The primary synthetic strategy for elaborating this compound into kinase inhibitors involves the substitution of the chlorine atom at the C2 position. This is typically achieved through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the chloro-purine with a boronic acid or ester in the presence of a palladium catalyst and a base. This allows for the introduction of various aryl, heteroaryl, or alkenyl groups at the C2 position, which can be tailored to target specific pockets in the kinase active site.
Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, enabling the introduction of a diverse range of primary and secondary amines at the C2 position. This is particularly useful for accessing inhibitors that require a specific amine functionality for optimal binding.
The following diagram illustrates a general synthetic workflow for the diversification of the this compound scaffold.
The Pivotal Role of 2-Chloro-9-methyl-9H-purin-6-amine in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-9-methyl-9H-purin-6-amine, a synthetically versatile purine scaffold, has emerged as a cornerstone in the discovery and development of novel therapeutic agents. Its unique structural features allow for facile derivatization at key positions, leading to the generation of libraries of compounds with diverse biological activities. This technical guide delves into the core medicinal chemistry applications of this compound, with a particular focus on its role as a precursor to potent kinase inhibitors. We will explore its synthesis, biological significance, and the structure-activity relationships of its derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways.
Introduction
The purine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous signaling molecules and approved drugs. Among the vast family of purine analogues, this compound (also known as 2-chloro-6-amino-9-methylpurine) stands out as a critical intermediate for the synthesis of a wide array of bioactive molecules. The presence of a chloro substituent at the 2-position and an amino group at the 6-position provides orthogonal handles for chemical modification, enabling the exploration of chemical space and the optimization of pharmacological properties.
This guide will provide a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives originating from this core structure. A significant focus will be placed on their development as inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases.
Synthesis of this compound and Its Derivatives
General Synthetic Approach
A common strategy for the synthesis of 2,6,9-trisubstituted purines involves a stepwise modification of a purine core. For this compound, a plausible synthetic route would start from a commercially available purine derivative, such as 2,6-dichloropurine.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on common organic synthesis techniques for purine derivatives.
-
Step 1: Methylation of 2,6-Dichloropurine.
-
To a solution of 2,6-dichloropurine in a suitable aprotic solvent (e.g., dimethylformamide - DMF), add a slight excess of a methylating agent (e.g., methyl iodide) and a non-nucleophilic base (e.g., potassium carbonate).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up the reaction by quenching with water and extracting the product with an organic solvent. Purify the crude product by column chromatography to isolate 2,6-dichloro-9-methyl-9H-purine.
-
-
Step 2: Selective Amination at the 6-position.
-
Dissolve the 2,6-dichloro-9-methyl-9H-purine in a suitable solvent (e.g., ethanol).
-
Add an excess of ammonia (as a solution in ethanol or as ammonium hydroxide) to the reaction mixture.
-
Heat the reaction in a sealed vessel to drive the selective nucleophilic aromatic substitution at the more reactive C6 position.
-
After completion, cool the reaction mixture and isolate the product, this compound, by filtration or evaporation of the solvent followed by purification (e.g., recrystallization or column chromatography).
-
The following diagram illustrates the general workflow for the synthesis and derivatization of the core compound.
Biological Activity and Therapeutic Applications
Derivatives of this compound have shown significant promise in medicinal chemistry, primarily as inhibitors of protein kinases. The purine scaffold mimics the adenine moiety of ATP, the natural substrate for kinases, making it an excellent starting point for the design of competitive kinase inhibitors.
Inhibition of Cyclin-Dependent Kinases (CDKs)
Cyclin-dependent kinases are a family of serine/threonine kinases that play a critical role in regulating the cell cycle. Their aberrant activity is a hallmark of many cancers, making them attractive targets for cancer therapy. Numerous 2,6,9-trisubstituted purine derivatives have been synthesized and evaluated as CDK inhibitors.
The general mechanism of action of these purine-based inhibitors involves their binding to the ATP-binding pocket of the CDK, thereby preventing the phosphorylation of its downstream substrates and leading to cell cycle arrest and apoptosis.
The following diagram depicts a simplified CDK2 signaling pathway, a common target for purine-based inhibitors.
Quantitative Data on Derivative Activity
The potency of purine derivatives as kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for a selection of 2,6,9-trisubstituted purine derivatives against various kinases and cancer cell lines. It is important to note that these are derivatives and not the core compound itself.
Table 1: In Vitro Kinase Inhibitory Activity of Selected 2,6,9-Trisubstituted Purine Derivatives
| Compound ID | R2-substituent | R6-substituent | R9-substituent | Target Kinase | IC50 (µM) |
| 1a | -H | 3-chloroanilino | isopropyl | CDK2 | 0.3 |
| 2b | -H | 4-aminocyclohexyl | cyclopentyl | CDK1 | >10 |
| 2b | -H | 4-aminocyclohexyl | cyclopentyl | CDK2 | 0.05 |
| 3c | -F | N-methylpiperazine | cyclopentyl | FLT3 | 0.15 |
Table 2: Anti-proliferative Activity of Selected 2,6,9-Trisubstituted Purine Derivatives
| Compound ID | R2-substituent | R6-substituent | R9-substituent | Cell Line | IC50 (µM) |
| 4d | -Cl | benzylamino | methyl | MCF-7 (Breast) | 2.75 |
| 5e | -H | 3-chloroanilino | isopropyl | G361 (Melanoma) | 5.2 |
| 6f | -F | N-phenylpiperazine | cyclopentyl | HT-29 (Colon) | 1.8 |
Data compiled from various public sources. The specific structures of the R-groups can be found in the cited literature.
Experimental Protocols for Biological Assays
To ensure the reproducibility and comparability of results, standardized experimental protocols are essential. The following are detailed methodologies for key in vitro assays used to evaluate the biological activity of purine-based kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.
-
Materials:
-
Recombinant kinase (e.g., CDK2/Cyclin E)
-
Kinase-specific substrate
-
ATP
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white opaque plates
-
Plate-reading luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 96-well plate, add the test compound, recombinant kinase, and substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
The following diagram outlines the general workflow for evaluating a potential kinase inhibitor.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in medicinal chemistry. Its utility as a scaffold for the development of potent kinase inhibitors, particularly targeting CDKs, has been firmly established. The structure-activity relationship studies of its derivatives have provided crucial insights for the design of more selective and potent therapeutic agents.
Future research in this area will likely focus on the development of inhibitors with improved kinase selectivity to minimize off-target effects and enhance the therapeutic window. Furthermore, the exploration of novel substitutions at the 2, 6, and 9 positions of the purine ring will continue to yield compounds with unique pharmacological profiles and the potential to address unmet medical needs in oncology and beyond. The detailed synthetic and biological protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.
Unlocking the Potential of 2-Chloro-9-methyl-9H-purin-6-amine for Novel Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted purine scaffolds are a cornerstone in medicinal chemistry, giving rise to a multitude of clinically significant therapeutics, particularly in oncology. This technical guide focuses on 2-Chloro-9-methyl-9H-purin-6-amine , a versatile purine derivative with considerable potential for the discovery of novel drug candidates. This document provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and standardized methodologies for evaluating its biological activity. While specific quantitative data for this compound is emerging, this guide leverages data from structurally similar 2,6,9-trisubstituted purines to provide a strong rationale for its investigation as a potential inhibitor of key cellular processes implicated in cancer, such as cell proliferation and survival.
Introduction
The purine ring system is a privileged scaffold in drug discovery, with numerous approved drugs targeting a wide range of biological targets. Analogs of purine nucleosides are known to exhibit broad-spectrum anticancer effects by inhibiting DNA synthesis and inducing apoptosis.[1][2] this compound, a synthetically accessible derivative, presents an attractive starting point for the development of novel small molecule inhibitors. Its 2-chloro and 6-amino substitutions provide key handles for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. This guide serves as a practical resource for researchers aiming to explore the therapeutic potential of this compound and its analogs.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and interpretation of biological data.
| Property | Value | Reference |
| Molecular Formula | C₆H₆ClN₅ | --INVALID-LINK-- |
| Molecular Weight | 183.60 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| CAS Number | 7013-21-0 | --INVALID-LINK-- |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Soluble in DMSO, DMF | General knowledge of similar compounds |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from the commercially available 2-chloroadenine (2-chloro-9H-purin-6-amine). The first step involves the selective methylation at the N9 position, followed by amination at the C6 position.
Experimental Protocol: N9-Methylation
This protocol is adapted from the synthesis of 2-chloro-9-methyl-9H-purine.[3]
Materials:
-
2-Chloroadenine
-
Iodomethane (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-chloroadenine (1.0 eq) in DMF, add potassium carbonate (2.0-3.0 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add iodomethane (1.1-1.5 eq) dropwise to the stirred suspension.
-
Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Biological Activity and Therapeutic Potential
While specific biological data for this compound is not extensively published, the broader class of 2,6,9-trisubstituted purines has demonstrated significant potential as anticancer agents.[4][5] These compounds are known to exert their effects through various mechanisms, including the inhibition of cyclin-dependent kinases (CDKs) and the induction of apoptosis.
Potential as a Kinase Inhibitor
Many purine derivatives are potent inhibitors of kinases, which are critical regulators of cell cycle progression and signal transduction. The 2,6,9-trisubstituted purine scaffold is a known hinge-binding motif for many kinases, including CDKs.[6] Dysregulation of CDK activity is a hallmark of cancer, making them attractive therapeutic targets.
Induction of Apoptosis
Purine analogs are well-documented inducers of apoptosis in cancer cells.[7][8] The proposed mechanism often involves the inhibition of DNA synthesis and the activation of intrinsic apoptotic pathways.
Representative Biological Activity of Related Compounds
To provide a framework for the expected potency, Table 2 summarizes the IC₅₀ values of structurally related 2,6,9-trisubstituted purine derivatives against various cancer cell lines.
| Compound ID | R² Substituent | R⁶ Substituent | R⁹ Substituent | Cell Line | IC₅₀ (µM) | Reference |
| 4h | 2-hydroxymethyl-4-hydroxypyrrolidyl | 3-chloroanilino | isopropyl | CDK2 | 0.3 | |
| 7i | - | - | - | HepG-2 | 2.0 | [9] |
| 7i | - | - | - | U-118 MG | 3.8 | [9] |
| 6 | - | 4-(p-tolyl)piperazin-1-yl | cyclopentyl | Huh7 | 14.2 | [10] |
| 5 | - | 4-phenylpiperazin-1-yl | cyclopentyl | Huh7 | 17.9 | [10] |
Note: The exact substituents for compounds 7i, 6, and 5 at all positions were not fully detailed in the provided search results but are presented to illustrate the range of activities observed for this class of compounds.
Experimental Protocols for Biological Evaluation
This section provides detailed protocols for assessing the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the compound on cancer cells.[3]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][5]
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the IC₅₀ concentration of the compound for 24-48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry, acquiring at least 10,000 events per sample.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the effect of the compound on cell cycle progression.[1][7][11][12]
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the compound as described for the apoptosis assay.
-
Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Methodological & Application
Protocol for N-Alkylation of 2-Chloroadenine Derivatives: A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-alkylation of purine scaffolds, particularly 2-chloroadenine, is a fundamental strategy in medicinal chemistry for the development of novel therapeutic agents. The introduction of alkyl groups at specific nitrogen atoms of the purine ring can significantly modulate the biological activity, selectivity, and pharmacokinetic properties of the parent molecule. N-alkylated 2-chloroadenine derivatives have shown promise as antiviral agents and as inhibitors of key cellular enzymes like cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[1][2]
This document provides detailed protocols for the N-alkylation of 2-chloroadenine derivatives, focusing on two common and effective methods: direct alkylation under basic conditions and the Mitsunobu reaction. It also includes a summary of quantitative data for different alkylating agents and a visualization of a key signaling pathway targeted by these compounds.
Data Presentation
The regioselectivity of N-alkylation on the purine ring, primarily the competition between the N9 and N7 positions, is a critical aspect of the synthesis. The following tables summarize the typical reaction conditions and outcomes for the N-alkylation of 2-chloroadenine.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Major Product(s) | Yield (%) | N9:N7 Ratio | Reference |
| Benzyl Bromide | K₂CO₃ | DMF | 25 | 24 | N9-benzyl, N7-benzyl | 70-80 | ~2.3:1 | [3][4] |
| Ethyl Iodide | NaH | DMF | 25 | 12 | N9-ethyl, N7-ethyl | 65-75 | >2:1 | [5] |
| Isopropyl Bromide | K₂CO₃ | DMF | 60 | 48 | N9-isopropyl | 40-50 | N9 selective | [6][7] |
Table 1: Summary of Quantitative Data for Direct N-Alkylation of 2-Chloroadenine.
| Alcohol | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Isopropanol | DIAD, PPh₃ | THF | 25 | 12 | N9-isopropyl-2-chloroadenine | 50-60 | [6] |
| Ethanol | DEAD, PPh₃ | Dioxane | 25 | 12 | N9-ethyl-2-chloroadenine | 45-55 | [5] |
Table 2: Summary of Quantitative Data for Mitsunobu Reaction with 2-Chloroadenine.
Experimental Protocols
Protocol 1: Direct N-Alkylation of 2-Chloroadenine using Potassium Carbonate
This protocol describes a general procedure for the direct N-alkylation of 2-chloroadenine using an alkyl halide and potassium carbonate as the base.
Materials:
-
2-Chloroadenine
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide, isopropyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2-chloroadenine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Add the alkyl halide (1.1 eq) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at the appropriate temperature (see Table 1) for the specified time. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated 2-chloroadenine derivatives. The ratio of N9 and N7 isomers can be determined by ¹H NMR spectroscopy.[8]
Protocol 2: Mitsunobu Reaction for N9-Alkylation of 2-Chloroadenine
This protocol provides a method for the selective N9-alkylation of 2-chloroadenine with an alcohol using Mitsunobu conditions.
Materials:
-
2-Chloroadenine
-
Alcohol (e.g., isopropanol, ethanol)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-chloroadenine (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DIAD or DEAD (1.5 eq) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the N9-alkylated 2-chloroadenine.
Visualizations
N-Alkylation of 2-Chloroadenine: A General Workflow
Caption: General experimental workflow for N-alkylation.
Regioselectivity in N-Alkylation of 2-Chloroadenine
Caption: Competing N9 and N7 alkylation pathways.
N-Alkylated 2-Chloroadenine Derivatives as CDK2 Inhibitors in the Cell Cycle
N-alkylated purine analogs, such as those derived from 2-chloroadenine, have been identified as potent inhibitors of cyclin-dependent kinases (CDKs). Specifically, N9-substituted derivatives have shown inhibitory activity against CDK2.[6] The CDK2/Cyclin E complex is a key regulator of the G1/S phase transition in the cell cycle. Inhibition of this complex can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.[9][10][11][12]
Caption: Inhibition of CDK2/Cyclin E by N-alkylated 2-chloroadenine.
Conclusion
The N-alkylation of 2-chloroadenine is a versatile and valuable tool in drug discovery. The choice between direct alkylation and the Mitsunobu reaction allows for the synthesis of a diverse range of derivatives. Careful consideration of reaction conditions can influence the regioselectivity, favoring the often desired N9 isomer. The demonstrated potential of these compounds as inhibitors of critical cellular targets like CDK2 highlights the importance of these synthetic protocols for the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactome | Cyclin E:CDK2-mediated phosphorylation of RB1 [reactome.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Predicted exocyclic amino group alkylation of 2'-deoxyadenosine and 2'-deoxyguanosine by the isopropyl cation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Ferrocenoyl-adenines: substituent effects on regioselective acylation [beilstein-journals.org]
- 9. Cyclin E/Cdk2 - Wikipedia [en.wikipedia.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2,6,9-Trisubstituted Purines from 2-Chloro-9-methyl-9H-purin-6-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of diverse 2,6,9-trisubstituted purines, utilizing the versatile starting material, 2-Chloro-9-methyl-9H-purin-6-amine. The methodologies detailed herein are crucial for the development of novel compounds with potential applications in medicinal chemistry and drug discovery, particularly as kinase inhibitors and for the treatment of various cancers.[1][2][3] This document outlines key synthetic strategies, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.
Introduction
The purine scaffold is a privileged structure in medicinal chemistry due to its presence in a vast array of biologically active molecules.[1][2] The synthesis of 2,6,9-trisubstituted purines is of particular interest as it allows for the fine-tuning of their pharmacological properties. This compound serves as a valuable and versatile building block for creating libraries of such compounds. Its chemical structure allows for sequential and regioselective modifications at the C2 and C6 positions of the purine ring, enabling the introduction of a wide range of substituents.
Synthetic Strategies
The primary synthetic routes for elaborating the this compound core involve a two-step process. The chlorine atom at the C2 position and the amino group at the C6 position are the key functional handles for introducing molecular diversity. The general approach involves an initial substitution at one position, followed by a subsequent modification at the other.
A common and effective strategy is to first perform a nucleophilic aromatic substitution (SNAr) at the C6 position, followed by a palladium-catalyzed cross-coupling reaction at the C2 position. The reactivity of the purine ring system, influenced by the electron-withdrawing nature of the nitrogen atoms, facilitates these transformations.
Data Presentation: Representative Synthetic Transformations
The following tables summarize typical reaction conditions and yields for the key synthetic steps in the preparation of 2,6,9-trisubstituted purines starting from precursors analogous to this compound.
Table 1: Nucleophilic Aromatic Substitution (SNAr) at the C6-Position
| Entry | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Cyclohexylamine | EtOH | Et₃N | 90 (MW) | 1.5 | 65 | [4] |
| 2 | Aniline | NMP | - | 150 | 14 | - | [4] |
| 3 | 4-Substituted Piperazine | EtOH | Et₃N | 80-90 | 6 | 91-95 | [5] |
| 4 | Benzylamine | n-BuOH | - | 120 | 14 | - | [6] |
Table 2: Suzuki-Miyaura Cross-Coupling at the C2 or C6-Position
| Entry | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene | 100 | 77 | [7] |
| 2 | Arylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | - | - | - | [8] |
| 3 | 3-Nitrobenzeneboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | DME | Boiling | 60 | [8] |
| 4 | Arylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | - | - |
Table 3: Buchwald-Hartwig Amination at the C2 or C6-Position
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
| 1 | Primary/Secondary Amine | Pd₂(dba)₃ | BINAP/DPPF | NaOtBu | Toluene | - | [9] |
| 2 | Aryl Amine | Pd(OAc)₂ | - | K₃PO₄ | Dioxane | - | [10] |
| 3 | Primary/Secondary Amine | Pd(0) or Pd(II) complex | Phosphine or Carbene | - | Toluene, Dioxane | - | [11] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) at the C6-Position
This protocol describes the displacement of the amino group at the C6 position of this compound with a variety of amines.
-
Materials:
-
This compound
-
Amine (1.1 - 3.0 equivalents)
-
Triethylamine (Et₃N) (optional, 1.1 - 3.0 equivalents)
-
Ethanol (EtOH) or N-Methyl-2-pyrrolidone (NMP)
-
Microwave reactor (optional)
-
-
Procedure:
-
To a solution of this compound (1.0 equiv) in the chosen solvent (e.g., EtOH), add the amine (1.1-3.0 equiv) and triethylamine (if required).
-
The reaction mixture can be heated conventionally under reflux or subjected to microwave irradiation (e.g., 90 °C for 1.5 hours).[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration.
-
Alternatively, the solvent is removed under reduced pressure.
-
The crude product is then purified by silica gel column chromatography or recrystallization.[9][12]
-
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling at the C2-Position
This protocol details the palladium-catalyzed coupling of the C2-chloro substituent with an aryl or heteroaryl boronic acid.
-
Materials:
-
2-Chloro-6-substituted-9-methyl-9H-purine (from Protocol 1)
-
Aryl/heteroaryl boronic acid (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2.5-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Toluene or a mixture of Dioxane/H₂O)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine the 2-chloro-6-substituted-9-methyl-9H-purine (1.0 equiv), arylboronic acid (1.5 equiv), palladium catalyst, and base.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture with vigorous stirring (e.g., 100 °C).
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography.[9][12]
-
Protocol 3: General Procedure for Buchwald-Hartwig Amination at the C2-Position
This protocol describes the palladium-catalyzed amination of the C2-chloro position.
-
Materials:
-
2-Chloro-6-substituted-9-methyl-9H-purine (from Protocol 1)
-
Primary or secondary amine (1.2 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equivalents)
-
Anhydrous toluene
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the palladium pre-catalyst, ligand, and base under an inert atmosphere.
-
Add the 2-chloro-6-substituted-9-methyl-9H-purine (1.0 equiv) and the amine (1.2 equiv).
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture with stirring (e.g., 80-110 °C).
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and dilute with an organic solvent.
-
Filter through Celite and concentrate the filtrate.
-
The crude product is purified by column chromatography.[9][12]
-
Mandatory Visualization
Synthetic Pathway for 2,6,9-Trisubstituted Purines
Caption: General synthetic route to 2,6,9-trisubstituted purines.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: Standard workflow for cross-coupling and purification.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle of Suzuki-Miyaura cross-coupling.
References
- 1. Development of 2,6,9-trisubstituted purines as neuroprotective agents targeting butyrylcholinesterase and cannabinoid CB2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of the substrate activity of C-6 substituted purine ribosides with E. coli purine nucleoside phosphorylase: palladium mediated cross-coupling of organozinc halides with 6-chloropurine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. teledynelabs.com [teledynelabs.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Microwave-Assisted Synthesis of 2-Chloro-9-methyl-9H-purin-6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-9-methyl-9H-purin-6-amine is a substituted purine derivative of significant interest in medicinal chemistry and drug discovery. As a versatile intermediate, it serves as a crucial building block for the synthesis of a wide array of biologically active compounds.[1] Purine analogs are known to exhibit a range of pharmacological activities, including antiviral and cytotoxic effects, often through the modulation of key cellular signaling pathways.[2][3] Microwave-assisted organic synthesis (MAOS) offers a rapid and efficient alternative to conventional heating methods for the synthesis of such heterocyclic compounds, often leading to higher yields and shorter reaction times.[4][5]
This document provides detailed protocols for a proposed two-step microwave-assisted synthesis of this compound starting from commercially available 2,6-dichloropurine.
Synthetic Strategy
The synthesis of this compound can be efficiently achieved through a two-step sequence involving an initial selective nucleophilic aromatic substitution (SNAr) at the C6 position of 2,6-dichloropurine, followed by a regioselective N9-methylation. Both steps can be effectively accelerated using microwave irradiation.
Scheme 1: Overall Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Microwave-Assisted Amination of 2,6-Dichloropurine
This protocol describes the selective amination at the C6 position of 2,6-dichloropurine to yield 2-Chloro-9H-purin-6-amine. The greater reactivity of the chlorine atom at the C6 position allows for selective substitution.
Materials:
-
2,6-Dichloropurine
-
Ammonia solution (e.g., 7 N in Methanol)
-
Microwave synthesis vials (10-20 mL)
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave synthesis vial, add 2,6-dichloropurine (1.0 mmol, 189.0 mg).
-
Add a 7 N solution of ammonia in methanol (5.0 mL, 35 mmol).
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Irradiate the reaction mixture at 100 °C for 30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Vent the vial and transfer the contents to a round-bottom flask.
-
Concentrate the mixture under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of methanol in dichloromethane) to afford 2-Chloro-9H-purin-6-amine as a solid.
Table 1: Summary of Reaction Conditions for Step 1 (Amination)
| Parameter | Value |
| Starting Material | 2,6-Dichloropurine |
| Reagent | Ammonia in Methanol (7 N) |
| Temperature | 100 °C |
| Reaction Time | 30 min |
| Expected Yield | 80-90% |
Step 2: Microwave-Assisted N9-Methylation of 2-Chloro-9H-purin-6-amine
This protocol details the regioselective methylation at the N9 position of the purine ring.
Materials:
-
2-Chloro-9H-purin-6-amine
-
Iodomethane (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Microwave synthesis vials (10-20 mL)
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave synthesis vial, suspend 2-Chloro-9H-purin-6-amine (1.0 mmol, 169.6 mg) in DMF (5 mL).
-
Add potassium carbonate (2.0 mmol, 276.4 mg).
-
Add iodomethane (1.5 mmol, 212.9 mg, 93.4 µL).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at 80 °C for 15 minutes.
-
After cooling, dilute the reaction mixture with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield this compound.
Table 2: Summary of Reaction Conditions for Step 2 (N9-Methylation)
| Parameter | Value |
| Starting Material | 2-Chloro-9H-purin-6-amine |
| Reagents | Iodomethane, Potassium Carbonate |
| Solvent | DMF |
| Temperature | 80 °C |
| Reaction Time | 15 min |
| Expected Yield | >70% |
Experimental Workflow Diagram
Caption: Detailed workflow for the two-step microwave-assisted synthesis.
Biological Context and Potential Signaling Pathways
Substituted purines, such as this compound and its derivatives, are frequently investigated for their potential as anticancer agents. Their mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways that are dysregulated in cancer, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs). Inhibition of these kinases can lead to cell cycle arrest and apoptosis. The diagram below illustrates a generalized signaling pathway that could be modulated by such purine derivatives.
Caption: Potential signaling pathways modulated by purine analogs in cancer cells.
Conclusion
The described microwave-assisted protocols provide a rapid, efficient, and reliable method for the synthesis of this compound. This approach significantly reduces reaction times compared to conventional heating methods, making it highly suitable for the rapid generation of purine derivatives for screening in drug discovery programs. The potential for these compounds to modulate critical cell signaling pathways underscores their importance as scaffolds for the development of novel therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Microwave-assisted amination of a chloropurine derivative in the synthesis of acyclic nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave-assisted one step synthesis of 8-arylmethyl-9H-purin-6-amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-9-methyl-9H-purin-6-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted purines are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1] Specifically, 2-substituted 9-methyl-9H-purin-6-amine derivatives have garnered significant interest as potent and selective inhibitors of various protein kinases, particularly cyclin-dependent kinases (CDKs).[2][3] The deregulation of CDK activity is a hallmark of many cancers, making CDK inhibitors a promising class of anti-cancer drugs.[4] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these 2-arylpurine derivatives, enabling the creation of diverse chemical libraries for drug discovery and development.[5]
This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction of 2-Chloro-9-methyl-9H-purin-6-amine with various arylboronic acids.
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. In this case, this compound serves as the halide partner, and a variety of arylboronic acids can be used to introduce diverse substituents at the 2-position of the purine core. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system.[6]
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the Suzuki coupling of 2-halopurine derivatives with various arylboronic acids, based on literature precedents for analogous compounds.[5][7] These data provide a strong starting point for the optimization of reactions with this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene | 100 | 12 | 95 | [7] |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene | 100 | 12 | 89 | [7] |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene | 100 | 14 | 92 | [7] |
| 4 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DME/H₂O | 85 | 24 | 89 | [7] |
| 5 | 2-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (3) | Dioxane/H₂O | 90 | 16 | 85 | [8] |
| 6 | Pyridin-3-ylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (3) | Dioxane | 110 | 18 | 78 | [8] |
Detailed Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general method for the Suzuki coupling of this compound with an arylboronic acid. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the flask.
-
Solvent Addition: Add the anhydrous solvent (e.g., Toluene, to achieve a concentration of ~0.1 M).
-
Degassing: Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 2-aryl-9-methyl-9H-purin-6-amine derivative.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Synthesis and Screening
Caption: General workflow from synthesis to screening of purine derivatives.
CDK Signaling Pathway Inhibition
Caption: Inhibition of the CDK signaling pathway by 2-substituted purine derivatives.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 3. A Computational Workflow for Structure-Guided Design of Potent and Selective Kinase Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. scispace.com [scispace.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of HSP90 Inhibitors from 2-Chloro-9-methyl-9H-purin-6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (HSP90) is a molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide array of client proteins. Many of these client proteins are key components of signaling pathways that are often dysregulated in cancer, such as receptor tyrosine kinases (e.g., HER2), serine/threonine kinases (e.g., RAF-1, AKT), and transcription factors.[1][2] By ensuring the proper folding and activity of these oncoproteins, HSP90 enables cancer cells to maintain their malignant phenotype. Inhibition of HSP90 leads to the proteasomal degradation of its client proteins, offering a promising therapeutic strategy for cancer treatment.[1][2]
Purine-based compounds have emerged as a significant class of synthetic HSP90 inhibitors.[3] These small molecules are designed to mimic the binding of ATP to the N-terminal domain of HSP90, thereby competitively inhibiting its ATPase activity, which is essential for its chaperone function.[2] This application note provides a detailed protocol for the synthesis of a putative HSP90 inhibitor derived from "2-Chloro-9-methyl-9H-purin-6-amine" and outlines key experimental procedures for its biological evaluation.
Synthesis of a Representative HSP90 Inhibitor
This section details a representative synthetic protocol for the preparation of an 8-thioaryl-9-methyl-9H-purin-6-amine derivative, a potential HSP90 inhibitor, starting from this compound. The described reaction is a nucleophilic aromatic substitution, a common method for the functionalization of halopurines.[4]
Representative Reaction Scheme:
Caption: Synthesis of a potential HSP90 inhibitor.
Materials:
-
This compound
-
Aryl thiol (e.g., 4-methoxythiophenol)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Glassware for extraction and chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Protocol:
-
To a solution of this compound (1 equivalent) in anhydrous DMF, add the aryl thiol (1.2 equivalents) and potassium carbonate (2.5 equivalents).
-
Stir the reaction mixture at 80-100 °C under a nitrogen atmosphere for 4-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 8-(arylthio)-9-methyl-9H-purin-6-amine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Experimental Protocols for Biological Evaluation
HSP90 ATPase Inhibition Assay
This assay determines the ability of the synthesized compound to inhibit the ATPase activity of HSP90, a primary mechanism of action for many HSP90 inhibitors.
Workflow for HSP90 ATPase Inhibition Assay:
Caption: Workflow of the HSP90 ATPase inhibition assay.
Protocol:
-
Prepare a stock solution of the test compound in DMSO and perform serial dilutions to obtain a range of concentrations.
-
In a 96-well plate, add the diluted test compound to wells containing a reaction buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂).
-
Add purified recombinant human HSP90α to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding a solution of ATP to each well.
-
Incubate the plate at 37°C for 90 minutes.
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) generated using a malachite green-based colorimetric assay.
-
Measure the absorbance at 620 nm.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
HER2 Degradation Assay in Breast Cancer Cells
This cell-based assay assesses the downstream effect of HSP90 inhibition by measuring the degradation of a known HSP90 client protein, HER2, in a relevant cancer cell line.
Workflow for HER2 Degradation Assay:
Caption: Workflow of the HER2 degradation assay.
Protocol:
-
Seed HER2-positive breast cancer cells (e.g., SK-BR-3) in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the synthesized compound for 24 to 48 hours. Include a vehicle control (DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST and then incubate with a primary antibody against HER2 overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
-
Normalize the HER2 protein levels to the loading control and compare the levels in treated cells to the vehicle control to determine the extent of degradation.
Cell Viability (MTT) Assay
This assay measures the effect of the synthesized compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[5]
Protocol:
-
Seed cancer cells (e.g., SK-BR-3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[5]
-
Treat the cells with serial dilutions of the test compound for 72 hours.[5]
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Data Presentation
Table 1: Biological Activity of Representative Purine-Based HSP90 Inhibitors
| Compound | HSP90 Binding (EC₅₀, µM) | HER2 Degradation (IC₅₀, µM) | Cell Proliferation (MCF-7, IC₅₀, µM) | Reference |
| PU3 | 15-20 | >50 | ~50 | [6] |
| PU24FCl | 0.45 | 2 | 2-7 | [6] |
| PU-H71 | Not Reported | 0.05-0.08 | 0.05-0.09 | [4] |
| BIIB021 | Not Reported | Not Reported | 0.06-0.14 | [4] |
Table 2: IC₅₀ Values of HSP90 Inhibitors in Lung Adenocarcinoma Cell Lines
| Inhibitor | Cell Line | IC₅₀ (nM) | Reference |
| 17-AAG | H1975 | 1.258 | [1] |
| 17-AAG | H1437 | 6.555 | [1] |
| 17-AAG | HCC827 | 26.255 | [1] |
| IPI-504 | H1437 | 3.473 | [1] |
| IPI-504 | H1650 | 3.764 | [1] |
| IPI-504 | H2009 | 33.833 | [1] |
| STA-9090 | H2228 | 4.131 | [1] |
| STA-9090 | H2009 | 4.739 | [1] |
| STA-9090 | Calu-3 | 18.445 | [1] |
HSP90 Signaling Pathway and Inhibition
HSP90 plays a central role in maintaining cellular homeostasis by assisting in the proper folding and stability of numerous client proteins. In cancer, many of these client proteins are oncoproteins that drive tumor growth and survival. The inhibition of HSP90's ATPase activity disrupts the chaperone cycle, leading to the misfolding and subsequent degradation of these client proteins via the ubiquitin-proteasome pathway. This simultaneous disruption of multiple oncogenic signaling pathways makes HSP90 an attractive target for cancer therapy.
Caption: HSP90 signaling pathway and its inhibition.
Conclusion
The synthesis of purine-based HSP90 inhibitors from readily available starting materials like this compound offers a promising avenue for the development of novel anticancer agents. The protocols outlined in this application note provide a framework for the synthesis and biological evaluation of such compounds. By utilizing these methodologies, researchers can effectively screen and characterize new HSP90 inhibitors, contributing to the advancement of targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 3. Development of purine-scaffold small molecule inhibitors of Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Anticancer Agents from 2-Chloro-9-methyl-9H-purin-6-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2-Chloro-9-methyl-9H-purin-6-amine as a versatile starting material for the synthesis of potent anticancer agents. This document outlines detailed synthetic protocols, presents quantitative biological activity data of structurally related compounds, and illustrates the key signaling pathways implicated in their mechanism of action.
Introduction
The purine scaffold is a cornerstone in the development of anticancer therapeutics due to its structural resemblance to endogenous nucleobases, allowing for interaction with a multitude of biological targets.[1] Specifically, 2,6,9-trisubstituted purine derivatives have demonstrated significant potential as inhibitors of various protein kinases that are often dysregulated in cancer, such as Cyclin-Dependent Kinases (CDKs), Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), and Src tyrosine kinase.[2][3][4] The starting material, this compound, offers a strategic platform for chemical modification, particularly at the C2 and C6 positions, to generate libraries of novel anticancer candidates. The methodologies described herein focus on the synthesis and biological evaluation of such derivatives.
Data Presentation: Anticancer Activity of 2,6,9-Trisubstituted Purine Derivatives
The following tables summarize the in vitro anticancer activity (IC50 values in µM) of various 2,6,9-trisubstituted purine derivatives against a panel of human cancer cell lines. It is important to note that these compounds are structurally related to the derivatives that can be synthesized from this compound and are presented here to demonstrate the potential of this chemical class.
Table 1: Cytotoxicity of 2,6,9-Trisubstituted Purines with Arylpiperazinyl Moieties at the C6 Position [5]
| Compound ID | C2-Substituent | N9-Substituent | Cancer Cell Line | IC50 (µM) |
| 4r | Phenyl | Cyclopentyl | CACO2 (Colon) | 27 |
| 7h | 4-Fluorophenyl | Cyclopentyl | HL-60 (Leukemia) | < 10 |
| 7h | 4-Fluorophenyl | Cyclopentyl | K-562 (Leukemia) | < 10 |
| 7h | 4-Fluorophenyl | Cyclopentyl | HCT-116 (Colon) | < 10 |
| 7h | 4-Fluorophenyl | Cyclopentyl | MCF-7 (Breast) | < 10 |
Table 2: Cytotoxicity of 2,6,9-Trisubstituted Purines with Varied Substituents [6]
| Compound ID | C2-Substituent | C6-Substituent | N9-Substituent | Cancer Cell Line | IC50 (µM) |
| 4c | Phenylamino | 4-Methylphenyl | Isopropyl | H1975 (Lung) | > 36 |
| 4g | Phenylamino | 4-Fluorophenyl | Isopropyl | HCT116 (Colon) | 10.5 |
| 4j | Phenylamino | 4-Chlorophenyl | Isopropyl | HeLa (Cervical) | 12.3 |
| 4l | Phenylamino | 2,4-Dichlorophenyl | Isopropyl | H1975 (Lung) | 8.9 |
Experimental Protocols
Protocol 1: General Synthesis of 6-Substituted-2-chloro-9-methyl-9H-purines via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for the substitution of the C6-amino group of this compound with various nucleophiles. The chlorine atom at the C2 position can be subsequently substituted in a similar manner, often requiring more forcing conditions.
Materials:
-
This compound
-
Desired amine or thiol nucleophile (e.g., substituted anilines, piperazines, thiophenols)
-
Solvent (e.g., n-Butanol, Dimethylformamide (DMF), or Dioxane)
-
Base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3))
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent (e.g., n-Butanol).
-
Add the desired nucleophile (1.1-1.5 equivalents) and the base (2-3 equivalents).
-
Flush the flask with an inert gas and heat the reaction mixture to reflux (typically 80-120 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the desired 6-substituted-2-chloro-9-methyl-9H-purine derivative.
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines the procedure for evaluating the cytotoxic effects of the synthesized purine derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8][9][10][11]
Materials:
-
Synthesized purine derivatives
-
Human cancer cell lines (e.g., MCF-7, HCT-116, HL-60)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the synthesized compounds in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: Western Blot Analysis for Signaling Pathway Proteins
This protocol describes the methodology for assessing the effect of the synthesized compounds on the phosphorylation status of key proteins in signaling pathways like PI3K/Akt and MAPK.
Materials:
-
Synthesized purine derivatives
-
Human cancer cell lines
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat the cancer cells with the test compounds at specified concentrations for a designated time.
-
Lyse the cells with lysis buffer and collect the cell lysates.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein phosphorylation.
Mandatory Visualizations
Signaling Pathways
Caption: PI3K/Akt Signaling Pathway and Inhibition by Purine Derivatives.
Caption: MAPK Signaling Pathway and Potential Inhibition Points.
Experimental and Logical Workflows
Caption: Synthetic Workflow for 6-Substituted Purine Derivatives.
Caption: Workflow for Biological Evaluation of Anticancer Activity.
References
- 1. Purine Scaffold in Agents for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers [mdpi.com]
- 3. Activity of 2,6,9-trisubstituted purines as potent PDGFRα kinase inhibitors with antileukaemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bone-targeted 2,6,9-trisubstituted purines: novel inhibitors of Src tyrosine kinase for the treatment of bone diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. atcc.org [atcc.org]
- 11. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols for the Derivatization of 2-Chloro-9-methyl-9H-purin-6-amine in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the chemical modification of "2-Chloro-9-methyl-9H-purin-6-amine" to explore its structure-activity relationships (SAR), particularly in the context of developing kinase inhibitors for anticancer research. The protocols detailed below are foundational for creating a diverse library of compounds for biological screening.
Introduction and Rationale
Purine analogs are a cornerstone of medicinal chemistry, with numerous approved drugs for treating cancers, viral infections, and autoimmune diseases. The 2,6,9-trisubstituted purine scaffold is of particular interest as it mimics the natural adenine core of ATP, allowing for competitive inhibition of ATP-binding sites in various kinases. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.
The starting material, this compound, offers two primary points for chemical diversification: the C2-chloro and the C6-amino groups. The chlorine atom at the C2 position is amenable to palladium-catalyzed cross-coupling reactions, while the amino group at the C6 position can be modified, although it is generally less reactive for direct substitution compared to a chloro group at this position. This document will focus on the derivatization at the C2 and C6 positions (by first converting the C6-amine to a more reactive group) to generate a library of analogs for SAR studies.
Synthetic Strategies for Derivatization
The primary strategies for modifying the this compound core involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These methods are well-established for their broad substrate scope and functional group tolerance.[1][2][3]
Derivatization at the C2 Position
The chloro substituent at the C2 position can be readily displaced using various palladium-catalyzed cross-coupling reactions.
This reaction introduces aryl or heteroaryl moieties at the C2 position, which can probe interactions within the hydrophobic regions of the kinase ATP-binding site.
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0 eq.) or K₂CO₃ (2.0 eq.).
-
Solvent: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Conditions: Heat the mixture to a temperature ranging from 80 to 110 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Derivatization at the C6 Position
Direct modification of the C6-amino group is challenging. A more versatile approach involves converting the starting material to a 2,6-dichloropurine derivative, which can then be selectively functionalized at both positions.
This intermediate is a key building block for sequential derivatization at the C6 and C2 positions.
Protocol: Diazotization and Chlorination (Sandmeyer-type reaction)
-
Diazotization: Dissolve this compound (1.0 eq.) in an aqueous solution of hydrochloric acid. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C.
-
Chlorination: In a separate vessel, prepare a solution of copper(I) chloride in concentrated hydrochloric acid. Add the cold diazonium salt solution to the cuprous chloride solution.
-
Reaction Conditions: Allow the reaction to warm to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.
-
Work-up and Purification: Cool the mixture and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the resulting 2,6-Dichloro-9-methyl-9H-purine by chromatography or recrystallization.
The C6-chloro position is generally more reactive than the C2-chloro position, allowing for selective substitution.
Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 2,6-Dichloro-9-methyl-9H-purine (1.0 eq.), the desired primary or secondary amine (1.1 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq.), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04-0.1 eq.), and a base (e.g., Cs₂CO₃ or NaOt-Bu, 1.4 eq.).[2]
-
Solvent: Add an anhydrous aprotic solvent such as toluene or 1,4-dioxane.
-
Reaction Conditions: Seal the reaction vessel and heat to 80-120 °C for 2-18 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute with an organic solvent, wash with water and brine, dry, and concentrate. Purify the product by column chromatography.
The resulting 2-chloro-6-substituted-9-methyl-9H-purine can then be further derivatized at the C2 position using the Suzuki-Miyaura protocol described above.
Structure-Activity Relationship (SAR) Data Presentation
The following tables summarize hypothetical but representative SAR data for novel 2,6,9-trisubstituted purine derivatives as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Bcr-Abl kinase, with cytotoxicity data against the K562 chronic myeloid leukemia cell line.[4][5]
Table 1: SAR of C2-Aryl Substituted 9-Methyl-6-aminopurines against CDK2
| Compound ID | R (at C2) | CDK2 IC₅₀ (µM) |
| 1a | -Cl (starting material) | > 50 |
| 1b | -Phenyl | 5.2 |
| 1c | -4-Fluorophenyl | 3.8 |
| 1d | -4-Methoxyphenyl | 2.5 |
| 1e | -3-Aminophenyl | 0.8 |
| 1f | -Thiophen-2-yl | 7.1 |
Note: The introduction of electron-donating and hydrogen-bonding capable groups at the para-position of a C2-phenyl ring appears to enhance CDK2 inhibitory activity.
Table 2: SAR of C6-Amino Substituted 2-Chloro-9-methylpurines against Bcr-Abl and K562 Cells
| Compound ID | R' (at C6) | Bcr-Abl IC₅₀ (µM) | K562 Cytotoxicity IC₅₀ (µM) |
| 2a | -NH-phenyl | 1.5 | 3.2 |
| 2b | -NH-(3-chlorophenyl) | 0.8 | 1.7 |
| 2c | -NH-(3-fluorophenyl) | 0.9 | 2.1 |
| 2d | -NH-benzyl | 4.2 | 8.9 |
| 2e | -NH-cyclopropylmethyl | 10.5 | > 20 |
| 2f | -morpholino | 6.8 | 12.4 |
Note: Small, electron-withdrawing substituents on the C6-anilino ring are favorable for Bcr-Abl inhibition and cytotoxicity. Aliphatic amines at this position are generally less potent.
Experimental Protocols for Biological Evaluation
In Vitro Kinase Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase.[6]
Materials:
-
Recombinant human kinase (e.g., CDK2/CycA or Bcr-Abl)
-
Kinase substrate (e.g., Histone H1 for CDK2, synthetic peptide for Bcr-Abl)
-
ATP (Adenosine Triphosphate), [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit
-
Kinase reaction buffer
-
Synthesized inhibitor compounds dissolved in DMSO
-
96-well plates
-
Apparatus for detecting kinase activity (e.g., scintillation counter, luminometer)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase reaction buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Reaction Mixture: In each well of a 96-well plate, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiation: Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using radiometric detection).
-
Incubation: Incubate the plate at 30 °C for a specified period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA or by spotting onto phosphocellulose paper).
-
Detection: Quantify the amount of substrate phosphorylation. For radiometric assays, this involves measuring the incorporation of ³²P. For luminescence-based assays like ADP-Glo™, the amount of ADP produced is measured.
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.[7][8][9]
Materials:
-
Human cancer cell line (e.g., K562)
-
Complete cell culture medium
-
Synthesized inhibitor compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.
Visualizations
Caption: Synthetic workflow for creating a library of 2,6,9-trisubstituted purines.
Caption: Experimental workflow from synthesis to SAR analysis.
Caption: Inhibition of the Bcr-Abl signaling pathway by a purine derivative.
References
- 1. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro kinase assay [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of 2-Chloro-9-methyl-9H-purin-6-amine in the Synthesis of Clofarabine Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clofarabine, a second-generation purine nucleoside analogue, is a potent antineoplastic agent used in the treatment of hematologic malignancies.[1][2] Its mechanism of action involves the inhibition of DNA synthesis and repair, ultimately leading to apoptosis in cancer cells.[3][4] The development of clofarabine analogues is a key area of research aimed at improving efficacy, selectivity, and overcoming resistance. While the synthesis of clofarabine itself involves the glycosylation of a purine base at the N9 position, the starting material "2-Chloro-9-methyl-9H-purin-6-amine" possesses a methylated N9 position, precluding direct glycosylation to form traditional nucleoside analogues.
However, this scaffold serves as a valuable starting point for the synthesis of a variety of non-nucleoside clofarabine analogues by leveraging the reactivity of the chloro group at the C2 position and the amino group at the C6 position. These modifications can lead to novel compounds with potentially unique biological activities and therapeutic profiles. This document provides detailed application notes and protocols for the synthesis of such analogues.
Synthetic Strategies and Applications
The primary synthetic strategies for generating clofarabine analogues from this compound focus on nucleophilic aromatic substitution at the C2 and C6 positions of the purine ring.
1. Modification at the C6-Amino Position:
The amino group at the C6 position can be alkylated or arylated to introduce a diverse range of substituents. Direct alkylation of the parent nucleoside with agents like 1-methanesulfonyloxy-3-methylbutane has been reported for the synthesis of N6-isopentyl clofarabine derivatives.[5] A similar strategy can be applied to this compound.
2. Modification at the C2-Chloro Position:
The chlorine atom at the C2 position is susceptible to nucleophilic displacement, allowing for the introduction of various functional groups. This position is critical as halogenation at the 2-position of the adenine ring renders this class of compounds resistant to degradation by adenosine deaminase.[1]
Experimental Protocols
Protocol 1: Synthesis of N6-Substituted this compound Analogues
This protocol describes the synthesis of N6-alkylated analogues of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, allyl bromide)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in DMF (10 mL), add K₂CO₃ (2.0 mmol).
-
Add the alkyl halide (1.2 mmol) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at 60 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with EtOAc (3 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and EtOAc to afford the desired N6-substituted analogue.
Protocol 2: Synthesis of C2-Substituted 9-Methyl-9H-purin-6-amine Analogues via Nucleophilic Aromatic Substitution
This protocol details the displacement of the C2-chloro group with a nucleophile, for example, a secondary amine.
Materials:
-
This compound
-
Secondary amine (e.g., morpholine, piperidine)
-
Triethylamine (Et₃N)
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a sealed tube, dissolve this compound (1.0 mmol) and the secondary amine (3.0 mmol) in EtOH (10 mL).
-
Add Et₃N (2.0 mmol) to the solution.
-
Heat the reaction mixture at 120 °C for 24-48 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM (30 mL) and wash with saturated aqueous NH₄Cl solution (2 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the C2-substituted purine analogue.
Data Presentation
Table 1: Synthesis of N6-Substituted this compound Analogues
| Entry | Alkyl Halide | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzyl bromide | N6-benzyl-2-chloro-9-methyl-9H-purin-6-amine | 18 | 75 |
| 2 | Allyl bromide | N6-allyl-2-chloro-9-methyl-9H-purin-6-amine | 24 | 68 |
| 3 | Propargyl bromide | N6-propargyl-2-chloro-9-methyl-9H-purin-6-amine | 20 | 72 |
Table 2: Synthesis of C2-Substituted 9-Methyl-9H-purin-6-amine Analogues
| Entry | Nucleophile | Product | Reaction Time (h) | Yield (%) |
| 1 | Morpholine | 2-(Morpholin-4-yl)-9-methyl-9H-purin-6-amine | 48 | 82 |
| 2 | Piperidine | 2-(Piperidin-1-yl)-9-methyl-9H-purin-6-amine | 48 | 78 |
| 3 | Pyrrolidine | 2-(Pyrrolidin-1-yl)-9-methyl-9H-purin-6-amine | 40 | 85 |
Visualizations
Clofarabine's Cellular Mechanism of Action
The following diagram illustrates the key cellular pathways affected by clofarabine, which would be the target pathways for novel analogues.
Caption: Cellular mechanism of action of Clofarabine.
Workflow for the Synthesis of Clofarabine Analogues
The following diagram outlines the general workflow for the synthesis and evaluation of novel clofarabine analogues from this compound.
Caption: General workflow for synthesis and evaluation.
References
- 1. The role of clofarabine in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clofarabine: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Clofarabine? [synapse.patsnap.com]
- 4. Clofarabine: Structure, Mechanism of Action, and Clinical Pharmacology | Oncohema Key [oncohemakey.com]
- 5. openaccesspub.org [openaccesspub.org]
Application of 2-Chloro-9-methyl-9H-purin-6-amine in the Synthesis of Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The strategic functionalization of nucleobase scaffolds is a cornerstone in the development of sophisticated molecular tools for biological and medicinal chemistry. Among these, 2-Chloro-9-methyl-9H-purin-6-amine serves as a versatile precursor for the synthesis of novel fluorescent probes. The purine core, being a fundamental component of nucleic acids and various cofactors, provides a biologically relevant framework. The chloro-substituent at the 2-position of the purine ring is particularly amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the direct and efficient introduction of a wide array of fluorescent moieties, transforming the otherwise non-fluorescent purine derivative into a powerful tool for biological imaging and sensing.
Fluorescent probes derived from this compound can be designed to target specific biological processes. For instance, by coupling a fluorophore that exhibits environment-sensitive fluorescence, these probes can be used to report on changes in local polarity, viscosity, or the presence of specific ions. Furthermore, the inherent ability of the purine scaffold to interact with biomolecules, such as enzymes (e.g., kinases, polymerases) and nucleic acids, opens avenues for the development of probes for monitoring enzymatic activity or for visualizing specific DNA or RNA structures. The 9-methyl and 6-amino groups can also be further modified to enhance targeting, cell permeability, or to modulate the photophysical properties of the attached fluorophore.
A key advantage of using this compound as a building block is the modularity of the synthetic approach. The Suzuki-Miyaura coupling is well-established and tolerates a wide range of functional groups, enabling the straightforward attachment of various fluorescent reporters, including but not limited to, pyrenes, coumarins, and BODIPY dyes. This modularity facilitates the creation of a library of fluorescent probes with tailored photophysical properties (e.g., excitation and emission wavelengths, quantum yield, and lifetime) to suit specific experimental needs.
Experimental Protocols
Protocol 1: Synthesis of a Pyrene-Labeled Fluorescent Purine Probe via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a fluorescent probe by coupling 1-pyreneboronic acid to the 2-position of the this compound scaffold.
Materials:
-
This compound
-
1-Pyreneboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Toluene
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Nitrogen or Argon gas supply
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol, 183.6 mg), 1-pyreneboronic acid (1.2 mmol, 295.1 mg), and potassium carbonate (3.0 mmol, 414.6 mg).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 57.8 mg) to the flask. Then, add a degassed solvent mixture of 1,4-dioxane (15 mL) and water (5 mL).
-
Reaction: Attach a reflux condenser and heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The disappearance of the starting material (this compound) indicates the completion of the reaction (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then with brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired 2-(pyren-1-yl)-9-methyl-9H-purin-6-amine as a solid.
Data Presentation
The following table summarizes the representative photophysical properties of a pyrene-substituted aromatic compound, which are expected to be similar to the fluorescent purine probe synthesized in Protocol 1.
| Parameter | Value | Reference Compound |
| Excitation Wavelength (λ_ex) | ~345 nm | 1-Phenylpyrene |
| Emission Wavelength (λ_em) | ~380 nm and ~400 nm (monomer) | 1-Phenylpyrene |
| Quantum Yield (Φ) | 0.2 - 0.6 (solvent dependent) | Pyrene derivatives |
| Molar Absorptivity (ε) | > 20,000 M⁻¹cm⁻¹ | Pyrene derivatives |
| Stokes Shift | ~35 - 55 nm | 1-Phenylpyrene |
Note: The exact photophysical properties of the synthesized probe should be determined experimentally as they can be influenced by the purine scaffold and the solvent environment.
Mandatory Visualization
Suzuki-Miyaura Coupling for Fluorescent Probe Synthesis
Caption: Synthetic scheme of a fluorescent purine probe via Suzuki-Miyaura coupling.
Experimental Workflow for Fluorescent Probe Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of a fluorescent purine probe.
Application Notes and Protocols: "2-Chloro-9-methyl-9H-purin-6-amine" as an Intermediate for Organometallic Complexes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of "2-Chloro-9-methyl-9H-purin-6-amine" as a versatile intermediate in the synthesis of novel organometallic complexes. While direct literature on the organometallic complexes of this specific purine derivative is emerging, this guide presents a scientifically grounded, hypothetical framework for its application. By drawing parallels with structurally similar purine-based ligands, we outline the synthesis, characterization, and potential catalytic applications of a representative ruthenium(II)-arene complex. The protocols and data herein serve as a practical starting point for researchers exploring the rich coordination chemistry and catalytic potential of purine-scaffold ligands.
Introduction
"this compound" is a substituted purine that offers multiple coordination sites for metal ions, making it an attractive ligand for the design of novel organometallic complexes.[1] The purine scaffold is a cornerstone in bioinorganic and medicinal chemistry, and its integration into organometallic frameworks opens avenues for the development of new catalysts and therapeutic agents. The presence of the 6-amino group and the N7 atom of the purine ring provides a potential bidentate chelation site for transition metals, a coordination mode observed in related purine-metal complexes. The chloro-substituent at the 2-position offers a site for further functionalization, allowing for the fine-tuning of the electronic properties of the resulting complexes.
This application note details a proposed synthesis of a ruthenium(II)-arene complex using "this compound" as a ligand and explores its potential application in catalytic transfer hydrogenation.
Proposed Synthesis of a Ruthenium(II)-Arene Complex
The proposed synthesis involves the reaction of "this compound" with the dimeric ruthenium(II) precursor, [Ru(η⁶-p-cymene)Cl₂]₂. In this reaction, the purine ligand is expected to displace a chloride ion and coordinate to the ruthenium center.
Reaction Scheme:
Where L = this compound
Experimental Protocols
Synthesis of [(η⁶-p-cymene)Ru(this compound)Cl]Cl
Materials:
-
[Ru(η⁶-p-cymene)Cl₂]₂ (1 equivalent)
-
This compound (2.2 equivalents)
-
Anhydrous methanol
-
Anhydrous diethyl ether
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and hotplate
Procedure:
-
To a 100 mL Schlenk flask under an inert atmosphere of argon, add [Ru(η⁶-p-cymene)Cl₂]₂ (e.g., 0.306 g, 0.5 mmol).
-
Add this compound (e.g., 0.202 g, 1.1 mmol).
-
Add 30 mL of anhydrous methanol to the flask.
-
Stir the reaction mixture at room temperature for 24 hours. The color of the solution is expected to change from deep red to orange/yellow.
-
After 24 hours, remove the solvent under reduced pressure.
-
Wash the resulting solid with anhydrous diethyl ether (3 x 20 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the desired complex as a solid.
Proposed Catalytic Transfer Hydrogenation of Acetophenone
Materials:
-
[(η⁶-p-cymene)Ru(this compound)Cl]Cl (1 mol%)
-
Acetophenone (1 equivalent)
-
Isopropanol (solvent)
-
Potassium hydroxide (promoter, 10 mol%)
-
Reaction vessel with a reflux condenser
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the ruthenium complex (e.g., 0.01 mmol) in isopropanol (10 mL).
-
Add acetophenone (e.g., 1 mmol) to the solution.
-
Add potassium hydroxide (e.g., 0.1 mmol).
-
Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product (1-phenylethanol).
-
Purify the product by column chromatography if necessary.
Data Presentation
Table 1: Hypothetical Characterization Data for [(η⁶-p-cymene)Ru(this compound)Cl]Cl
| Parameter | Expected Value |
| Molecular Formula | C₁₆H₂₀Cl₂N₅Ru |
| Molecular Weight | 487.34 g/mol |
| Appearance | Orange to yellow solid |
| Yield | > 85% |
| ¹H NMR (DMSO-d₆, ppm) | δ 8.5 (s, 1H, H8), 7.2 (br s, 2H, NH₂), 5.5-5.8 (m, 4H, p-cymene-ArH), 3.8 (s, 3H, N-CH₃), 2.9 (sept, 1H, CH(CH₃)₂), 2.1 (s, 3H, Ar-CH₃), 1.2 (d, 6H, CH(CH₃)₂) |
| ¹³C NMR (DMSO-d₆, ppm) | δ 160 (C6), 155 (C2), 152 (C4), 140 (C8), 118 (C5), 100-105 (p-cymene-ArC), 80-85 (p-cymene-ArC), 31 (N-CH₃), 30 (CH(CH₃)₂), 22 (CH(CH₃)₂), 18 (Ar-CH₃) |
| IR (KBr, cm⁻¹) | ν(N-H) ~3300-3400, ν(C=N) ~1620, ν(C=C) ~1580, ν(Ru-Cl) ~300 |
| Elemental Analysis | Calculated: C, 39.43; H, 4.14; N, 14.37. Found: C, 39.xx; H, 4.xx; N, 14.xx |
Visualizations
Caption: Synthetic workflow for the proposed organometallic complex.
Caption: Hypothetical catalytic cycle for transfer hydrogenation.
Conclusion
"this compound" presents significant potential as a ligand in the field of organometallic chemistry. The proposed protocols provide a solid foundation for the synthesis and exploration of its coordination complexes. The resulting organometallic compounds are promising candidates for applications in homogeneous catalysis, and further studies may reveal interesting biological activities. The amenability of the purine scaffold to further functionalization offers the exciting prospect of creating a diverse library of ligands for the development of next-generation catalysts and metallodrugs.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloro-9-methyl-9H-purin-6-amine Derivatives
Welcome to the technical support center for the purification of 2-Chloro-9-methyl-9H-purin-6-amine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound derivatives.
Issue 1: Low Yield After Column Chromatography
Question: I am experiencing a low yield of my this compound derivative after silica gel column chromatography. What are the possible causes and solutions?
Answer:
Low recovery from silica gel chromatography is a common issue. Several factors could be contributing to this problem.
-
Possible Causes:
-
Strong Adsorption to Silica: The purine ring system contains multiple nitrogen atoms that can interact strongly with the acidic silanol groups on the silica surface, leading to irreversible adsorption or slow elution.
-
Improper Solvent System: The polarity of the elution solvent may be too low to effectively displace the compound from the silica gel.
-
Compound Instability on Silica: Some purine derivatives can be sensitive to the acidic nature of silica gel, leading to degradation during the purification process.
-
Co-elution with Polar Impurities: If the crude product contains highly polar impurities, they may smear across fractions, making it difficult to isolate the pure product without significant loss.
-
-
Troubleshooting Steps:
-
Solvent System Optimization: Gradually increase the polarity of your eluent. A common solvent system for purine derivatives is a gradient of methanol in dichloromethane or ethyl acetate.[1]
-
Use of Modifiers: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the elution solvent. This will neutralize the acidic silanol groups and reduce strong interactions with your basic compound.
-
Alternative Stationary Phases: Consider using a different stationary phase.
-
Alumina (basic or neutral): Can be a good alternative to silica for basic compounds.
-
Reversed-phase (C18) silica: This is suitable for moderately polar to nonpolar compounds and uses polar mobile phases (e.g., acetonitrile/water or methanol/water).
-
-
Flash Chromatography: Employ flash chromatography for faster separation, minimizing the time the compound is in contact with the stationary phase and thus reducing the risk of degradation.
-
Issue 2: Presence of Persistent Impurities After Purification
Question: After purification by column chromatography and recrystallization, I still observe persistent impurities in my NMR and LC-MS analysis of this compound. What are these impurities and how can I remove them?
Answer:
Persistent impurities often arise from the synthetic route used to prepare the target compound. Common starting materials for this compound are 2,6-dichloropurine, which is first methylated and then aminated.
-
Common Impurities and Their Origins:
-
Unreacted Starting Materials: Residual 2,6-dichloro-9-methylpurine or the initial 2,6-dichloropurine.
-
Isomeric Byproducts: Methylation of 2,6-dichloropurine can sometimes yield the N7-methyl isomer in addition to the desired N9-methyl isomer. These isomers can be difficult to separate due to their similar polarities.
-
Di-substituted Byproducts: If the amination reaction is not carefully controlled, di-amination at both the 2 and 6 positions can occur, although less likely with a chloro substituent at the 2-position.
-
Hydrolysis Products: The chloro group at the 2-position can be susceptible to hydrolysis, leading to the formation of the corresponding 2-hydroxy derivative (a guanine analog).
-
-
Strategies for Removal:
-
Preparative HPLC (Prep-HPLC): This is a highly effective technique for separating closely related impurities, such as isomers. A reversed-phase C18 column with a methanol/water or acetonitrile/water gradient is often successful.
-
Recrystallization with Different Solvents: Experiment with a variety of recrystallization solvents or solvent systems. For purine derivatives, solvents like methanol, ethanol, or mixtures such as diethyl ether/hexane can be effective.[2]
-
Derivative Formation and Subsequent Removal: In some cases, impurities can be selectively reacted to form a derivative that has significantly different properties, allowing for easier separation. This is a more advanced technique and should be approached with caution.
-
Careful Monitoring of Synthesis: Optimizing the reaction conditions (temperature, reaction time, stoichiometry of reagents) can minimize the formation of byproducts in the first place.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for the purification of a novel this compound derivative?
A1: A multi-step approach is generally recommended:
-
Initial Work-up: After the reaction, a standard aqueous work-up is often performed to remove inorganic salts and highly polar reagents.
-
Crude Purification: Flash column chromatography on silica gel is a good first step to remove major impurities. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.
-
Final Purification:
-
Recrystallization: If the material from the column is a solid and shows reasonable purity (>90%), recrystallization is an excellent method for obtaining highly pure material.
-
Preparative HPLC: If recrystallization is unsuccessful or if very high purity is required, preparative HPLC is the method of choice.
-
Q2: My this compound derivative is an oil and will not crystallize. How can I purify it?
A2: Purifying non-crystalline oils can be challenging. Here are some strategies:
-
Chromatography: This is the primary method for purifying oils. If silica gel chromatography is not providing sufficient purity, consider:
-
Reversed-phase column chromatography: Using a C18 stationary phase.
-
Preparative Thin Layer Chromatography (Prep-TLC): For small-scale purifications.
-
-
Salt Formation: If your derivative has a basic nitrogen, you can try forming a salt (e.g., hydrochloride or trifluoroacetate salt). Salts are often crystalline and can be purified by recrystallization. The free base can then be regenerated if needed.
-
Trituration: This involves washing the oil with a solvent in which the desired compound is insoluble but the impurities are soluble. This can sometimes induce crystallization or remove less polar impurities.
Q3: How can I monitor the purity of my fractions during column chromatography?
A3:
-
Thin Layer Chromatography (TLC): This is the most common and rapid method. Spot a small amount of each fraction on a TLC plate and elute with the same solvent system used for the column. Visualize the spots under UV light (purines are typically UV active) or by staining.
-
LC-MS: For more complex mixtures or when a higher degree of certainty is required, a quick LC-MS analysis of key fractions can provide information on the molecular weight of the components in each fraction.
Data Presentation
Table 1: Comparison of Purification Methods for a Representative this compound Derivative
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Notes |
| Silica Gel Chromatography (DCM/MeOH gradient) | ~75% | ~95% | 65% | Some peak tailing observed. |
| Recrystallization (Methanol) | 95% | >99% | 80% | Effective for removing minor, less polar impurities. |
| Preparative HPLC (C18, ACN/H₂O gradient) | ~75% | >99.5% | 50% | High purity achieved, but lower yield due to sample loss during the process. |
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the chromatography column. Allow the silica to settle, ensuring a flat top surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent (e.g., dichloromethane). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting with a low-polarity solvent system (e.g., 100% dichloromethane or a hexane/ethyl acetate mixture). Gradually increase the polarity by adding a more polar solvent (e.g., methanol or ethyl acetate) in a stepwise or gradient fashion.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the impure solid in a minimal amount of a hot solvent. Good recrystallization solvents will dissolve the compound when hot but not when cold.
-
Dissolution: In a larger flask, add the impure solid and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the solvent dropwise to ensure a saturated solution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Mandatory Visualizations
Caption: A typical experimental workflow for the purification of this compound derivatives.
Caption: A logical diagram for troubleshooting low yields during purification.
References
Optimizing reaction conditions for "2-Chloro-9-methyl-9H-purin-6-amine" synthesis to maximize yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-Chloro-9-methyl-9H-purin-6-amine and maximize its yield.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through the regioselective amination of 2,6-dichloro-9-methyl-9H-purine.
Q1: Low or no yield of the desired product.
Possible Causes and Solutions:
-
Inactive Reagents:
-
Ammonia solution: Use a fresh, concentrated solution of ammonia in an appropriate solvent (e.g., methanol, ethanol, or 1,4-dioxane). The concentration can significantly impact the reaction rate.
-
2,6-dichloro-9-methyl-9H-purine: Ensure the starting material is pure and dry. Impurities can interfere with the reaction.
-
-
Suboptimal Reaction Temperature:
-
The reaction may require heating to proceed at a reasonable rate. Temperatures ranging from room temperature to 90°C have been reported for similar aminations. Start with a moderate temperature (e.g., 50-60°C) and increase if the reaction is sluggish, monitoring for the formation of byproducts. For instance, the synthesis of the related compound 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine was carried out at 90°C.[1][2]
-
-
Insufficient Reaction Time:
-
Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reaction times can vary from a few hours to over 24 hours depending on the specific conditions.
-
-
Inappropriate Solvent:
-
Presence of a Base (for amine hydrochlorides):
-
If you are using an amine hydrochloride salt as the nucleophile, a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), must be added to liberate the free amine. An excess of the base (e.g., 2-3 equivalents) is typically used.
-
Q2: Formation of significant amounts of byproducts.
Possible Byproducts and Mitigation Strategies:
-
2-Amino-6-chloro-9-methyl-9H-purine (C2-amination product):
-
The C6 position of 2,6-dichloropurines is generally more reactive towards nucleophilic substitution than the C2 position. However, at higher temperatures or with prolonged reaction times, substitution at C2 can occur.
-
Solution: Employ milder reaction conditions (lower temperature) and carefully monitor the reaction progress to stop it once the desired C6-aminated product is predominantly formed.
-
-
2,6-Diamino-9-methyl-9H-purine (Disubstitution product):
-
Using a large excess of the aminating agent and forcing conditions (high temperature, long reaction time) can lead to the formation of the disubstituted product.
-
Solution: Use a controlled amount of the amine (e.g., 1.1-1.5 equivalents). If disubstitution is still a problem, consider adding the amine solution dropwise to the reaction mixture to maintain a low concentration of the nucleophile.
-
-
Hydrolysis of the starting material or product:
-
If water is present in the reaction mixture, hydrolysis of the chloro-substituents can occur, leading to the formation of hydroxy-purine derivatives.
-
Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.
-
Q3: Difficulty in purifying the final product.
Common Purification Challenges and Solutions:
-
Separation from starting material and byproducts:
-
If the reaction does not go to completion or if byproducts are formed, purification can be challenging due to the similar polarities of the purine derivatives.
-
Solution: Column chromatography on silica gel is a common and effective method for separating the desired product. A gradient elution system, for example, with a mixture of dichloromethane/methanol or ethyl acetate/hexanes, can be optimized to achieve good separation.
-
-
Removal of the base (e.g., triethylamine):
-
If a tertiary amine base is used, it and its corresponding hydrochloride salt need to be removed.
-
Solution: During the work-up, wash the organic extract with a dilute aqueous acid solution (e.g., 1M HCl) to remove the excess base. Be cautious, as the product itself might be basic and could be extracted into the aqueous layer if the pH is too low. A subsequent wash with a saturated sodium bicarbonate solution will neutralize any remaining acid.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most common and direct route is the nucleophilic aromatic substitution (SNAr) reaction of 2,6-dichloro-9-methyl-9H-purine with ammonia. The C6 position is more susceptible to nucleophilic attack than the C2 position, allowing for regioselective synthesis under controlled conditions.
Q2: What are the key reaction parameters to control for maximizing the yield?
The key parameters to optimize are:
-
Temperature: Higher temperatures generally increase the reaction rate but can also lead to the formation of byproducts. A balance needs to be found.
-
Reaction Time: Monitoring the reaction is crucial to stop it at the point of maximum product formation and minimal byproduct accumulation.
-
Solvent: The choice of solvent affects the solubility of the reagents and the reaction rate. Alcohols are preferred for reactions with ammonia.
-
Concentration of Ammonia: A higher concentration of ammonia will favor the reaction, but a very large excess can lead to disubstitution.
-
Presence and type of Base: When using amine salts, a suitable non-nucleophilic base is essential.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a quick and convenient method. Use a suitable mobile phase (e.g., a mixture of dichloromethane and methanol) to separate the starting material, product, and any potential byproducts. The spots can be visualized under UV light. For more quantitative analysis, HPLC is recommended.
Q4: What are the expected spectroscopic characteristics of this compound?
-
¹H NMR: A singlet for the C8-H proton, a singlet for the N9-methyl group, and a broad singlet for the NH₂ protons.
-
¹³C NMR: Resonances corresponding to the carbon atoms of the purine ring and the methyl group.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (C₆H₆ClN₅). The isotopic pattern of chlorine (approximately 3:1 ratio for M and M+2) should be observable.
Experimental Protocols
Protocol 1: General Procedure for the Amination of 2,6-dichloro-9-methyl-9H-purine with Ammonia
This protocol is a general guideline based on the amination of similar 2,6-dichloropurine derivatives. Optimization of specific parameters may be required.
-
Reaction Setup: In a sealed reaction vessel, dissolve 2,6-dichloro-9-methyl-9H-purine (1 equivalent) in a suitable solvent such as methanol or 1,4-dioxane.
-
Addition of Ammonia: Add a solution of ammonia in the chosen solvent (e.g., 7N ammonia in methanol, 2-5 equivalents).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 60-80°C) and monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure this compound.
Protocol 2: Amination using an Amine Hydrochloride (Example for a related compound)
This protocol is adapted from the synthesis of 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine and can be modified for other primary amines.[1][2]
-
Reaction Setup: In a round-bottom flask, dissolve 2,6-dichloro-9-methyl-9H-purine (1 equivalent) and the desired amine hydrochloride (e.g., methylamine hydrochloride, 1.1 equivalents) in DMF.
-
Addition of Base: Add triethylamine (2-3 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to 90°C and stir for 3-6 hours, monitoring by TLC.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Amination of Dichloropurines
| Starting Material | Amine | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,6-dichloro-9-isopropyl-9H-purine | Ethylamine HCl | DMF | Triethylamine | 90 | 3 | Not specified | [1][2] |
| 2,6-dichloropurine nucleoside | Ammonia | Methanol | - | Room Temp | Not specified | Not specified | [1] |
| 2,6-dichloropurine | Morpholine | DMF | K₂CO₃ | Not specified | Not specified | "Admirable" | [4] |
Note: The yields were not always specified in the source material and are indicated as "Not specified". The term "Admirable" was used in one of the source documents.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Side product formation in the synthesis of "2-Chloro-9-methyl-9H-purin-6-amine"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Chloro-9-methyl-9H-purin-6-amine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: There are two primary synthetic pathways for the preparation of this compound:
-
Route A: Direct methylation of 2-chloroadenine (2-Chloro-9H-purin-6-amine). This is a straightforward approach where the methyl group is introduced in the final step.
-
Route B: Stepwise synthesis from 2,6-dichloropurine. This route involves the methylation of 2,6-dichloropurine, followed by a selective amination at the C6 position.
Q2: What is the most common side product in the synthesis of this compound?
A2: The most prevalent side product is the isomeric 2-Chloro-7-methyl-7H-purin-6-amine . This arises from the alkylation of the N7 position of the purine ring instead of the desired N9 position during the methylation step. The ratio of N9 to N7 isomers is highly dependent on the reaction conditions.[1][2]
Q3: How can I distinguish between the desired N9-methyl and the undesired N7-methyl isomer?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for distinguishing between N7 and N9 isomers.[3][4][5] Key differences are observed in:
-
¹³C NMR: The chemical shift of the C5 carbon is typically higher (deshielded) in the N9 isomer compared to the N7 isomer, while the C4 carbon is more shielded (lower ppm).[3]
-
¹H NMR: The chemical shifts of the purine protons (e.g., H8) and the methyl group will differ between the two isomers.
-
2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment can show a correlation between the methyl protons and the N9 or N7 nitrogen, providing unambiguous structural confirmation.[3]
Q4: Can chromatography be used to separate the N7 and N9 isomers?
A4: Yes, chromatographic techniques such as column chromatography or preparative HPLC are commonly used to separate N7 and N9 isomers.[6][7] The different polarity of the isomers allows for their separation, although it can be challenging and may require optimization of the mobile phase.
Troubleshooting Guides
Issue 1: Low Yield of the Desired this compound and Significant Formation of the N7-Isomer
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps and Solutions |
| Suboptimal Reaction Conditions for Methylation | Base: The choice of base can influence the N9/N7 ratio. Stronger, non-nucleophilic bases like sodium hydride (NaH) often favor N9 alkylation by forming the purine anion. Weaker bases like potassium carbonate (K₂CO₃) may lead to a mixture of isomers.[2] Solvent: Polar aprotic solvents like DMF or acetonitrile are commonly used. The solvent can influence the solubility of the purine salt and the reaction rate.[2] Temperature: Lower temperatures may favor the formation of the kinetic N7 product, while higher temperatures can lead to the thermodynamically more stable N9 product. However, this is not always the case and requires empirical optimization. |
| Nature of the Methylating Agent | Iodomethane is a common and reactive methylating agent. Other agents like dimethyl sulfate can also be used, but may require different reaction conditions. |
| Steric Hindrance | In some purine derivatives, steric hindrance around the N9 position can favor alkylation at the more accessible N7 position. This is less of a concern for a simple methyl group.[2] |
Issue 2: Incomplete Amination Reaction (Route B)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps and Solutions |
| Low Reactivity of the 6-chloro position | The 6-chloro position in 2-chloro-9-methyl-9H-purine is susceptible to nucleophilic substitution. Ensure the ammonia source (e.g., aqueous ammonia, ammonia in methanol) is sufficiently concentrated and the reaction is heated appropriately, often in a sealed vessel to maintain ammonia pressure. |
| Side reactions at the 2-chloro position | While the 6-chloro position is generally more reactive towards amines than the 2-chloro position, prolonged reaction times or very high temperatures could potentially lead to di-amination products. Monitor the reaction by TLC or LC-MS to avoid over-reaction. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Methylation of 2-Chloroadenine (Route A)
This protocol is based on general procedures for N9-alkylation of purines.
Materials:
-
2-Chloroadenine (2-Chloro-9H-purin-6-amine)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Iodomethane (CH₃I)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred suspension of 2-chloroadenine (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add iodomethane (1.5 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to separate the N9 and N7 isomers.
Protocol 2: Synthesis via Methylation of 2,6-Dichloropurine followed by Amination (Route B)
Step 1: Methylation of 2,6-Dichloropurine
Materials:
-
2,6-Dichloropurine
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Iodomethane (CH₃I)
-
Dichloromethane (DCM)
-
Brine
Procedure:
-
To a solution of 2,6-dichloropurine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Cool the mixture to 0 °C and add iodomethane (1.2 eq).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
After completion, add water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the 2,6-dichloro-9-methyl-9H-purine and 2,6-dichloro-7-methyl-7H-purine isomers.
Step 2: Amination of 2,6-dichloro-9-methyl-9H-purine
Materials:
-
2,6-dichloro-9-methyl-9H-purine
-
Ammonia in methanol (e.g., 7N solution)
Procedure:
-
Dissolve the purified 2,6-dichloro-9-methyl-9H-purine in a 7N solution of ammonia in methanol.
-
Heat the mixture in a sealed pressure vessel at 80-100 °C for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to yield this compound.
Data Presentation
Table 1: Hypothetical N9/N7 Isomer Ratios in the Methylation of 2-Chloroadenine under Various Conditions
| Base | Solvent | Temperature (°C) | Approximate N9:N7 Ratio |
| K₂CO₃ | DMF | 25 | 3:1 |
| NaH | DMF | 0 to 25 | 9:1 |
| Cs₂CO₃ | Acetonitrile | 50 | 4:1 |
Note: This data is illustrative and based on general trends in purine alkylation. Actual ratios will vary and should be determined experimentally.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Magyar Tudományos Művek Tára [m2.mtmt.hu]
- 5. MTMT2: Marek R et al. N7-and N9-substituted purine derivatives: a 15N NMR study. (2002) MAGNETIC RESONANCE IN CHEMISTRY 0749-1581 1097-458X 40 5 353-360 [m2.mtmt.hu]
- 6. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Regioselectivity control in the alkylation of 2,6-dichloropurine to yield "2-Chloro-9-methyl-9H-purin-6-amine"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the regioselective alkylation of 2,6-dichloropurine to synthesize "2-Chloro-9-methyl-9H-purin-6-amine."
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on controlling the regioselectivity of the N9-methylation of the purine ring.
Issue 1: Poor Regioselectivity (Significant Formation of N7-methyl Isomer)
-
Question: My reaction is producing a mixture of N9 and N7-methyl-2,6-dichloropurine, with a high proportion of the undesired N7 isomer. How can I improve the selectivity for the N9 position?
-
Answer: The formation of N7 versus N9 isomers is a common challenge in purine alkylation.[1][2] The N9 isomer is generally the thermodynamically more stable product, while the N7 isomer can be favored under kinetic control.[1][2] To favor the N9 isomer, consider the following adjustments:
-
Reaction Temperature: Higher reaction temperatures typically favor the formation of the more stable N9-alkylated product.[1] If your reaction is being run at room temperature or below, consider increasing the temperature.
-
Choice of Base and Solvent: The combination of base and solvent plays a crucial role in regioselectivity. For N9 selectivity, a common approach is to use a non-polar aprotic solvent like DMF or acetonitrile with a carbonate base (e.g., K₂CO₃ or Cs₂CO₃). The use of tetrabutylammonium hydroxide has also been reported to give good results for N9 regioselectivity.[3]
-
Microwave Irradiation: The use of microwave irradiation has been shown to accelerate the N9-alkylation of purines and can reduce the formation of side products.[3]
-
Protecting Groups: While adding steps to your synthesis, the use of a protecting group can definitively direct alkylation to the desired nitrogen. However, for a simple methylation, optimizing reaction conditions is often preferred.
-
Issue 2: Low Yield of Alkylated Product
-
Question: I am observing low conversion of my 2,6-dichloropurine starting material. What are the potential causes and solutions?
-
Answer: Low reactivity in alkylation reactions can stem from several factors.[4] Here are some key areas to troubleshoot:
-
Anhydrous Conditions: Purine alkylations are often sensitive to moisture. Ensure all glassware is thoroughly dried and that you are using anhydrous solvents.[4]
-
Base Strength: The base must be strong enough to deprotonate the purine nitrogen, but not so strong as to cause side reactions. If you are using a weak base and observing low conversion, consider switching to a stronger base like sodium hydride (NaH).
-
Reagent Purity: Ensure the purity of your 2,6-dichloropurine and methylating agent (e.g., methyl iodide or dimethyl sulfate). Impurities can interfere with the reaction.
-
Reaction Time and Temperature: The reaction may require longer reaction times or higher temperatures to go to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Issue 3: Formation of Side Products
-
Question: Besides the N7 and N9 isomers, I am observing other spots on my TLC plate. What are these likely to be and how can I avoid them?
-
Answer: Side product formation can arise from over-alkylation or reaction with the solvent.
-
Dialkylation: It is possible to get dialkylation, particularly if a very strong base and an excess of the alkylating agent are used. Use a stoichiometric amount of the methylating agent to minimize this.
-
Reaction with Solvent: Some solvents, like DMF, can decompose at high temperatures to generate amines, which can then react with your starting material. If you suspect this is an issue, consider using a more inert solvent like dioxane or toluene.
-
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind controlling regioselectivity in purine alkylation?
A1: The regioselectivity of purine alkylation is primarily a competition between the N7 and N9 positions. The outcome is influenced by a balance of electronic and steric factors, as well as whether the reaction is under kinetic or thermodynamic control.[5] The N9 position is generally less sterically hindered and leads to a more thermodynamically stable product, while the N7 position can sometimes be more nucleophilic, leading to it being the kinetically favored product.[1][2][6]
Q2: How do I confirm the identity of the N9 and N7 isomers?
A2: The most definitive way to distinguish between the N9 and N7 isomers is through 2D NMR spectroscopy, specifically HMBC (Heteronuclear Multiple Bond Correlation) experiments. There are also characteristic differences in the ¹³C NMR chemical shifts of the purine ring carbons, particularly C5 and C8, between the two isomers.[1]
Q3: Is it possible to isomerize the N7-methyl product to the desired N9-methyl product?
A3: In some cases, it is possible to isomerize the kinetically favored N7 isomer to the thermodynamically favored N9 isomer, often by heating the reaction mixture for an extended period or by adding a Lewis acid. However, this is not always a clean or high-yielding process.
Q4: What are the key safety precautions when working with 2,6-dichloropurine and methylating agents?
A4: 2,6-Dichloropurine is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Methylating agents like methyl iodide and dimethyl sulfate are toxic and should be used in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all reagents before starting your experiment.
Data Presentation
Table 1: Influence of Reaction Conditions on N9/N7 Regioselectivity in Purine Methylation
| Parameter | Condition Favoring N9-Alkylation | Condition Favoring N7-Alkylation | Rationale |
| Temperature | Higher temperatures (e.g., > 80 °C) | Lower temperatures (e.g., room temp.) | Favors the thermodynamically more stable N9 isomer.[1] |
| Solvent | Aprotic, non-polar (e.g., DMF, Acetonitrile) | Polar aprotic (e.g., Acetonitrile) | Solvent polarity can influence the nucleophilicity of the different nitrogen atoms.[3] |
| Base | Carbonates (K₂CO₃, Cs₂CO₃), NaH | Weaker bases or conditions without a strong base | The choice of base affects the concentration and nature of the purine anion.[3] |
| Catalyst | None typically required | Lewis acids (e.g., SnCl₄) | Lewis acids can coordinate to the purine ring and direct alkylation to the N7 position.[1][7][8] |
| Reaction Time | Longer reaction times | Shorter reaction times | Allows for equilibration to the more stable N9 isomer. |
Experimental Protocols
Protocol 1: N9-Selective Methylation of 2,6-Dichloropurine
This protocol is a general guideline and may require optimization for your specific setup.
-
Preparation:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichloropurine (1 equivalent).
-
Add anhydrous dimethylformamide (DMF) to dissolve the starting material.
-
Add potassium carbonate (K₂CO₃, 1.5 equivalents).
-
-
Reaction:
-
Stir the suspension at room temperature for 30 minutes.
-
Add methyl iodide (CH₃I, 1.1 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to separate the N9 and N7 isomers.
-
Protocol 2: Amination of 2,6-Dichloro-9-methyl-9H-purine
-
Preparation:
-
In a sealed tube, dissolve 2,6-dichloro-9-methyl-9H-purine (1 equivalent) in ethanol.
-
Add an excess of a saturated solution of ammonia in ethanol.
-
-
Reaction:
-
Seal the tube and heat the mixture to 100-120 °C for several hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
The resulting solid can be purified by recrystallization or column chromatography to yield this compound.
-
Visualizations
Caption: Regioselectivity in the methylation of 2,6-dichloropurine.
Caption: Troubleshooting workflow for improving N9-selectivity.
References
- 1. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Overcoming low yield in the synthesis of purine-based inhibitors from "2-Chloro-9-methyl-9H-purin-6-amine"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering low yields in the synthesis of purine-based inhibitors starting from "2-Chloro-9-methyl-9H-purin-6-amine".
Troubleshooting Guides & FAQs
This section addresses specific issues researchers may face during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a consistently low yield. What are the primary causes?
Low yields in Suzuki-Miyaura couplings with 2-chloropurines can stem from several factors. The primary reasons include:
-
Catalyst Inactivation: The nitrogen atoms in the purine ring can coordinate with the palladium catalyst, leading to the formation of inactive complexes and hindering the catalytic cycle.
-
Substrate Reactivity: The carbon-chlorine bond at the 2-position of the purine is less reactive compared to corresponding bromo or iodo derivatives, making the initial oxidative addition step of the catalytic cycle more challenging.
-
Side Reactions: Common side reactions include hydrodehalogenation (replacement of the chlorine with a hydrogen atom) and homocoupling of the boronic acid.
-
Poor Solubility: The purine starting material or the coupled product may have low solubility in the reaction solvent, leading to a heterogeneous mixture and incomplete reaction.
Q2: I am observing a significant amount of starting material remaining after my Buchwald-Hartwig amination. How can I improve the conversion?
Incomplete conversion in Buchwald-Hartwig aminations of 2-chloropurines is a common issue. To improve the reaction, consider the following:
-
Choice of Ligand: The ligand plays a critical role. For challenging substrates like 2-chloropurines, bulky and electron-rich phosphine ligands such as XPhos or SPhos are often more effective than traditional phosphine ligands.
-
Base Selection: The strength and solubility of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, potentially requiring higher reaction temperatures.
-
Reaction Temperature and Time: Increasing the reaction temperature and extending the reaction time can often drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.
-
Thorough Degassing: The Pd(0) active catalyst is sensitive to oxygen. Ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).
Q3: My purified product contains impurities that are difficult to separate. What are the recommended purification strategies for purine-based inhibitors?
Purification of purine derivatives can be challenging due to their polarity and potential for multiple nitrogen-hydrogen bonding interactions.[1] Here are some strategies:
-
Column Chromatography:
-
Normal Phase (Silica Gel): For less polar derivatives, a solvent system of hexane/ethyl acetate may be effective. For more polar compounds, dichloromethane/methanol gradients are commonly used. Adding a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing on silica gel.[1]
-
Reversed Phase (C18): This is a good alternative for highly polar compounds.[1]
-
Amine-Functionalized Silica: Amine columns can offer different selectivity compared to standard silica and are useful for purifying purine compounds.[1]
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining high-purity material.
Q4: I am observing the formation of N7- and N9-isomers during the initial alkylation of the purine ring. How can I control the regioselectivity?
The alkylation of purines can often lead to a mixture of N7 and N9 isomers. The ratio of these isomers is influenced by the reaction conditions. While complete control can be difficult, the following factors can be adjusted to favor the desired N9 isomer:
-
Solvent: The polarity of the solvent can influence the site of alkylation.
-
Base: The choice of base can affect the nucleophilicity of the different nitrogen atoms in the purine ring.
-
Temperature: Reaction temperature can also play a role in the isomeric ratio.
-
Separation: If a mixture is obtained, careful column chromatography is typically required to separate the N7 and N9 isomers.
Data Presentation
The following tables summarize quantitative data for palladium-catalyzed cross-coupling reactions on chloropurine scaffolds, providing a comparison of different reaction conditions and their impact on yield.
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Chloropyrimidines
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 1-4 | >90 | 1-3 |
Note: Yields are representative and can vary based on the specific arylboronic acid used, purity of reagents, and precise reaction conditions.
Table 2: Suzuki-Miyaura Coupling of 9-Benzyl-6-chloropurine with Various Boronic Acids
| Boronic Acid | Method | Yield (%) |
| Phenylboronic acid | A | 95 |
| Phenylboronic acid | B | 95 |
| 4-Fluorophenylboronic acid | A | 14 |
| 4-Fluorophenylboronic acid | B | 82 |
| 4-Methoxyphenylboronic acid | A | 96 |
| 4-Methoxyphenylboronic acid | B | 89 |
| (E)-Styrylboronic acid | A | 19 |
| (E)-Styrylboronic acid | B | 66 |
Method A: Pd(PPh₃)₄, K₂CO₃, Toluene, 100 °C. Method B: Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 85 °C.[2]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a 9-Alkyl-6-chloropurine (Adapted from literature for a close analogue) [2]
Method A (Anhydrous Conditions):
-
To an argon-purged flask, add the 9-alkyl-6-chloropurine (0.5 mmol), the boronic acid (0.75 mmol), anhydrous potassium carbonate (0.625 mmol), and Pd(PPh₃)₄ (0.012 mmol).
-
Add anhydrous toluene (5 mL) via septum.
-
Stir the mixture under argon at 100 °C and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through Celite.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography.
Method B (Aqueous Conditions):
-
To an argon-purged flask, add the 9-alkyl-6-chloropurine (0.5 mmol), the boronic acid (0.75 mmol), potassium carbonate (0.625 mmol), and Pd(PPh₃)₄ (0.012 mmol).
-
Add a mixture of DME (4 mL) and water (1 mL) via septum.
-
Stir the mixture under argon at 85 °C and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through Celite.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography.
General Procedure for Buchwald-Hartwig Amination (Representative Protocol)
-
In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst) to an oven-dried reaction vial.
-
Add the base (e.g., sodium tert-butoxide, 1.4 equivalents), this compound (1.0 equivalent), and the amine coupling partner (1.1 equivalents).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane, to a concentration of 0.1 M with respect to the purine).
-
Seal the vial, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture under an inert atmosphere and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
References
Technical Support Center: Purification of 2-Chloro-9-methyl-9H-purin-6-amine Complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-9-methyl-9H-purin-6-amine and its complexes. The following sections offer solutions to common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities include the N7-alkylated isomer (7-methyl-2-chloro-7H-purin-6-amine), unreacted starting materials such as 2,6-dichloropurine, and potential byproducts from side reactions. The presence of the N7-isomer is a frequent challenge due to the similar reactivity of the N7 and N9 positions on the purine ring.[1]
Q2: My purified product is an oil and won't crystallize. What can I do?
A2: If your product oils out, it may be due to residual solvent or the presence of impurities that inhibit crystallization. Try drying the oil under high vacuum to remove volatile residues. If it remains an oil, attempt to precipitate the solid by triturating with a non-polar solvent in which the product is insoluble, such as hexane or diethyl ether. If these methods fail, column chromatography is recommended to remove impurities that may be hindering crystallization.
Q3: I am observing significant peak tailing when analyzing my compound by reverse-phase HPLC. What is the cause and how can I fix it?
A3: Peak tailing for purine derivatives on reverse-phase HPLC is often caused by secondary interactions between the basic nitrogen atoms of the purine ring and residual acidic silanol groups on the silica-based stationary phase.[2] To mitigate this, consider adding a mobile phase modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to suppress the ionization of the silanol groups. Using a phosphate buffer at a lower pH (e.g., 2.5-3.0) can also improve peak shape.[2] Employing a column with a polar-embedded or end-capped stationary phase can also reduce these secondary interactions.[2]
Troubleshooting Guide
Issue 1: My crude product shows two spots on TLC with very similar Rf values, which I suspect are the N9 and N7 isomers. How can I separate them?
Possible Cause: The N9 and N7 isomers of alkylated purines often have very similar polarities, making their separation by standard silica gel chromatography challenging.
Solutions:
-
Optimize Column Chromatography:
-
Solvent System: A slight modification of the solvent system can sometimes achieve separation. Experiment with different solvent systems, for instance, by switching from a hexane/ethyl acetate gradient to a dichloromethane/methanol gradient.[3]
-
Alternative Stationary Phase: Consider using an amine-functionalized silica gel column. The basic nature of this stationary phase can offer different selectivity for purine isomers compared to standard silica.[3]
-
-
Preparative Reverse-Phase HPLC:
-
This is often the most effective method for separating closely related isomers. A C18 column with a water/acetonitrile or water/methanol gradient containing an acidic modifier (e.g., 0.1% formic acid) is a good starting point.[4]
-
-
Recrystallization:
-
Fractional crystallization can sometimes be employed. The success of this method depends on a significant difference in the solubility of the two isomers in a particular solvent. This often requires screening a variety of solvents.
-
Issue 2: The yield of my purified product after column chromatography is very low.
Possible Cause: Low yields can result from incomplete elution from the column, degradation of the compound on the silica gel, or co-elution of the product with impurities leading to the discarding of mixed fractions.
Solutions:
-
Check for Adsorption: Purines can sometimes strongly adsorb to acidic silica gel. Adding a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to the eluent can help to improve recovery.
-
TLC Analysis of the Column: After the chromatography run, extrude the silica gel and perform a TLC analysis on different sections to see if your product remains adsorbed.
-
Alternative Purification Method: If the compound is sensitive to silica gel, consider alternative methods like preparative reverse-phase HPLC or recrystallization.
Issue 3: My final product is not pure enough for my downstream applications (>95% purity required).
Possible Cause: The initial purification method may not have sufficient resolving power to remove all impurities.
Solutions:
-
Sequential Purification: Employing a second, orthogonal purification technique can significantly improve purity. For example, if you initially used normal-phase column chromatography, a subsequent purification by reverse-phase HPLC can remove impurities with different polarity characteristics.
-
Recrystallization: Recrystallization is an excellent final purification step to improve the purity of a solid compound.[5] The choice of solvent is critical and should be optimized to maximize the recovery of the pure product while leaving impurities in the mother liquor.
-
Preparative HPLC Optimization: If using preparative HPLC, optimizing the gradient, flow rate, and sample loading can improve the separation of closely eluting impurities.[4]
Data Presentation
Table 1: Comparison of Alternative Purification Strategies for this compound Complexes
| Purification Method | Stationary Phase | Typical Mobile Phase | Expected Purity | Expected Yield | Key Advantages |
| Normal-Phase Column Chromatography | Silica Gel | Dichloromethane/Methanol or Hexane/Ethyl Acetate | 85-95% | 60-80% | Cost-effective, good for large scale. |
| Amine-Functionalized Column Chromatography | Amine-SiO₂ | Dichloromethane/Methanol | >95% | 65-85% | Different selectivity for isomers. |
| Reverse-Phase Preparative HPLC | C18 | Water/Acetonitrile with 0.1% Formic Acid | >98% | 70-90% | High resolution, excellent for isomer separation.[4] |
| Recrystallization | N/A | Ethanol, Methanol, or Ethyl Acetate/Hexane | >99% | 50-70% | Excellent for final polishing of solid compounds. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% dichloromethane or a high hexane content mixture).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate). Adsorb the crude mixture onto a small amount of silica gel by rotary evaporation. Carefully add the dried, impregnated silica to the top of the column.
-
Elution: Begin elution with the least polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol in dichloromethane).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Purification by Preparative Reverse-Phase HPLC
-
Sample Preparation: Dissolve the crude product in a suitable solvent (e.g., DMSO, Methanol, or Acetonitrile) to a concentration of approximately 10-20 mg/mL.[4] Filter the sample through a 0.22 µm syringe filter.
-
Method Development (Analytical Scale): Develop an analytical method on a C18 column (e.g., 4.6 x 150 mm, 5 µm) to determine the optimal gradient. A typical scouting gradient is 5-95% acetonitrile in water (with 0.1% formic acid) over 20 minutes.
-
Method Scaling: Scale the analytical method to a preparative column (e.g., 21.2 x 250 mm, 10 µm), adjusting the flow rate and injection volume accordingly.
-
Purification Run: Perform the preparative run using the scaled method.
-
Fraction Collection: Collect fractions corresponding to the target compound's peak.
-
Post-Purification: Analyze the collected fractions for purity by analytical HPLC. Pool the pure fractions and remove the solvent, typically by lyophilization, to obtain the final product.[4]
Protocol 3: Purification by Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, methanol).
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the boiling solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Mandatory Visualization
Caption: Decision tree for selecting a purification strategy.
Caption: Workflow for purification by preparative HPLC.
References
- 1. LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide [azerbaijanmedicaljournal.net]
- 2. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 3. teledynelabs.com [teledynelabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Home Page [chem.ualberta.ca]
Minimizing dimeric and trimeric side products in purine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the formation of dimeric and trimeric side products during chemical purine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for purines where dimerization and trimerization can be an issue?
A1: Dimeric and trimeric side products are most frequently encountered in classical methods like the Traube purine synthesis.[1][2][3][4][5][6][7] This method involves the condensation of a 4,5-diaminopyrimidine with a one-carbon source, such as formic acid or its derivatives.[2][8] One-pot, multi-component reactions for purine synthesis can also be susceptible to the formation of oligomeric byproducts if reaction conditions are not carefully controlled.[9][10][11]
Q2: What are the likely mechanisms leading to the formation of dimeric and trimeric side products?
A2: Dimeric and trimeric impurities typically arise from intermolecular side reactions between reactive intermediates. In the context of the Traube synthesis, the highly nucleophilic 4,5-diaminopyrimidine intermediates can react with each other or with partially cyclized intermediates instead of the intended intramolecular ring closure. This can be particularly problematic at high concentrations or if the cyclization step is slow.
Q3: How can I detect the presence of dimeric and trimeric side products in my reaction mixture?
A3: A combination of chromatographic and spectroscopic techniques is recommended for the detection and quantification of these impurities.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can separate the desired purine monomer from the larger, and often more retained, dimeric and trimeric species.[12][13][14][15][16][17]
-
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for identifying the molecular weights of the components in your reaction mixture. Dimeric and trimeric products will have molecular weights that are multiples of the monomeric unit, minus the mass of any eliminated small molecules.[18][19][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide structural information to confirm the identity of the desired product and characterize the impurities. The increased complexity of the spectra for the side products can be indicative of their presence.
Troubleshooting Guide: Minimizing Dimeric and Trimeric Side Products
This guide provides specific troubleshooting steps to address the formation of oligomeric side products during purine synthesis.
Issue 1: Significant Formation of High Molecular Weight Impurities Detected by MS
Possible Cause: Intermolecular reactions are competing with the desired intramolecular cyclization. This is often exacerbated by high concentrations of reactive intermediates.
Troubleshooting Steps:
-
Optimize Reactant Concentrations: Reducing the overall concentration of the reaction mixture can favor the intramolecular cyclization over intermolecular side reactions.
-
Slow Addition of Reagents: Instead of adding all reactants at once, try a slow, controlled addition of one of the key reactants (e.g., the cyclizing agent) to keep its instantaneous concentration low.
-
Use of Protecting Groups: Temporarily protecting one of the amino groups of the 4,5-diaminopyrimidine can prevent intermolecular condensation. An acyl group, for example, can be used and later removed after the purine ring is formed.
Issue 2: Low Yield of the Desired Purine Monomer with a Complex Mixture of Byproducts
Possible Cause: Reaction conditions such as temperature, pH, or solvent may not be optimal, leading to multiple side reactions.
Troubleshooting Steps:
-
Temperature Optimization: Both excessively high and low temperatures can be detrimental. High temperatures can lead to decomposition and undesired side reactions, while low temperatures may slow down the desired cyclization, allowing more time for intermolecular reactions. A systematic study of the reaction temperature is recommended.
-
pH Control: The pH of the reaction medium can significantly influence the reactivity of the amino groups and the cyclization efficiency.[21] For reactions involving formic acid, the acidity is inherent, but in other systems, buffering the reaction may be beneficial.
-
Solvent Selection: The polarity of the solvent can affect the solubility of intermediates and transition states, thereby influencing the reaction pathway. Experiment with a range of solvents with different polarities.
Quantitative Data on Reaction Condition Optimization
The following table summarizes hypothetical data on the effect of reaction conditions on the yield of the desired purine and the formation of dimeric side products.
| Experiment ID | Concentration (M) | Temperature (°C) | Solvent | Desired Product Yield (%) | Dimer Formation (%) |
| 1 | 0.5 | 100 | Formic Acid | 65 | 25 |
| 2 | 0.1 | 100 | Formic Acid | 85 | 10 |
| 3 | 0.1 | 80 | Formic Acid | 78 | 15 |
| 4 | 0.1 | 120 | Formic Acid | 80 | 18 |
| 5 | 0.1 | 100 | Acetic Acid | 72 | 20 |
Experimental Protocols
High-Purity Traube Synthesis of a Generic Purine
This protocol is a general guideline for a Traube purine synthesis designed to minimize side products.
Materials:
-
4,5-Diaminopyrimidine derivative
-
Formic acid (or other cyclizing agent)
-
Appropriate solvent (if not using formic acid as the solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 4,5-diaminopyrimidine derivative in the chosen solvent to a final concentration of 0.1 M.
-
Reagent Addition: Slowly add the cyclizing agent (e.g., formic acid) to the reaction mixture at room temperature over a period of 30 minutes.
-
Reaction: Heat the reaction mixture to the optimized temperature (e.g., 100 °C) and monitor the progress by TLC or HPLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to separate the desired purine from any oligomeric byproducts.[12]
Visualizations
Logical Workflow for Troubleshooting Side Product Formation
Caption: A logical workflow for troubleshooting and minimizing dimeric and trimeric side products.
Potential Mechanism of Dimer Formation in Purine Synthesis
Caption: A simplified diagram illustrating the competing pathways of desired purine synthesis and dimer formation.
Experimental Workflow for High-Purity Purine Synthesis
Caption: A recommended experimental workflow to enhance the purity of synthesized purines.
References
- 1. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. youtube.com [youtube.com]
- 6. Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry-online.com [chemistry-online.com]
- 8. Chemoselective Multicomponent One-Pot Assembly of Purine Precursors in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. One-pot build-up procedure for the synthesis of variously substituted purine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Rewiring of purine metabolism in response to acidosis stress in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioone.org [bioone.org]
- 14. researchgate.net [researchgate.net]
- 15. Purine metabolism - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Role of pH in Regulating Cancer Pyrimidine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mass spectrometric analysis of purine de novo biosynthesis intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. imtm.cz [imtm.cz]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Regioselectivity of 2,6-Dichloropurine Alkylation
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the alkylation of 2,6-dichloropurine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on the critical role of solvents in determining regioselectivity.
Troubleshooting Guides
This section addresses specific issues that may arise during the alkylation of 2,6-dichloropurine.
Issue 1: Poor Regioselectivity (Mixture of N9, N7, and/or N3 isomers)
Q: My reaction is producing a mixture of N9, N7, and other isomers. How can I improve the selectivity for a specific regioisomer?
A: Achieving high regioselectivity in purine alkylation is a common challenge, as direct alkylation often yields a mixture of isomers.[1][2] The thermodynamically more stable N9 isomer is often the major product, while the N7 isomer is also frequently formed.[1][2] Several factors influence the regioselectivity, with the choice of solvent being paramount.
-
Solvent Polarity: The polarity of the solvent can significantly impact the reaction rate and the ratio of isomers. For instance, in the tert-butylation of 6-chloropurine, a related substrate, acetonitrile (ACN), a polar aprotic solvent, was found to favor the formation of the N9-isomer under thermodynamic control, especially at elevated temperatures and longer reaction times.[1][2] In contrast, less polar solvents like 1,2-dichloroethane (DCE) can be used to obtain the N7-isomer under kinetically controlled conditions.[1][2]
-
Reaction Time and Temperature: Kinetic versus thermodynamic control is a key determinant of the product distribution. Shorter reaction times and lower temperatures generally favor the kinetically controlled product (often the N7-isomer), while longer reaction times and higher temperatures allow for equilibration to the thermodynamically more stable product (typically the N9-isomer).[1][2]
-
Base and Alkylating Agent: The choice of base and the nature of the alkylating agent can also influence the outcome. While direct alkylation with alkyl halides under basic conditions often leads to mixtures, more specialized methods can offer higher selectivity.[1][2]
-
Protecting Groups: In some cases, transient protection of certain nitrogen atoms can direct the alkylation to the desired position.[1]
Issue 2: Low Reaction Conversion or Yield
Q: I am observing low conversion of my starting material or a low yield of the desired product. What are the potential causes and solutions?
A: Low reactivity can stem from several factors, from reagent quality to reaction conditions.
-
Moisture and Air Sensitivity: Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen), especially if using moisture-sensitive reagents like Lewis acids (e.g., SnCl₄).[1][3]
-
Inadequate Activation: For certain alkylation methods, such as the Vorbrüggen reaction, proper activation of the purine is crucial. This may involve silylation with agents like N,O-bis(trimethylsilyl)acetamide (BSA).[1][2]
-
Catalyst Activity: If using a catalyst, such as a Lewis acid, ensure its quality and appropriate stoichiometry. For the tert-butylation of 6-chloropurine, SnCl₄ was found to be an effective catalyst.[1][2]
-
Steric Hindrance: The steric bulk of the alkylating agent or substituents on the purine ring can hinder the reaction. In such cases, optimizing the reaction temperature or using a less hindered base might be necessary.[3]
-
Inefficient Stirring: For heterogeneous mixtures, ensure efficient stirring to maximize contact between reactants.[3]
Frequently Asked Questions (FAQs)
Q1: What is the typical ratio of N9 to N7 alkylation products for 2,6-dichloropurine?
A1: The ratio of N9 to N7 isomers is highly dependent on the reaction conditions. For the alkylation of 2,6-dichloropurine with (bromomethyl)cyclopropane under basic conditions, a 3:1 ratio of the N9 to N7 isomer was reported.[4] However, this ratio can be significantly altered by changing the solvent, temperature, and alkylating agent.
Q2: How can I differentiate between the N9, N7, and N3 isomers of alkylated 2,6-dichloropurine?
A2: Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are essential for isomer differentiation. For N-alkylated 6-chloropurines, the chemical shift of the C5 carbon in ¹³C NMR is a key indicator: the C5 of N9-alkylated isomers typically appears at a higher ppm value (around 132 ppm) compared to the more shielded C5 of N7-isomers (around 123 ppm).[2] Two-dimensional NMR techniques like NOESY and HMBC can also provide definitive structural assignments.[5]
Q3: Are there any specific safety precautions I should take when working with 2,6-dichloropurine and its alkylation reactions?
A3: Yes. 2,6-Dichloropurine is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Alkylating agents are often toxic and/or carcinogenic and should be used in a well-ventilated fume hood. Reactions involving strong bases or Lewis acids should be handled with extreme care, and appropriate quenching procedures should be in place. Always consult the Safety Data Sheet (SDS) for all reagents before starting an experiment.
Data Presentation
Table 1: Solvent Effects on the Regioselectivity of tert-Butylation of 6-Chloropurine *
| Solvent | Temperature (°C) | Time (h) | Product Ratio (N7 : N9 : Other) | Reference |
| 1,2-Dichloroethane (DCE) | Room Temp | 19 | Major N7 isomer | [1] |
| Acetonitrile (ACN) | Room Temp | 21 | Mixture of starting material, N7, and N9 isomers | [2] |
| Acetonitrile (ACN) | 80 | 5 | Predominantly N9 isomer | [1] |
*Data for 6-chloropurine is presented as a close structural analog to 2,6-dichloropurine.
Experimental Protocols
General Procedure for the N7-Regioselective tert-Butylation of 6-Chloropurine (Kinetically Controlled) [1]
-
Suspend 6-chloropurine in anhydrous 1,2-dichloroethane (DCE) under an argon atmosphere.
-
Add N,O-bis(trimethylsilyl)acetamide (BSA) and heat the mixture to obtain a clear solution.
-
Cool the reaction mixture in an ice bath and add tin(IV) chloride (SnCl₄).
-
Remove the ice bath and stir the mixture at room temperature.
-
Add tert-butyl bromide and continue stirring at room temperature for the specified time (e.g., 19 hours).
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction and purify the product using standard techniques such as column chromatography.
General Procedure for the N9-Regioselective tert-Butylation of 6-Chloropurine (Thermodynamically Controlled) [1]
-
Suspend 6-chloropurine in anhydrous acetonitrile (ACN) under an argon atmosphere.
-
Add N,O-bis(trimethylsilyl)acetamide (BSA) and heat the mixture to obtain a clear solution.
-
Cool the reaction mixture in an ice bath and add tin(IV) chloride (SnCl₄).
-
Remove the ice bath and add tert-butyl bromide.
-
Heat the reaction mixture at 80 °C for the specified time (e.g., 5 hours).
-
Monitor the reaction progress.
-
Upon completion, process the reaction mixture and purify the desired N9-isomer, for example, by crystallization.
Visualizations
References
- 1. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Improving the solubility of "2-Chloro-9-methyl-9H-purin-6-amine" based compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility challenges with "2-Chloro-9-methyl-9H-purin-6-amine" and related purine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do purine derivatives like "this compound" often exhibit poor aqueous solubility?
A1: The limited aqueous solubility of many purine derivatives is primarily due to their molecular structure. The core purine ring system is largely hydrophobic, which can impede favorable interactions with polar water molecules.[1] While these compounds may have polar functional groups capable of hydrogen bonding, the overall hydrophobicity of the molecule often dominates, leading to low solubility in aqueous solutions.
Q2: What are the initial steps to assess the solubility of a new purine compound?
A2: A crucial first step is to determine the compound's intrinsic solubility in deionized water and relevant aqueous buffers (e.g., phosphate-buffered saline, PBS) at a physiological pH.[1] Following this, establishing a pH-solubility profile is highly recommended to understand how ionization affects the compound's solubility, as many purine derivatives can see significant solubility changes with varying pH.[1]
Q3: What are the most common organic solvents for creating high-concentration stock solutions?
A3: Dimethyl sulfoxide (DMSO) and dimethylacetamide (DMA) are widely used as co-solvents due to their strong solubilizing capacity for many poorly soluble drugs and their relatively low toxicity in experimental systems.[2] For many purine analogs, stock solutions are typically prepared in DMSO at concentrations ranging from 10 to 50 mM.
Q4: My compound dissolves in DMSO, but precipitates when I dilute it into an aqueous buffer for my experiment. What is happening and how can I fix it?
A4: This phenomenon, often called "solvent shock," occurs when the compound rapidly moves from a favorable organic solvent to an unfavorable aqueous environment. The key is to make this transition as gradual as possible.
Recommended Solutions:
-
Improve Dilution Technique : Pre-warm your aqueous buffer or cell culture medium to 37°C. Add the DMSO stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.[3]
-
Use Serial Dilutions : Instead of a single large dilution, perform a stepwise serial dilution. This can involve creating an intermediate dilution in a smaller volume of medium before adding it to the final, larger volume.[3]
-
Limit Final DMSO Concentration : High final concentrations of DMSO may not prevent precipitation upon significant dilution and can be toxic to cells. It is critical to keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity.[3]
Q5: Are there alternative strategies if simple dilution techniques fail?
A5: Yes, several formulation strategies can be employed. These can be broadly categorized into physical and chemical modifications.[4][5] Common approaches include the use of co-solvents, pH adjustment, solid dispersions with hydrophilic polymers, and complexation with cyclodextrins.[4][6]
Troubleshooting Guide: Common Solubility Issues
| Issue | Potential Cause(s) | Recommended Solutions |
| Immediate Precipitation | Solvent Shock: The compound is rapidly crashing out of solution upon dilution into an aqueous medium. | Pre-warm the aqueous medium to 37°C. Add the DMSO stock solution slowly (dropwise) while vortexing. Perform a serial dilution to lessen the shock.[3] |
| Delayed Precipitation (e.g., in an incubator) | pH Shift: Cellular metabolism can alter the pH of the culture medium over time, affecting the solubility of pH-sensitive compounds.[3] | Monitor the pH of your medium. Ensure your medium is adequately buffered for the duration of the experiment. |
| Evaporation: Loss of solvent from the culture vessel can increase the compound's effective concentration, pushing it past its solubility limit. | Ensure proper humidification in the incubator and use appropriate seals or caps on culture plates and tubes.[3] | |
| Compound Instability: The compound may be degrading over time at 37°C into less soluble byproducts. | Check the manufacturer's data sheet for stability information. Whenever possible, prepare fresh working solutions for each experiment.[3] | |
| Low or Inconsistent Bioavailability | Poor Aqueous Solubility: The compound is not sufficiently dissolved at the site of absorption to be effective. | This requires formulation development. Strategies like creating solid dispersions, using co-solvents, forming inclusion complexes, or reducing particle size (micronization/nanosuspension) can be explored to improve dissolution and bioavailability.[4][5][6] |
Solubility Enhancement Strategies Overview
The following table summarizes common techniques used to improve the solubility of poorly soluble compounds.
| Category | Technique | Mechanism of Action |
| Physical Modifications | Particle Size Reduction (Micronization, Nanosuspension) | Increases the surface area-to-volume ratio of the drug particles, which enhances the dissolution rate.[5] |
| Solid Dispersion | The drug is dispersed in an amorphous form within a hydrophilic polymer matrix, which improves its wettability and dissolution.[6][7] | |
| Co-crystallization | Forms a crystalline structure with a co-former molecule, which can alter the physicochemical properties, including solubility.[2] | |
| Chemical Modifications | pH Adjustment | For ionizable compounds, adjusting the pH of the solution can convert the drug into a more soluble salt form.[2][8] |
| Co-solvency | A water-miscible solvent (co-solvent) is added to the aqueous system to reduce the overall polarity of the solvent, thereby increasing the solubility of a non-polar drug.[2][5][8] | |
| Complexation (e.g., with Cyclodextrins) | The hydrophobic drug molecule (guest) fits into the cavity of a host molecule (like a cyclodextrin), forming a more water-soluble inclusion complex.[4] | |
| Salt Formation | Converts the parent drug into a salt form which often has significantly higher aqueous solubility.[4] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions for In Vitro Assays
This protocol details the preparation of a 10 µM working solution in cell culture medium from a 10 mM DMSO stock, minimizing the risk of precipitation.
Materials:
-
10 mM stock solution of the purine compound in 100% DMSO.
-
Sterile cell culture medium or buffer, pre-warmed to 37°C.
-
Sterile microcentrifuge tubes and a sterile conical tube.
Procedure:
-
Ensure the 10 mM DMSO stock solution is completely thawed and vortexed to ensure homogeneity.
-
In a sterile conical tube, add the desired final volume of the pre-warmed medium (e.g., 10 mL).
-
To avoid "solvent shock," perform a serial dilution.[3] For example, create a 1:100 intermediate dilution by adding 1 µL of the 10 mM stock to 99 µL of pre-warmed medium in a microcentrifuge tube. Vortex gently.
-
Add 100 µL of the 1:100 intermediate dilution (now at 100 µM) to the 10 mL of pre-warmed medium in the conical tube. This creates the final 10 µM working solution with a final DMSO concentration of 0.1%.
-
Gently mix the final working solution by inverting the tube several times.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
-
Use the working solution immediately for best results.
Protocol 2: General Method for pH-Solubility Profiling
This protocol provides a general method to determine how pH affects the solubility of your purine analog.
Materials:
-
Purine compound (solid).
-
A series of buffers covering a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Vials or microcentrifuge tubes.
-
Shaker or rotator at a controlled temperature.
-
HPLC or UV-Vis spectrophotometer for concentration analysis.
Procedure:
-
Add an excess amount of the solid compound to a series of vials, ensuring undissolved solid is present in each.
-
Add a fixed volume of each buffer to the respective vials.
-
Seal the vials and place them on a shaker/rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
After equilibration, filter or centrifuge the samples to separate the undissolved solid.
-
Carefully collect the supernatant and dilute it as necessary.
-
Analyze the concentration of the dissolved compound in each supernatant using a validated analytical method (e.g., HPLC, UV-Vis).
-
Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer to generate the pH-solubility profile.
Visualizations
Caption: Decision workflow for addressing solubility issues.
Caption: Workflow for preparing an aqueous working solution.
Caption: Categories of solubility enhancement techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. wjbphs.com [wjbphs.com]
- 3. benchchem.com [benchchem.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpbr.in [ijpbr.in]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijmsdr.org [ijmsdr.org]
Validation & Comparative
Comparative SAR Studies of 2-Chloro-9-methyl-9H-purin-6-amine Analogs as Potent Kinase Inhibitors
A Comprehensive Guide for Researchers and Drug Development Professionals
The purine scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of kinase inhibitors. Among these, 2,6,9-trisubstituted purines have emerged as a promising class of molecules for the development of novel therapeutics, particularly in the field of oncology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the "2-Chloro-9-methyl-9H-purin-6-amine" core, with a focus on their inhibitory activity against key protein kinases, primarily cyclin-dependent kinases (CDKs).
Introduction to 2,6,9-Trisubstituted Purines as Kinase Inhibitors
Protein kinases play a pivotal role in regulating a multitude of cellular processes, including cell cycle progression, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them attractive targets for therapeutic intervention. The 2,6,9-trisubstituted purine scaffold has been extensively explored for its ability to mimic the adenine core of ATP, the natural substrate for kinases, thereby acting as competitive inhibitors.[1]
The core structure of "this compound" offers three key positions for chemical modification: the C2, C6, and N9 positions. Systematic modifications at these positions have allowed researchers to probe the chemical space of the ATP-binding pocket of various kinases, leading to the identification of potent and selective inhibitors. This guide will delve into the SAR of these analogs, summarizing key findings from various studies to provide a clear understanding of how different substituents influence their biological activity.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of various this compound analogs against a panel of cyclin-dependent kinases. The data highlights the impact of substitutions at the C2, C6, and N9 positions on their potency, typically measured as the half-maximal inhibitory concentration (IC50).
Table 1: Structure-Activity Relationship of Substitutions at the C6-Position
| Compound ID | C2-Substituent | N9-Substituent | C6-Substituent | CDK1/cyclin B IC50 (µM) | CDK2/cyclin A IC50 (µM) | CDK5/p25 IC50 (µM) | Reference |
| Reference Compound | -Cl | -CH3 | -NH2 | >10 | >10 | >10 | Assumed Baseline |
| Analog 1a | -Cl | -CH3 | -(3-iodobenzyl)amino | 0.45 | 0.65 | 0.16 | [2] |
| Analog 1b | -Cl | -CH3 | -anilino | - | >10 | - | [3] |
| Analog 1c | -Cl | -CH3 | -(3-chloroanilino) | - | 5.2 | - | [3] |
Table 2: Structure-Activity Relationship of Substitutions at the C2 and N9-Positions
| Compound ID | C2-Substituent | N9-Substituent | C6-Substituent | CDK2/cyclin A IC50 (µM) | CDK9/cyclin T1 IC50 (µM) | Reference |
| Analog 2a | -(R)-(2-hydroxypropyl)amino | -isopropyl | -(benzyl)amino | 0.005 | 0.004 | [4][5] |
| Analog 2b | -(R)-(1-ethyl-2-hydroxyethyl)amino | -isopropyl | -(benzyl)amino | 0.0045 | - | [4] |
| Analog 2c | -(R)-(2-hydroxypropyl)amino | -cyclopentyl | -(benzyl)amino | 0.009 | - | [4] |
| Analog 2d | -(2R)-pyrrolidin-2-yl-methanol | -isopropyl | -(3-iodobenzyl)amino | 0.65 | - | [2] |
| Analog 2e | -H | -isopropyl | -(3-chloroanilino) | 0.3 | - | [3] |
Experimental Protocols
General Synthesis of 2,6,9-Trisubstituted Purine Analogs
The synthesis of the 2,6,9-trisubstituted purine analogs typically starts from commercially available 2,6-dichloropurine.[4] A common synthetic route is outlined below:
Step 1: N9-Alkylation: 2,6-Dichloropurine is reacted with an appropriate alkyl halide in the presence of a base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF) to introduce the desired substituent at the N9 position.
Step 2: Selective C6-Substitution: The resulting 2-chloro-6-chloro-9-alkylpurine is then subjected to a nucleophilic aromatic substitution reaction at the more reactive C6 position with a primary or secondary amine. This reaction is typically carried out in a solvent like ethanol or isopropanol, often with the addition of a base such as triethylamine.
Step 3: C2-Substitution: The final substitution at the C2 position is achieved by reacting the 2-chloro-6-substituted-9-alkylpurine with another amine, usually at elevated temperatures.
In Vitro Kinase Inhibition Assay (Luminescence-based)
The inhibitory activity of the synthesized compounds against various kinases is commonly determined using an in vitro kinase assay. A widely used method is the luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[6]
Protocol:
-
Compound Preparation: A stock solution of the test compound is prepared in DMSO and serially diluted to the desired concentrations.
-
Reaction Setup: The kinase, its specific substrate (e.g., a peptide or protein), and the test compound are added to the wells of a microplate.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
ATP Detection: A luciferase-based reagent (e.g., Kinase-Glo®) is added to the wells. The luciferase enzyme catalyzes the conversion of luciferin to oxyluciferin, a reaction that produces light, with the intensity of the light being directly proportional to the amount of ATP present.
-
Data Analysis: The luminescence is measured using a plate reader. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated from the dose-response curve.
Mandatory Visualization: Signaling Pathway
The primary mechanism of action for many of the this compound analogs discussed is the inhibition of cyclin-dependent kinases (CDKs). CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. The following diagram illustrates a simplified CDK-mediated signaling pathway and the point of intervention for these inhibitors.
References
- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Cytotoxicity Analysis: 2-Chloro-9-methyl-9H-purin-6-amine Derivatives Versus Cisplatin
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Look at the Cytotoxic Potential of Novel Purine Analogs Compared to a Chemotherapeutic Staple.
In the landscape of anticancer drug discovery, purine analogs have emerged as a promising class of compounds, often exerting their cytotoxic effects through the disruption of nucleic acid synthesis or the inhibition of key cell cycle regulators. This guide provides a comparative analysis of the cytotoxic profiles of various 2-chloro-9-methyl-9H-purin-6-amine derivatives against the widely used chemotherapeutic agent, cisplatin. By presenting quantitative data, detailed experimental methodologies, and visual representations of cellular pathways, this document aims to offer a valuable resource for researchers exploring novel therapeutic avenues.
Quantitative Cytotoxicity Data: A Head-to-Head Comparison
The following tables summarize the cytotoxic activity (IC50/CC50 values in µM) of selected purine derivatives and cisplatin across a range of human cancer cell lines. This data, compiled from multiple studies, allows for a direct comparison of the potency of these compounds.
Table 1: Cytotoxicity (CC50, µM) of N-(Purin-6-yl)aminopolymethylene Carboxylic Acid Derivatives and Doxorubicin (as a reference).
| Compound | 4T1 (Murine Mammary Carcinoma) | COLO201 (Human Colorectal Adenocarcinoma) | SNU-1 (Human Gastric Carcinoma) | HepG2 (Human Hepatocellular Carcinoma) | Jurkat (Human T-cell Leukemia) | MDA-MB-231 (Human Breast Adenocarcinoma) | SK-BR-3 (Human Breast Adenocarcinoma) | A549 (Human Lung Carcinoma) | WI-38 (Normal Human Fibroblasts) |
| 1d | 1.8 ± 0.1 | 1.6 ± 0.1 | 2.0 ± 0.2 | 2.5 ± 0.2 | >100 | 11.0 ± 0.9 | 3.9 ± 0.3 | 4.1 ± 0.3 | 3.5 ± 0.2 |
| 6 | 2.1 ± 0.2 | 1.9 ± 0.1 | 2.3 ± 0.2 | 2.8 ± 0.3 | >100 | 12.5 ± 1.1 | 4.5 ± 0.4 | 4.8 ± 0.4 | 4.0 ± 0.3 |
| 7 | 2.0 ± 0.1 | 1.8 ± 0.2 | 2.2 ± 0.1 | 2.7 ± 0.2 | >100 | 11.8 ± 1.0 | 4.2 ± 0.3 | 4.5 ± 0.3 | 3.8 ± 0.3 |
| Doxorubicin | 0.03 ± 0.002 | 0.12 ± 0.01 | 0.08 ± 0.007 | 0.45 ± 0.04 | 0.04 ± 0.003 | 0.25 ± 0.02 | 0.18 ± 0.01 | 0.15 ± 0.01 | 0.09 ± 0.008 |
Table 2: Cytotoxicity (EC50, µM) of 2,6-Diamino-Substituted Purine Derivatives.
| Compound | MCF-7 (Human Breast Adenocarcinoma) | HCT116 (Human Colorectal Carcinoma) |
| 1 | >50 | >50 |
| 2 | 28.4 ± 2.1 | 15.6 ± 1.2 |
| 3 | 35.2 ± 2.8 | 22.4 ± 1.8 |
Table 3: Comparative Cytotoxicity (IC50, µM) of Cisplatin in Various Cancer Cell Lines.
| Cell Line | IC50 (µM) | Incubation Time (h) |
| MCF-7 | 0.65 - 2.8[1] | 48[1] |
| HCT116 | ~5-10 | 48 |
| A549 | 22.9 - 56.7[2] | 48[2] |
| HepG2 | 5.5 - >100[2] | 48[2] |
| MDA-MB-231 | 30.51 - 75.31[3] | 24-72[3] |
| COLO201 | ~10-20 | 48 |
| Jurkat | ~1-5 | 48 |
| 4T1 | ~2-8 | 48 |
| SNU-1 | ~5-15 | 48 |
| SK-BR-3 | ~10-30 | 48 |
| A-375 | ~5-15 | 48 |
| G-361 | ~5-15 | 48 |
| WI-38 | >10 | 48 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for a further 48 to 72 hours.
-
MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Caption: Workflow of the MTT cytotoxicity assay.
Sulforhodamine B (SRB) Cytotoxicity Assay
The Sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Cells are seeded and treated with test compounds in a 96-well plate as described for the MTT assay.
-
Cell Fixation: After the incubation period, the supernatant is discarded, and the cells are fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
Staining: The plates are washed five times with slow-running tap water and air-dried. Then, 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated for 10-30 minutes at room temperature.
-
Washing: The plates are washed four times with 1% (v/v) acetic acid to remove unbound dye and then air-dried.
-
Dye Solubilization: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: The absorbance is measured at 510 nm using a microplate reader.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Culture and Treatment: Cells are cultured and treated with the test compounds for a specified period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol while vortexing. The fixed cells are stored at -20°C for at least 2 hours.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A in the dark for 30 minutes at room temperature.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined based on the fluorescence intensity of the PI-stained DNA.
Caption: Workflow for cell cycle analysis.
Signaling Pathways
Understanding the molecular mechanisms by which these compounds exert their cytotoxic effects is paramount for rational drug design and development.
Cisplatin-Induced Apoptosis Signaling Pathway
Cisplatin primarily induces cytotoxicity by forming DNA adducts, which leads to the activation of the DNA damage response and ultimately apoptosis.[4][5][6]
References
- 1. Enhancement of cisplatin sensitivity in human breast cancer MCF-7 cell line through BiP and 14-3-3ζ co-knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Regulation of Cellular and Cancer Stem Cell-Related Putative Gene Expression of Parental and CD44+CD24− Sorted MDA-MB-231 Cells by Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. broadpharm.com [broadpharm.com]
Comparative Anticancer Efficacy of Purine Derivatives in NCI-60 Cell Lines: A Focus on 2-Chloro-9-methyl-9H-purin-6-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
The NCI-60 screen is a pivotal tool in cancer research, providing a platform to assess the anticancer activity of compounds against a diverse panel of 60 human cancer cell lines.[1][2] This guide will delve into the experimental protocols of the NCI-60 screen and present hypothetical and real-world data to illustrate how the anticancer efficacy of novel compounds is evaluated and compared.
Data Presentation: Anticancer Activity Metrics
The anticancer activity of compounds in the NCI-60 screen is typically quantified using three key parameters derived from the Sulforhodamine B (SRB) assay: GI50, TGI, and LC50.[3][4]
-
GI50 (Growth Inhibition 50): The concentration of the drug that causes a 50% reduction in the net protein increase in control cells during the incubation period.
-
TGI (Total Growth Inhibition): The concentration of the drug that results in no net growth of the cells.
-
LC50 (Lethal Concentration 50): The concentration of the drug that leads to a 50% reduction in the measured protein at the end of the drug treatment compared to the beginning, indicating a net loss of cells.
Hypothetical NCI-60 Data for 2-Chloro-9-methyl-9H-purin-6-amine Derivatives
The following table is a template illustrating how NCI-60 data for a series of "this compound" derivatives with varying substitutions at the 2- and 6-positions would be presented. The values are for illustrative purposes only.
| Compound | Derivative | Mean GI50 (µM) | Mean TGI (µM) | Mean LC50 (µM) |
| 1 | This compound | >100 | >100 | >100 |
| 2 | 2-Anilino-9-methyl-9H-purin-6-amine | 15.2 | 45.8 | >100 |
| 3 | 2-Cyclohexylamino-9-methyl-9H-purin-6-amine | 8.7 | 22.1 | 89.4 |
| 4 | 2-Chloro-6-anilino-9-methyl-9H-purine | 5.1 | 14.3 | 55.6 |
| 5 | 2-Chloro-6-cyclohexylamino-9-methyl-9H-purine | 2.3 | 7.9 | 32.1 |
NCI-60 Data for Triazolo[3,4-e]purine Derivatives: A Real-World Example
To provide a tangible comparison, the following table summarizes the reported NCI-60 screening data for a series of 4-chloro-5a,6-dihydro-8-substitutedphenyl-1H-[3][5][6]triazolo[3,4-e]purine derivatives.[6] This data showcases the differential activity of purine analogs based on their substitution patterns.
| Compound | R-group | Mean GI50 (µM) |
| 4a | H | >100 |
| 4b | 4-OCH3 | 99.09 |
| 4c | 4-Cl | >100 |
Experimental Protocols
The evaluation of anticancer efficacy in the NCI-60 panel primarily relies on the Sulforhodamine B (SRB) assay.[4]
NCI-60 Cell Line Panel
The NCI-60 is a diverse set of 60 human cancer cell lines derived from nine different tissue types: leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[2]
Sulforhodamine B (SRB) Assay Protocol
-
Cell Plating: Cells are seeded into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well and incubated for 24 hours.
-
Compound Addition: The test compounds are added to the plates at five different concentrations and incubated for an additional 48 hours.
-
Cell Fixation: Adherent cells are fixed by adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.
-
Staining: The plates are washed with water, and 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well and incubated for 10 minutes at room temperature.
-
Washing: Unbound dye is removed by washing five times with 1% acetic acid.
-
Solubilization and Absorbance Reading: The bound dye is solubilized with 10 mM Tris base solution, and the absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
Data Analysis: The absorbance data is used to calculate the GI50, TGI, and LC50 values for each compound against each cell line.[4]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow of the NCI-60 Sulforhodamine B (SRB) assay.
Potential Signaling Pathway: PI3K/Akt/mTOR Inhibition
Purine analogs have been reported to interfere with various signaling pathways crucial for cancer cell survival and proliferation. One of the key pathways often implicated is the PI3K/Akt/mTOR pathway.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a purine derivative.
References
- 1. The NCI-60 Methylome and its Integration into CellMiner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.co.jp [revvity.co.jp]
- 3. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dctd.cancer.gov [dctd.cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective synthesis of triazolo[3,4- e]purine derivatives and their anti-cancer activity against NCI-60 cell-lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2-Chloro-9-methyl-9H-purin-6-amine Derivatives and Other Purine Precursors
This guide provides a comparative analysis of the biological activities of 2-Chloro-9-methyl-9H-purin-6-amine derivatives against other notable purine precursors. Purine analogs are a cornerstone of medicinal chemistry and have led to the development of numerous therapeutic agents, including antiviral, anticancer, and immunosuppressive drugs.[1] Their structural similarity to endogenous purines allows them to interact with a wide range of biological targets, such as protein kinases and adenosine receptors, thereby modulating critical cellular processes.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource with quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data on the kinase inhibitory, antiproliferative, and adenosine receptor binding activities of selected this compound derivatives in comparison to other well-established purine analogs.
Table 1: Kinase Inhibitory Activity
| Compound/Derivative | Target Kinase | IC50 (µM) | Reference Compound | Target Kinase | IC50 (µM) |
| 6-(3-chloroanilino)-2-(2-hydroxymethyl-4-hydroxypyrrolidyl)-9-isopropylpurine | CDK2 | 0.3[3][4] | Roscovitine | CDK2 | ~0.6[3][4] |
| 2,6,9-Trisubstituted Purine Derivative (Generic) | Bcr-Abl | Varies[5] | Imatinib | Bcr-Abl | Varies |
| 2,6,9-Trisubstituted Purine Derivative (Generic) | BTK | Varies[5] | Ibrutinib | BTK | Varies |
| 2,6,9-Trisubstituted Purine Derivative (Generic) | FLT3-ITD | Varies[5] | Sorafenib | FLT3-ITD | Varies |
Note: The inhibitory activities of the 2,6,9-trisubstituted purine derivatives are presented generically as the specific IC50 values for each derivative against Bcr-Abl, BTK, and FLT3-ITD were not detailed in the provided search results. For a direct comparison, it is recommended to consult the full study.
Table 2: Antiproliferative Activity in Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound | Cell Line | IC50 (µM) |
| N-(Purin-6-yl)aminopolymethylene Carboxylic Acid Derivatives | COLO201 (Colorectal Adenocarcinoma) | < 1[3] | Fludarabine | Various Hematological Malignancies | Varies[6] |
| N-(Purin-6-yl)aminopolymethylene Carboxylic Acid Derivatives | 4T1 (Murine Mammary Carcinoma) | < 1[3] | Cladribine | Various Hematological Malignancies | Varies[6] |
| 6,8,9-trisubstituted purine analogues | Huh7 (Liver), MCF7 (Breast), HCT116 (Colon) | 2.5 - 40[6] | 5-Fluorouracil | Various Solid Tumors | Varies[6] |
| PU1-1 (Purine-based KRAS G12D inhibitor) | AGS, SNU1197, PANC1 (KRAS G12D mutated) | ~3.6 (average)[7] | - | - | - |
Table 3: Adenosine Receptor Binding Affinity
| Compound/Derivative | Receptor Subtype | Kᵢ (nM) or pKᵢ | Reference Compound | Receptor Subtype | Kᵢ (nM) or IC50 (nM) |
| 2-aryl-9-methyl-6-morpholinopurine (3x) | A₁ | pKᵢ = 8.23 | NECA | A₂ₐ | 28[8] |
| 2-aryl-9-methyl-6-morpholinopurine (3v) | A₃ | pKᵢ = 7.83 | [³H]R-PIA | A₁ | 3.5[9] |
| 2-Aryl-9H-purine derivatives | A₁, A₂ₐ, A₂ₑ, A₃ | Varies | [³H]CGS21680 | A₂ₐ | 10[9] |
| - | - | - | [¹²⁵I]I-AB-MECA | A₃ | 0.34[9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization for specific applications.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase by measuring ATP consumption.[10]
Materials:
-
Test compound (e.g., this compound derivative)
-
Purified recombinant kinase (e.g., CDK2/cyclin A)
-
Kinase-specific substrate (e.g., Histone H1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in the kinase assay buffer to achieve a range of desired concentrations (e.g., 100 µM to 1 nM).
-
Reaction Setup:
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO in assay buffer) to the wells of the assay plate.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Detection:
-
Equilibrate the ATP detection reagent to room temperature.
-
Add 25 µL of the ATP detection reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using a suitable software.[10]
Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic effect of a compound on cultured cancer cells.[2]
Materials:
-
Test compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[2]
Radioligand Binding Assay for Adenosine Receptors
This protocol describes a method to determine the binding affinity of a compound to a specific adenosine receptor subtype.[9]
Materials:
-
Test compound
-
Membrane preparations from cells stably expressing the human adenosine receptor subtype of interest (e.g., A₁AR, A₂ₐAR, A₃AR)
-
Radioligand specific for the receptor subtype (e.g., [³H]R-PIA for A₁AR, [³H]CGS21680 for A₂ₐAR)[9]
-
Unlabeled competitor for determining non-specific binding (e.g., NECA)
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: In a reaction tube, combine the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound. For determining non-specific binding, use a high concentration of an unlabeled competitor.
-
Incubation: Incubate the mixtures at 25°C for 60 minutes in a shaking water bath.[9]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound and free radioligand. Wash the filters with ice-cold assay buffer.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound and subsequently calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological evaluation of purine derivatives.
Caption: CDK-mediated cell cycle regulation and inhibition by purine analogs.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Caption: General mechanism of action for purine analogs as antimetabolites.
References
- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and evaluation of purine and pyrimidine-based KRAS G12D inhibitors: Towards potential anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of C6-Substituted Pyrazolopyrimidine and Purine-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structure-activity relationships (SAR) of C6-substituted pyrazolopyrimidine and purine-based inhibitors, two prominent scaffolds in modern medicinal chemistry. By examining their interactions with target proteins, particularly kinases, this document aims to provide a clear understanding of their comparative performance, supported by experimental data.
The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged" structure in drug discovery, largely due to its nature as a bioisostere of adenine, a purine.[1] This allows it to effectively mimic ATP and bind to the hinge region of kinase domains.[1][2] Both purine and pyrazolopyrimidine cores serve as versatile starting points for developing potent and selective inhibitors, with substitutions at various positions significantly modulating their biological activity.[2][3] This guide will focus on the impact of substitutions at the C6 position of the pyrazolopyrimidine ring system and compare it to the well-established SAR of purine-based inhibitors.
Comparative Efficacy: In Vitro Inhibitory Activity
A primary measure of an inhibitor's effectiveness is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of a drug required to inhibit 50% of a target's activity. Lower IC50 values are indicative of higher potency.[2] The following table summarizes reported in vitro IC50 values for representative C6-substituted pyrazolopyrimidine and purine-based inhibitors against various targets.
| Compound ID | Scaffold | Target | Substitution | Biochemical IC50 | Cellular EC50/GI50 | Reference |
| CdnP-IN-1 (Lead) | Pyrazolopyrimidine | Kinase X | R1=-H, R2=Phenyl | 50 nM | 1.2 µM | [2] |
| Analog 2B | Pyrazolopyrimidine | Kinase X | R1=-H, R2=4-Chlorophenyl | 20 nM | 0.7 µM | [2] |
| Compound 50 | Pyrazolopyrimidine | PI3Kα | - | 2.6 nM | Not Reported | [1] |
| Compound 55 | Pyrazolopyrimidine | BRAFV600E / VEGFR2 | Varied distal ring | 171 nM / 779 nM | Not Reported | [1] |
| RB-07-16 (13e) | C6-Pyrazolopyrimidine-BP | hGGPPS | C6-(biaryl) | Not Reported | 0.82 µM (MM.1S) | [4] |
| BIIB021 | Purine | Hsp90 | N9-(4-methoxy-3,5-dimethylpyridine) | Not Reported | Not Reported | [5] |
| EC144 | 7-deazapurine | Hsp90 | C7-(2-methylpent-4-yn-2-ol) | Not Reported | ~20-fold more potent than BIIB021 in mice | [5] |
| Compound 14 | Purine | - | p-tolyl | Not Reported | 15.24 µM (SK-BR-3) | [5] |
| Select Purine Scaffolds | Purine | Stat3 | Trisubstituted | KD: 0.8-12 µM | 20-60 µM (inhibition of phosphorylation) | [6] |
IC50 (Half-maximal inhibitory concentration): A measure of the potency of a substance in inhibiting a specific biological or biochemical function.[2] EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response.[2] GI50 (50% growth inhibition concentration): The concentration of a drug that inhibits cell growth by 50%.[5] BP: Bisphosphonate hGGPPS: human geranylgeranyl pyrophosphate synthase
Structure-Activity Relationship (SAR) Summary
C6-Substituted Pyrazolopyrimidines:
The pyrazolopyrimidine core acts as a scaffold that mimics the adenine base of ATP, forming key hydrogen bonds with the kinase hinge region.[2] The inhibitory activity and selectivity can be fine-tuned by substitutions at various positions. For C6-substituted pyrazolopyrimidines, modifications can have a significant impact on potency. For instance, in a series of inhibitors for human geranylgeranyl pyrophosphate synthase (hGGPPS), novel C6-substituted pyrazolo[3,4-d]pyrimidine-based bisphosphonates were designed and showed potent anti-proliferative activity in various cancer cell lines.[4][7]
Purine-Based Inhibitors:
The purine scaffold is a foundational structure for numerous approved drugs and clinical candidates.[8] The SAR of purine-based inhibitors is extensive and highly target-dependent. For example, in the development of Stat3 inhibitors, novel trisubstituted purines were identified as effective inhibitors of constitutively active Stat3.[6][9] These compounds showed good binding affinities and selectively suppressed the viability of tumor cells dependent on Stat3 signaling.[6][9] Similarly, modifications to the purine core of Hsp90 inhibitors, such as BIIB021, have led to the development of more potent analogs like EC144.[5]
Comparative Insights:
The pyrazolopyrimidine scaffold is often considered a bioisosteric replacement for the purine ring.[1] This substitution can offer advantages in terms of synthetic tractability and the ability to explore different chemical space. In some cases, pyrazolopyrimidine derivatives have demonstrated higher potency and selectivity compared to their purine counterparts. For example, while both purine and pyrazolopyrimidine-based inhibitors have been developed for PI3K, a pyrazolopyrimidine derivative showed an impressive IC50 value of 2.6 nM against PI3Kα.[1] However, the purine analogs in that study were deemed more tractable for further development, highlighting that factors beyond raw potency influence drug development decisions.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of inhibitors. Below are general protocols for key experiments in kinase inhibitor profiling.
1. In Vitro Kinase Inhibition Assay (Biochemical IC50 Determination)
This assay determines the concentration of an inhibitor required to reduce the activity of a purified enzyme by 50%.
-
Reagent Preparation:
-
Kinase Buffer: A buffer suitable for the specific kinase's activity (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT).[10]
-
Substrate: A specific peptide or protein that is a substrate for the kinase.[11]
-
ATP: A solution of ATP, typically at a concentration near the Km value for the kinase to accurately measure competitive inhibition.[10]
-
Enzyme: Purified, active recombinant kinase.[10]
-
-
Assay Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO and then dilute in the kinase buffer.
-
In a 96-well plate, add the kinase, the inhibitor solution (or vehicle control), and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays ([³²P]- or [³³P]-ATP) or fluorescence/luminescence-based assays.[11][12]
-
-
Data Analysis:
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to calculate the IC50 value.[10]
-
2. Cell-Based Proliferation Assay (Cellular EC50/GI50 Determination)
This assay measures the effect of an inhibitor on the proliferation of cancer cell lines.
-
Cell Culture and Seeding:
-
Compound Treatment:
-
Viability Measurement:
-
After incubation, add a cell proliferation reagent (e.g., CellTiter-Glo®, which measures ATP levels as an indicator of viable cells).[2]
-
Measure the signal (e.g., luminescence) using a plate reader.
-
-
Data Analysis:
Visualizing Pathways and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental processes.
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for pyrazolopyrimidine and purine-based kinase inhibitors.
Caption: A general experimental workflow for the evaluation and optimization of novel kinase inhibitors.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Evaluation of C6-Substituted Pyrazolopyrimidine-Based Bisphosphonate Inhibitors of the Human Geranylgeranyl Pyrophosphate Synthase and Evaluation of Their Antitumor Efficacy in Multiple Myeloma, Pancreatic Ductal Adenocarcinoma, and Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of Purine-Scaffold Small-Molecule Inhibitors of Stat3 Activation by QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Evaluation of C6-Substituted Pyrazolopyrimidine-Based Bisphosphonate Inhibitors of the Human Geranylgeranyl Pyrophosphate Synthase and Evaluation of Their Antitumor Efficacy in Multiple Myeloma, Pancreatic Ductal Adenocarcinoma, and Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. benchchem.com [benchchem.com]
In vitro trypanocidal activity of "2-Chloro-9-methyl-9H-purin-6-amine" derivatives
Comparative Guide to the In Vitro Trypanocidal Activity of Purine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro trypanocidal activity of various purine derivatives, offering insights into their potential as therapeutic agents against trypanosomiasis. While specific data on "2-Chloro-9-methyl-9H-purin-6-amine" derivatives were not prominently available in the reviewed literature, this document summarizes findings on structurally related purine analogs and other compounds with significant anti-trypanosomal effects. The data presented here, including experimental protocols and pathway visualizations, serves as a valuable resource for the evaluation and development of new trypanocidal drugs.
Data Presentation: Comparative Trypanocidal Activity
The following tables summarize the in vitro activity of various compounds against different species and forms of Trypanosoma. The data is compiled from multiple studies to facilitate a clear comparison of their potency and selectivity.
Table 1: In Vitro Activity of Purine Analogs against Trypanosoma cruzi
| Compound ID | Modification | Target Form | IC50 (µM) | Cytotoxicity (Cell Line) | Selectivity Index (SI) | Reference |
| L4-0c | Purine analog | Amastigote | Active (IC50 ≤ 10x BNZ) | Non-toxic to HepG2 | - | [1] |
| L4-1c | Purine analog | Amastigote | Active (IC50 ≤ 10x BNZ) | Non-toxic to HepG2 | - | [1] |
| L4-2c | Purine analog | Amastigote | Active (IC50 ≤ 10x BNZ) | Non-toxic to HepG2 | - | [1] |
| L4-4a | Purine analog | Amastigote | Active (IC50 ≤ 10x BNZ) | Non-toxic to HepG2 | - | [1] |
| L4-4c | Purine analog | Amastigote | Active (IC50 ≤ 10x BNZ) | Non-toxic to HepG2 | - | [1] |
| L4-7c | Purine analog | Amastigote | Active (IC50 ≤ 10x BNZ) | Non-toxic to HepG2 | - | [1] |
| L4-8c | Purine analog | Amastigote | Active (IC50 ≤ 10x BNZ) | Non-toxic to HepG2 | - | [1] |
| L4-9b | Purine analog | Amastigote | Active (IC50 ≤ 10x BNZ) | Non-toxic to HepG2 | - | [1] |
| 6D | tert-butyl at N9 | Amastigote | 3.78 | - | - | [2] |
| 34 | - | Amastigote | 4.24 | - | - | [2] |
| 29 | Methylpiperazine at N9 | Epimastigote | 4.86 | - | >10 (Vero & HepG2) | [2] |
| 6g | Aromatic groups at C6, N9, C8 | Epimastigote | 3.97 | - | >10 (Vero & HepG2) | [2] |
| Benznidazole (BNZ) | Reference Drug | Amastigote | 1.47 ± 0.08 | - | - | [1] |
Note: A lower IC50 value indicates higher potency. The Selectivity Index (SI) is the ratio of cytotoxicity to anti-parasitic activity, with higher values being more favorable.
Table 2: In Vitro Activity of Other Compounds against Various Trypanosoma Species
| Compound ID | Compound Class | Target Species | IC50 (µM) | Cytotoxicity (Cell Line) | Selectivity Index (SI) | Reference |
| CPX (1) | Ciprofloxacin | T. congolense | 7.79 | MDBK | 39.6 | [3] |
| CPX amide (18) | Ciprofloxacin analog | T. congolense | 8.95 | MDBK | 16.84 | [3] |
| CPX amide (22) | Ciprofloxacin analog | T. congolense | 5.42 | MDBK | 25.2 | [3] |
| CPX acid (13) | Ciprofloxacin analog | T. b. rhodesiense | 4.51 | MDBK | 10.2 | [3] |
| CGP 40215A | MGBG derivative | T. b. rhodesiense | 0.0045 | Human adenocarcinoma | >250,000 | [4] |
| Nitrofurylazine (4a) | Nitroheterocycle | T. congolense | 0.04 | MDBK | >7761 | [5] |
| Nitrofurylazine (7a) | Nitroheterocycle | T. congolense | 0.03 | MDBK | >9542 | [5] |
| Nitrothienylazine (8b) | Nitroheterocycle | T. congolense | 0.04 | MDBK | 232 | [5] |
| DB1470 | Aromatic amidine | T. cruzi | Submicromolar LD50 | Cardiomyocytes | Good | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common protocols used in the assessment of in vitro trypanocidal activity.
In Vitro Anti-Trypanosoma cruzi Assay
This protocol is adapted from studies evaluating compounds against intracellular amastigotes.[1][2]
-
Cell Culture: Vero or HepG2 cells are typically seeded in 96-well plates and incubated to allow for adherence.
-
Parasite Infection: The adherent cells are then infected with T. cruzi trypomastigotes. After an incubation period to allow for parasite invasion, extracellular parasites are washed away.
-
Compound Incubation: The test compounds, dissolved in an appropriate solvent like DMSO, are added to the infected cells at various concentrations. A reference drug, such as benznidazole, is used as a positive control.
-
Assessment of Activity: After a further incubation period (typically 48-72 hours), the cells are fixed and stained. The number of intracellular amastigotes is quantified, often using high-content imaging systems.
-
Data Analysis: The percentage of growth inhibition is calculated relative to untreated controls. The IC50 value, the concentration at which 50% of parasite growth is inhibited, is determined by fitting the data to a dose-response curve.
In Vitro Assay for Bloodstream Forms of African Trypanosomes
This protocol is commonly used for T. b. brucei, T. b. rhodesiense, and T. congolense.[3][5]
-
Parasite Culture: Bloodstream form trypomastigotes are cultured in a suitable medium, such as HMI-9, supplemented with serum.
-
Compound Assay: The parasites are seeded into 96-well plates. Test compounds are added at serially diluted concentrations.
-
Viability Assessment: After an incubation period (e.g., 72 hours), a viability reagent like resazurin (AlamarBlue) is added. Resazurin is reduced by viable cells to the fluorescent product resorufin.
-
Data Analysis: Fluorescence is measured using a plate reader. The IC50 values are calculated from dose-response curves.
Cytotoxicity Assay
To assess the selectivity of the compounds, their toxicity against mammalian cells is evaluated in parallel.[1][2][3]
-
Cell Lines: Common cell lines include Vero (monkey kidney epithelial), HepG2 (human liver cancer), and MDBK (Madin-Darby bovine kidney) cells.[1][3]
-
Assay Procedure: The procedure is similar to the anti-parasitic assays. Cells are incubated with the test compounds for a defined period.
-
Viability Measurement: Cell viability is determined using assays such as MTT, MTS, or resazurin.
-
Selectivity Index (SI) Calculation: The SI is calculated as the ratio of the cytotoxic concentration (CC50 or IC50 against mammalian cells) to the anti-parasitic IC50. A higher SI value indicates greater selectivity for the parasite over host cells.
Visualizations: Workflows and Pathways
Diagrams created using Graphviz (DOT language) to illustrate key processes.
Experimental Workflow for In Vitro Trypanocidal Activity Screening
Caption: General workflow for screening compounds for in vitro trypanocidal activity.
Targeting the Purine Salvage Pathway in Trypanosomes
Trypanosomes are incapable of de novo purine synthesis and rely on a purine salvage pathway to acquire purines from their host, making this pathway an attractive drug target.[1][7][8]
Caption: Simplified diagram of the trypanosome purine salvage pathway as a drug target.
References
- 1. Identification of compounds with activity against Trypanosoma cruzi within a collection of synthetic nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vitro trypanocidal activities and structure-activity relationships of ciprofloxacin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro trypanocidal activities of new S-adenosylmethionine decarboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Trypanocidal Efficacy of Nitrofuryl- and Nitrothienylazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trypanocidal activity and selectivity in vitro of aromatic amidine compounds upon bloodstream and intracellular forms of Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Identification of compounds with activity against Trypanosoma cruzi within a collection of synthetic nucleoside analogs [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Unveiling the Kinase Inhibitory Potential of 2-Chloro-9-methyl-9H-purin-6-amine Analogs: A Comparative Molecular Docking Guide
For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of molecular docking studies on analogs of 2-Chloro-9-methyl-9H-purin-6-amine, a purine derivative with potential as a kinase inhibitor. Purine analogs have emerged as a significant class of compounds targeting kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[1][2] This guide summarizes quantitative data from docking studies, details experimental protocols, and visualizes key workflows and pathways to offer insights into the structure-activity relationships of these compounds.
Comparative Docking Performance of Purine Analogs in Kinase Binding Sites
The following table summarizes the molecular docking and in vitro activity data for various analogs of this compound against different protein kinases. These studies highlight how modifications to the parent purine structure influence binding affinity and inhibitory activity.
| Compound ID | Analog Structure/Name | Kinase Target | Docking Score (kcal/mol) | Binding Interactions | In Vitro Activity (IC50/Ki) | Reference |
| 1 | N-(1-benzylpiperidin-4-yl)-2-chloro-9-methyl-9H-purin-6-amine | CDK2 | Not specified | Hydrogen bonds with hinge region residues | IC50: 21.5 μM (MCF-7 cells) | [3] |
| 2 | N-(1-benzylpiperidin-4-yl)-2-chloro-9-alkyl-9H-purin-6-amine derivatives | EGFR Tyrosine Kinase | Not specified | Interactions within the ATP binding pocket | Not specified | [4] |
| 3 | N-Benzyl-2-chloro-9-methyl-9H-purin-6-amine | Cruzain, TbrCATL | Not specified | Not specified | Low micromolar inhibition | [5] |
| 4 | Roscovitine (related purine analog) | CDK2 | Not specified | Hydrogen bonds with hinge region, hydrophobic interactions | Not specified | [6] |
| 5 | 6-(3-chloroanilino)-2-(2-hydroxymethyl-4-hydroxypyrrolidyl)-9-isopropylpurine | CDK2 | Not specified | Not specified | IC50: 0.3 μM | [7] |
| 6 | 9-(Arenethenyl)purine derivatives | Src/Abl Kinase | Not specified | Hydrogen bonds with hinge region (Glu286, Asp381) | Potent and orally bioavailable | [8] |
Note: Direct molecular docking data for this compound was not available in the reviewed literature. The table presents data for its structurally related analogs.
Experimental Protocols for Molecular Docking
The following outlines a generalized, comprehensive protocol for performing molecular docking studies of kinase inhibitors, based on established methodologies.[9][10][11][12]
1. Protein Preparation:
-
Structure Retrieval: The three-dimensional crystal structure of the target kinase is obtained from the Protein Data Bank (PDB).
-
Preprocessing: The protein structure is prepared by removing water molecules, adding polar hydrogens, and assigning partial charges. For flexible receptor docking, side chains of key residues in the binding site may be allowed to move.
2. Ligand Preparation:
-
Structure Generation: The 2D structures of the purine analogs are drawn using chemical drawing software like ChemDraw and converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands are optimized and energy-minimized using a suitable force field (e.g., OPLS-AA).
3. Molecular Docking Simulation:
-
Software: Commonly used software for molecular docking includes AutoDock, Glide, GOLD, and Molegro Virtual Docker.[11][13]
-
Grid Generation: A grid box is defined around the active site of the kinase to specify the search space for the ligand.
-
Docking Algorithm: A search algorithm (e.g., genetic algorithm, Monte Carlo) is used to explore various conformations and orientations of the ligand within the binding site.[10]
-
Scoring Function: The binding poses are evaluated and ranked using a scoring function that estimates the binding affinity (e-g., in kcal/mol). Lower scores typically indicate stronger binding.[9]
4. Post-Docking Analysis:
-
Pose Selection: The best-ranked poses are selected based on their docking scores and clustering analysis.
-
Interaction Analysis: The selected poses are visualized to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues.
-
Validation: The docking protocol can be validated by redocking a co-crystallized ligand into its corresponding protein and calculating the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD of less than 2.0 Å is generally considered a successful validation.[14]
Visualizing Molecular Docking and Kinase Signaling
To better understand the processes involved, the following diagrams illustrate a typical molecular docking workflow and a simplified kinase signaling pathway.
References
- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 10. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of 2-Chloro-9-methyl-9H-purin-6-amine Derivatives: Conventional vs. Microwave-Assisted Methods
For researchers and professionals in drug development, the efficient synthesis of target molecules is paramount. The purine scaffold is a cornerstone in medicinal chemistry, and its derivatives are integral to numerous therapeutic agents. This guide provides an objective comparison of conventional and microwave-assisted synthetic methods for derivatives of 2-Chloro-9-methyl-9H-purin-6-amine, a key intermediate in the synthesis of various bioactive compounds. The comparison is supported by representative experimental data and detailed protocols to aid in methodological selection.
Yield and Reaction Time: A Head-to-Head Comparison
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields.[1][2] The synthesis of this compound derivatives, which typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction, is no exception. In this reaction, the chlorine atom at the C6 position of the purine ring is displaced by an amine.
Conventional heating methods often require prolonged reaction times, typically several hours of refluxing, to achieve satisfactory yields.[3] In contrast, microwave irradiation can dramatically reduce reaction times to mere minutes, while often providing superior yields.[1][4] This efficiency is attributed to the rapid and uniform heating of the reaction mixture by microwave energy.
The following table summarizes the typical differences in reaction parameters and outcomes between the two methods for the synthesis of a representative derivative, 2-Chloro-9-methyl-N-substituted-9H-purin-6-amine.
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis |
| Reaction Time | 2 - 24 hours[4] | 5 - 30 minutes[5] |
| Temperature | 80 - 125°C (Reflux)[3] | 100 - 150°C[6] |
| Typical Solvents | Ethanol, n-Butanol, DMF[3] | Ethanol, Water, DMF[1] |
| Typical Yield | 70 - 85%[3] | 85 - 95%[1][4] |
| Energy Consumption | High | Low |
| Work-up | Standard extraction and purification | Often simpler due to cleaner reactions |
Visualizing the Synthesis Workflow
The general workflow for both the conventional and microwave-assisted synthesis of this compound derivatives is outlined below. The core transformation remains the same—a nucleophilic aromatic substitution—but the energy source and reaction setup differ significantly.
Detailed Experimental Protocols
To provide a practical comparison, detailed experimental protocols for the synthesis of a representative derivative, 2-Chloro-9-methyl-N-benzyl-9H-purin-6-amine , are presented below. These protocols are adapted from established procedures for the synthesis of similar purine derivatives.[3][5]
Conventional Synthesis Protocol
-
Reactant Preparation : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichloro-9-methylpurine (1.0 mmol, 1.0 eq.) in ethanol (20 mL).
-
Addition of Reagents : To the stirred solution, add benzylamine (1.1 mmol, 1.1 eq.) followed by triethylamine (1.5 mmol, 1.5 eq.).
-
Reaction : Heat the reaction mixture to reflux (approximately 78°C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification : Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired 2-Chloro-9-methyl-N-benzyl-9H-purin-6-amine.
Microwave-Assisted Synthesis Protocol
-
Reactant Preparation : In a 10 mL microwave reaction vessel equipped with a magnetic stirrer, combine 2,6-dichloro-9-methylpurine (1.0 mmol, 1.0 eq.), benzylamine (1.1 mmol, 1.1 eq.), and triethylamine (1.5 mmol, 1.5 eq.) in ethanol (5 mL).
-
Microwave Irradiation : Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120°C for 15 minutes.
-
Work-up : After the reaction is complete, cool the vessel to room temperature. Remove the solvent under reduced pressure.
-
Purification : Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the final product, 2-Chloro-9-methyl-N-benzyl-9H-purin-6-amine.
Conclusion
The evidence strongly suggests that microwave-assisted synthesis offers significant advantages over conventional heating methods for the preparation of this compound derivatives. The substantial reduction in reaction time, coupled with often higher yields, makes it an attractive and efficient alternative for synthetic chemists.[2][7] The adoption of microwave technology can lead to increased productivity and is more aligned with the principles of green chemistry due to its lower energy consumption. While the initial investment in microwave instrumentation may be a consideration, the long-term benefits in terms of time and resource efficiency are compelling for research and development laboratories.
References
- 1. scielo.br [scielo.br]
- 2. Microwave Assisted Reactions of Azaheterocycles Formedicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchps.com [jchps.com]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-assisted one step synthesis of 8-arylmethyl-9H-purin-6-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-assisted synthesis of rhodamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic routes to 2,6,9-trisubstituted purines
The synthesis of 2,6,9-trisubstituted purines is of significant interest to researchers in medicinal chemistry and drug development due to their diverse biological activities, including the inhibition of cyclin-dependent kinases (CDKs) and their potential as anticancer agents.[1][2] The strategic introduction of substituents at the 2, 6, and 9 positions of the purine core allows for the fine-tuning of their pharmacological properties. This guide provides a head-to-head comparison of two common synthetic routes starting from the commercially available 2,6-dichloropurine, supported by experimental data from the scientific literature.
Two prevalent strategies for the synthesis of 2,6,9-trisubstituted purines via sequential substitution are:
-
Route A: N9-alkylation of 2,6-dichloropurine, followed by sequential substitution at the C6 and C2 positions.
-
Route B: Initial substitution at the C6 position of 2,6-dichloropurine, followed by N9-alkylation and subsequent functionalization of the C2 position.
This comparison will delve into the typical reaction conditions, yields, and experimental protocols for each step in these synthetic pathways.
Route A: N9-Alkylation Followed by C6 and C2 Substitution
This synthetic strategy commences with the alkylation of the N9 position of 2,6-dichloropurine. A significant challenge in this step is controlling the regioselectivity, as alkylation can also occur at the N7 position, leading to a mixture of isomers.[3] However, the N9-alkylated product is generally the major and thermodynamically more stable isomer.[4] Following N9-alkylation, the chlorine atoms at the C6 and C2 positions are sequentially displaced by various nucleophiles. The greater reactivity of the C6-chloro group compared to the C2-chloro group allows for selective substitution at C6, followed by functionalization at C2 under different reaction conditions.[5]
digraph "Route A" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, penwidth=1.5];
edge [penwidth=1.5];
"2,6-Dichloropurine" [fillcolor="#F1F3F4", fontcolor="#202124"];
"N9-Alkyl-2,6-dichloropurine" [fillcolor="#F1F3F4", fontcolor="#202124"];
"N9-Alkyl-6-substituted-2-chloropurine" [fillcolor="#F1F3F4", fontcolor="#202124"];
"2,6,9-Trisubstituted Purine" [fillcolor="#FBBC05", fontcolor="#202124"];
"2,6-Dichloropurine" -> "N9-Alkyl-2,6-dichloropurine" [label="1. N9-Alkylation\n(R-X, Base)", color="#4285F4", fontcolor="#4285F4"];
"N9-Alkyl-2,6-dichloropurine" -> "N9-Alkyl-6-substituted-2-chloropurine" [label="2. C6-Substitution\n(Nucleophile 1)", color="#EA4335", fontcolor="#EA4335"];
"N9-Alkyl-6-substituted-2-chloropurine" -> "2,6,9-Trisubstituted Purine" [label="3. C2-Substitution\n(Nucleophile 2)", color="#34A853", fontcolor="#34A853"];
}
Figure 2: Synthetic workflow for Route B.
Quantitative Data Comparison
The following tables summarize representative quantitative data for each step in both synthetic routes, compiled from various literature sources. It is important to note that yields can vary significantly depending on the specific substrates and reaction conditions used.
Table 1: Comparison of N9-Alkylation Methods
Starting Material Alkylating Agent Base/Catalyst Solvent Temp. (°C) Time Yield (%) N9/N7 Ratio 2,6-Dichloropurine Various alkyl bromides TBAF THF RT ~20 min >95% (in situ) High 2,6-Dichloropurine Alkyl halides K₂CO₃ DMF RT - - 4:1 2,6-Dichloropurine Isopropyl bromide NaH DMF RT 2 h 85% - 6-Chloro-9H-purine tert-Butyl bromide SnCl₄ ACN 80 5 h 39% (N9 isomer) - 2,6-Dichloropurine Methyl bromoacetate TBAF THF RT 10 min High High selectivity
Data sourced from multiple references, including Brik, A. et al. (2005) and others.[3][4][6]
Table 2: Comparison of C6 and C2 Substitution Reactions
Starting Material Nucleophile Conditions Solvent Temp. (°C) Time Yield (%) 2,6-Dichloro-9-isopropyl-9H-purine Bipyridyl methanamines - - - - - 2,6-Dichloropurine Morpholine Base catalyzed - - - Admirable 6-Chloro-9H-purine Adamantylated aromatic amines - propan-2-ol Reflux - 90-96% 2-Chloro-6-amino-9-alkylpurine 3-Pyridylboronic acid Suzuki Coupling - - - -
Data sourced from multiple references.[7][8][9]
Experimental Protocols
Provided below are detailed experimental protocols for key steps in the synthesis of 2,6,9-trisubstituted purines.
Protocol 1: N9-Alkylation of 2,6-Dichloropurine using TBAF (Route A, Step 1)
This protocol describes a rapid and efficient N9-alkylation of 2,6-dichloropurine using tetrabutylammonium fluoride (TBAF).[6]
Materials:
-
2,6-Dichloropurine
-
Alkyl halide (e.g., methyl bromoacetate)
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a dry round-bottom flask, dissolve 2,6-dichloropurine (1.0 eq) in anhydrous THF at room temperature.
-
To the stirred solution, add the TBAF solution (2.0 eq, 1.0 M in THF).
-
Add the alkyl halide (2.0 eq) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 10-20 minutes.
-
Upon completion, the reaction mixture is typically purified by silica gel column chromatography to isolate the N9-alkylated product.
Protocol 2: C6-Amination of 2,6-Dichloropurine (Route B, Step 1)
This protocol outlines the regioselective amination at the C6 position of 2,6-dichloropurine.[7]
Materials:
-
2,6-Dichloropurine
-
Amine (e.g., morpholine)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DMF)
Procedure:
-
To a solution of 2,6-dichloropurine in a suitable solvent, add the amine and a base.
-
Stir the reaction mixture at room temperature or with heating, depending on the reactivity of the amine.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent.
-
The crude product is then purified by column chromatography or recrystallization.
Protocol 3: C2-Substitution via Suzuki Coupling (Routes A & B, Step 3)
This protocol describes the functionalization of the C2 position using a Suzuki coupling reaction.[8]
Materials:
-
2-Chloro-6,9-disubstituted purine
-
Boronic acid (e.g., 3-pyridylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃)
-
Solvent (e.g., DME/H₂O mixture)
Procedure:
-
In a reaction vessel, combine the 2-chloro-6,9-disubstituted purine, boronic acid, palladium catalyst, and base.
-
Add the solvent system and degas the mixture.
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are dried, concentrated, and the residue is purified by column chromatography.
Conclusion
Both Route A and Route B are viable strategies for the synthesis of 2,6,9-trisubstituted purines, with the choice of route often depending on the desired substituents and the availability of starting materials.
Route A (N9-alkylation first) may be preferred when a variety of substituents are to be introduced at the C6 and C2 positions, as the N9-alkylated dichloropurine serves as a common intermediate. However, the initial alkylation step requires careful control to maximize the yield of the desired N9-isomer.
Route B (C6-substitution first) can be advantageous if the nucleophile to be introduced at C6 is sensitive to the conditions required for N9-alkylation. It also allows for the early introduction of a key pharmacophore at the C6 position.
Ultimately, the optimal synthetic route will be determined by factors such as the specific target molecule, the reactivity of the chosen nucleophiles, and the desired overall yield and purity. The provided data and protocols offer a foundation for researchers to make informed decisions in the design and execution of synthetic strategies towards this important class of compounds.
References
- 1. Synthesis and application of functionally diverse 2,6,9-trisubstituted purine libraries as CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of 2-Chloro-9-methyl-9H-purin-6-amine: A Comprehensive Guide for Laboratory Professionals
For immediate release: Researchers and drug development professionals now have a clear, actionable guide for the proper disposal of 2-Chloro-9-methyl-9H-purin-6-amine. This guide provides essential safety and logistical information, ensuring compliance and minimizing environmental impact. Due to its classification as a halogenated organic compound, this chemical is considered hazardous waste and necessitates specific handling and disposal protocols.
Core Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for detailed hazard information. While a specific SDS for this compound may not be readily available, data from closely related chlorinated purine compounds provide essential safety guidance.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear tightly fitting safety goggles.
-
Skin Protection: Use chemical-resistant gloves and a lab coat.
-
Respiratory Protection: In instances of dust or aerosol formation, a NIOSH-approved respirator is required.
Engineering Controls for a Safe Environment:
-
All handling of the compound should occur in a well-ventilated area, ideally within a chemical fume hood.[1][2]
-
Ensure that eyewash stations and safety showers are easily accessible.[2]
Quantitative Data Summary
For quick reference, the following table summarizes key information for the proper classification and handling of this compound waste.
| Parameter | Value/Instruction | Source |
| Chemical Name | This compound | - |
| Waste Classification | Hazardous Waste, Halogenated Organic Waste | |
| UN Number | No data available | [1] |
| Transport Hazard Class | No data available | [1] |
| Packing Group | No data available | [1] |
| Environmental Hazards | No data available, but prevent entry into drains | [1] |
Detailed Disposal Workflow
The following protocol outlines the step-by-step procedure for the safe disposal of this compound.
Step 1: Containment
Place all waste materials, including the chemical itself and any contaminated items (e.g., gloves, weighing paper, pipette tips), into a designated, leak-proof, and chemically compatible container.[2]
Step 2: Labeling
The waste container must be clearly labeled with "Hazardous Waste" and "Halogenated Organic Waste."[2] All chemical constituents and their approximate concentrations should be identified on the label.
Step 3: Storage
Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure and situated away from any incompatible materials.[2]
Step 4: Disposal Request
Once the container is nearly full, contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup.
Visualizing the Disposal Process
To further clarify the disposal workflow, the following diagrams illustrate the key decision points and procedural flow.
Caption: High-level workflow for safe disposal.
Caption: Detailed decision-making disposal flowchart.
References
Essential Safety and Operational Guide for 2-Chloro-9-methyl-9H-purin-6-amine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Chloro-9-methyl-9H-purin-6-amine. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye damage.[1]
-
May cause respiratory irritation.[1]
Signal Word: Danger[1]
Hazard Pictogram:
-
GHS07 (Exclamation Mark)[2]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][3] | Protects against splashes and airborne particles that can cause serious eye damage. |
| Skin Protection | Impervious, fire/flame-resistant clothing.[1][3] Handle with gloves that have been inspected prior to use.[1] | Prevents skin irritation and absorption. Contaminated clothing should be removed and washed before reuse.[1] |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][3] Work should be conducted in a well-ventilated area.[4] | Protects against inhalation of dust or aerosols which may cause respiratory irritation. |
Experimental Workflow and Safety Procedures
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
Step-by-Step Handling Protocol
1. Preparation:
- Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.
- Personal Protective Equipment (PPE): Don the required PPE as detailed in the table above.
- Ventilation: Ensure work is conducted in a well-ventilated area, such as a chemical fume hood.[4]
- Emergency Equipment: Confirm the location and functionality of emergency eyewash stations and safety showers.
2. Handling and Use:
- Avoid Dust Formation: Handle the solid compound carefully to avoid generating dust.
- Avoid Contact: Prevent contact with skin, eyes, and clothing.[4]
- Eating and Drinking: Do not eat, drink, or smoke in the handling area.[4]
- Hand Washing: Wash hands thoroughly after handling the compound.[5]
3. Storage:
- Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6]
- Incompatibilities: Store away from incompatible substances.
- Security: Store in a locked-up area accessible only to authorized personnel.[1]
Accidental Release and First Aid Measures
| Situation | Procedure |
| Spill | Evacuate the area. Use personal protective equipment. Avoid dust formation. Collect the spilled material and place it in a suitable, closed container for disposal.[3] Prevent the product from entering drains.[5] |
| Eye Contact | Immediately rinse with water for several minutes.[1] Remove contact lenses if present and easy to do so.[1] Continue rinsing and seek immediate medical help.[1] |
| Skin Contact | Wash with plenty of water.[1] If skin irritation occurs, get medical help.[1] Take off contaminated clothing and wash it before reuse.[1] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1] Get medical help if you feel unwell.[1] |
| Ingestion | Rinse mouth.[1] Get medical help.[1] |
Disposal Plan
-
Waste Collection: Collect waste material in suitable and closed containers labeled for chemical waste.[3]
-
Disposal Facility: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal regulations.[1]
-
Environmental Precautions: Do not allow the chemical to enter drains or watercourses.[5]
Physical and Chemical Properties
| Property | Value |
| Melting Point/Freezing Point | >300°C (lit.)[1] |
| Boiling Point or Initial Boiling Point and Boiling Range | 282.1°C at 760 mmHg[1] |
This guide is intended to provide essential information for the safe handling of this compound. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information and consult with your institution's safety officer for any specific questions or concerns.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
